molecular formula C8H16ClN B1268067 9-Azabicyclo[3.3.1]nonane hydrochloride CAS No. 6760-43-6

9-Azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B1268067
CAS No.: 6760-43-6
M. Wt: 161.67 g/mol
InChI Key: XYOCMQKKTWWRKH-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonane hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9-azabicyclo[3.3.1]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOCMQKKTWWRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6760-43-6
Record name 9-azabicyclo[3.3.1]nonane hydrochloride
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Foundational & Exploratory

Synthesis of 9-Azabicyclo[3.3.1]nonane Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 9-Azabicyclo[3.3.1]nonane hydrochloride, a crucial scaffold in medicinal chemistry. The synthesis commences from benzylamine and proceeds through a series of well-established reactions, including the Robinson-Schöpf condensation, deoxygenation, and catalytic hydrogenation, culminating in the formation of the desired hydrochloride salt. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this important bicyclic amine.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the construction of the core bicyclic structure. The chosen route, which avoids the direct use of piperidine due to its chemical nature as a secondary amine, employs benzylamine as a protected nitrogen source. The key steps are:

  • Robinson-Schöpf Condensation: Formation of the bicyclic ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, from benzylamine, glutaraldehyde, and acetonedicarboxylic acid.

  • Wolff-Kishner Deoxygenation: Removal of the ketone functionality to yield 9-benzyl-9-azabicyclo[3.3.1]nonane.

  • Catalytic Hydrogenation: Debenzylation of the nitrogen atom to produce the parent amine, 9-azabicyclo[3.3.1]nonane.

  • Hydrochlorination: Formation of the stable and readily handleable hydrochloride salt.

Synthesis_Workflow cluster_start Starting Materials Benzylamine Benzylamine Step1 Step 1: Robinson-Schöpf Condensation Benzylamine->Step1 Glutaraldehyde Glutaraldehyde Glutaraldehyde->Step1 Acetonedicarboxylic Acid Acetonedicarboxylic Acid Acetonedicarboxylic Acid->Step1 Intermediate1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Step1->Intermediate1 Step2 Step 2: Wolff-Kishner Deoxygenation Intermediate1->Step2 Intermediate2 9-Benzyl-9-azabicyclo[3.3.1]nonane Step2->Intermediate2 Step3 Step 3: Catalytic Hydrogenation Intermediate2->Step3 Intermediate3 9-Azabicyclo[3.3.1]nonane Step3->Intermediate3 Step4 Step 4: Hydrochlorination Intermediate3->Step4 Final_Product This compound Step4->Final_Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Robinson-Schöpf CondensationBenzylamineGlutaraldehyde (50% aq.), Acetonedicarboxylic acid, Sodium acetateWater502454-57
2Wolff-Kishner Deoxygenation9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneHydrazine hydrate, Potassium hydroxideDiethylene glycol190-2004~85
3Catalytic Hydrogenation9-Benzyl-9-azabicyclo[3.3.1]nonanePalladium on carbon (10%), Hydrogen gasEthanol4048High
4Hydrochlorination9-Azabicyclo[3.3.1]nonaneHydrochloric acid (5N aq.)EthanolRoom Temp.-Quantitative

Detailed Experimental Protocols

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This step involves the one-pot Robinson-Schöpf condensation reaction.

Procedure:

  • A solution of benzylamine hydrochloride (344.1 g, 2.4 mol) in water (1050 mL) is prepared in a suitable reaction vessel and cooled to 0°C.

  • To this solution, glutaraldehyde (910 mL of a 25% aqueous solution, 2.4 mol) is added, followed by the portion-wise addition of 3-oxopentanedioic acid (acetonedicarboxylic acid) (350.0 g, 2.4 mol).

  • A solution of sodium acetate (79.7 g) in water (797 mL) is then added, which results in the formation of a thick orange precipitate.

  • The reaction mixture is heated to 50°C and stirred at this temperature for 4 hours.

  • After cooling to room temperature, the mixture is allowed to stand for 24 hours.

  • The reaction mixture is then acidified to pH 2 with 5N aqueous hydrochloric acid.

  • The aqueous mixture is washed with diethyl ether (2 x 500 mL) to remove organic impurities.

  • The aqueous layer is basified to pH 8 with a suitable base and extracted with dichloromethane.

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification by chromatography on silica gel (eluent: dichloromethane/methanol, 49:1 v/v) affords 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid.[1]

Step 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane

The ketone functionality is removed via a Wolff-Kishner reduction.

Procedure:

  • To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 g, 4.36 mmol) in diethylene glycol, hydrazine hydrate is added in excess.

  • Potassium hydroxide pellets are then added, and the mixture is heated to 190-200°C with stirring for 4 hours, allowing for the removal of water and excess hydrazine.

  • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with water, dried over a suitable drying agent, and concentrated under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonane.

Step 3: Synthesis of 9-Azabicyclo[3.3.1]nonane

The benzyl protecting group is removed by catalytic hydrogenation.

Procedure:

  • A solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (a precursor to the target, with the ketone reduced to an alcohol, 27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL) is prepared. To this, 10% Palladium on carbon (5.0 g) is added.[1]

  • The mixture is stirred under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.[1]

  • The reaction mixture is then filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the remaining aqueous mixture is azeotroped with toluene to yield the crude product.

Step 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt for improved stability and handling.

Procedure:

  • The free base, 9-azabicyclo[3.3.1]nonane, is dissolved in a suitable solvent such as ethanol or diethyl ether.

  • An excess of a solution of hydrochloric acid in a suitable solvent (e.g., 5N aqueous HCl or ethereal HCl) is added dropwise with stirring.[1][2]

  • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route to this compound. By following the detailed experimental protocols and considering the quantitative data provided, researchers can efficiently synthesize this valuable compound for applications in drug discovery and development. The presented methodology, centered around the robust Robinson-Schöpf condensation, offers a practical approach for obtaining high-purity this compound.

References

Stereochemistry of 9-Azabicyclo[3.3.1]nonane: An In-depth Technical Guide to Endo and Exo Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold is a pivotal structural motif in medicinal chemistry and drug development, owing to its rigid conformational framework and the stereochemical diversity it presents. This bicyclic system can exist as distinct endo and exo isomers, the spatial arrangement of which profoundly influences biological activity and physicochemical properties. This technical guide provides a comprehensive analysis of the stereochemistry of 9-azabicyclo[3.3.1]nonane, with a particular focus on the differentiation and characterization of its endo and exo isomers.

Core Concepts: Conformational Landscape

The 9-azabicyclo[3.3.1]nonane system is conformationally flexible, primarily existing in a dynamic equilibrium between a twin-chair (CC) and a boat-chair (BC) conformation. The relative stability of these conformers is influenced by the nature and stereochemistry of substituents. In the unsubstituted parent compound, the twin-chair conformation is generally the most stable. However, the introduction of substituents can shift this equilibrium. For instance, in certain 3-substituted derivatives, intramolecular hydrogen bonding between a pseudo-axial hydroxyl group and the nitrogen atom can favor the boat-chair conformation for one of the rings.

The endo and exo nomenclature in substituted 9-azabicyclo[3.3.1]nonanes typically refers to the orientation of a substituent relative to the bicyclic ring system. For a substituent at the C3 position, the exo isomer has the substituent oriented away from the six-membered ring that does not contain the nitrogen atom, while the endo isomer has the substituent pointing towards it. This seemingly subtle difference in spatial arrangement leads to significant variations in their spectroscopic and physical properties.

Diagram of Conformational Equilibrium

G Fig. 1: Conformational Equilibrium in 9-Azabicyclo[3.3.1]nonane cluster_0 Twin-Chair (CC) cluster_1 Boat-Chair (BC) CC CC BC BC CC->BC Equilibrium

A simplified representation of the equilibrium between the twin-chair and boat-chair conformations of the 9-azabicyclo[3.3.1]nonane skeleton.

Quantitative Stereochemical Analysis

The differentiation between endo and exo isomers is achieved through a combination of spectroscopic techniques and computational modeling. The following tables summarize key quantitative data for the 3-hydroxy-9-azabicyclo[3.3.1]nonane isomers, a common and well-studied derivative.

Table 1: Spectroscopic Data for Endo/Exo 3-Hydroxy-9-azabicyclo[3.3.1]nonane Isomers

Parameterendo-3-Hydroxy-9-azabicyclo[3.3.1]nonaneexo-3-Hydroxy-9-azabicyclo[3.3.1]nonaneReference
MS (ESI) m/z 142 ([M+H]⁺)142 ([M+H]⁺)[1]
¹H NMR (CDCl₃, δ ppm) Data not fully available in a comparative formatData not fully available in a comparative format
¹³C NMR (CDCl₃, δ ppm) Data not fully available in a comparative formatData not fully available in a comparative format

Table 2: Conformational and Structural Data

Parameterendo Isomerexo IsomerMethodReference
Preferred Conformation Predominantly Chair-ChairCan adopt Boat-Chair to alleviate steric interactionsComputational & NMR[2][3]
Calculated Energy Difference Lower energy conformer in many casesHigher energy conformer in many casesComputational[4][5]
Key Bond Angles/Lengths Requires specific X-ray crystallographic dataRequires specific X-ray crystallographic dataX-ray Crystallography

Experimental Protocols

Synthesis and Separation of Endo and Exo Isomers

The synthesis of 3-substituted 9-azabicyclo[3.3.1]nonane isomers often yields a mixture of endo and exo products. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions.

General Synthetic Workflow

G Fig. 2: General Synthesis of 3-Hydroxy-9-azabicyclo[3.3.1]nonane Isomers A 9-Azabicyclo[3.3.1]nonan-3-one B Reduction A->B C Mixture of endo and exo isomers B->C D Chromatographic Separation C->D E endo-isomer D->E F exo-isomer D->F

A generalized workflow for the synthesis and separation of endo and exo isomers of 3-hydroxy-9-azabicyclo[3.3.1]nonane.

Protocol for the Synthesis of endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester:

  • Reduction of the Ketone: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in methanol at 0°C under a nitrogen atmosphere.[1]

  • Sodium borohydride is added portionwise, and the reaction is stirred for 12 hours at ambient temperature.[1] This reduction predominantly yields the endo-alcohol.

  • The reaction is quenched with acetone, and the solvent is evaporated. The crude product is extracted with dichloromethane.[1]

  • Debenzylation: The crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is dissolved in ethanol and 5N aqueous hydrochloric acid, and hydrogenated in the presence of 10% Palladium on carbon.[1]

  • Boc Protection: The resulting crude endo-9-azabicyclo[3.3.1]nonan-3-ol is dissolved in a mixture of dioxane and water, and di-tert-butyl dicarbonate is added to afford the title compound.[1]

Protocol for the Synthesis of exo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester:

  • Reduction of the Ketone: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 1-pentanol at reflux, sodium is added portionwise.[1] This Bouveault-Blanc type reduction favors the formation of the exo-alcohol.

  • The reaction mixture is heated for 2 hours, followed by acidic workup and extraction.[1]

  • The subsequent debenzylation and Boc-protection steps are carried out following a similar procedure to the endo isomer.[1]

Separation of Isomers:

Mixtures of endo and exo isomers can be separated by column chromatography on silica gel.[1] The choice of eluent system will depend on the specific derivatives being separated.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are the most powerful techniques for distinguishing between endo and exo isomers in solution. Key diagnostic features include:

  • Chemical Shifts: The chemical shifts of protons and carbons, particularly those at and near the substituent, will differ significantly between the two isomers due to the different anisotropic effects and steric environments.

  • Coupling Constants (³JHH): The dihedral angle-dependent Karplus relationship is crucial. The coupling constants between the proton at C3 and the adjacent methylene protons at C2 and C4 will be different for the endo and exo isomers due to their distinct dihedral angles in the preferred conformations.

Experimental Protocol for NMR Analysis:

  • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Advanced 2D NMR experiments such as COSY, HSQC, and HMBC are performed to unambiguously assign all proton and carbon signals.

  • NOESY or ROESY experiments can provide through-space correlations that help to confirm the stereochemical assignment and provide insights into the solution-state conformation.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive stereochemical assignment and precise geometric data, including bond lengths, bond angles, and torsional angles in the solid state. This data is invaluable for understanding the preferred conformation and for validating computational models.

Experimental Protocol for X-ray Crystallography:

  • Single crystals of the purified isomer are grown by slow evaporation of a suitable solvent.

  • A suitable crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal structure is solved and refined using standard crystallographic software.

Signaling Pathways and Logical Relationships

The stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives is a critical determinant of their interaction with biological targets. The specific 3D arrangement of functional groups in the endo versus the exo isomer dictates the binding affinity and efficacy at receptors and enzymes.

Logical Flow for Stereochemical Determination

G Fig. 3: Workflow for Stereochemical Assignment A Synthesis of Isomer Mixture B Separation (e.g., Chromatography) A->B C Isolated Isomer B->C D Spectroscopic Analysis (NMR, MS) C->D E Computational Modeling (Conformational Energies) C->E F X-ray Crystallography (Solid-State Structure) C->F G Unambiguous Stereochemical Assignment (Endo/Exo) D->G E->G F->G

A logical workflow illustrating the multi-faceted approach to the definitive stereochemical assignment of endo and exo isomers of 9-azabicyclo[3.3.1]nonane derivatives.

Conclusion

The stereochemical landscape of 9-azabicyclo[3.3.1]nonane is rich and complex, with the distinction between endo and exo isomers playing a crucial role in the application of this scaffold in drug discovery and development. A thorough understanding and rigorous characterization of these isomers, employing a combination of advanced spectroscopic, crystallographic, and computational methods, are essential for the rational design of novel therapeutics. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Azabicyclo[3.3.1]nonane HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonane hydrochloride (also known as Granatanine hydrochloride) is a bicyclic amine salt with a rigid structural framework. This scaffold is of significant interest in medicinal chemistry and organic synthesis. Its derivatives have been explored for various therapeutic applications, notably as monoamine reuptake inhibitors for the treatment of central nervous system disorders.[1][2] The rigid conformation of the bicyclic system provides a valuable platform for designing ligands with high specificity for biological targets.[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and relevant biological pathways associated with this compound.

Physical and Chemical Properties

The physical and chemical properties of 9-Azabicyclo[3.3.1]nonane HCl are summarized below. It is important to note that while some data is available for the hydrochloride salt, other spectral information is reported for the corresponding free base.

Physical Properties
PropertyValueSource(s)
CAS Number 6760-43-6[4]
Molecular Formula C₈H₁₆ClN[4]
Molecular Weight 161.67 g/mol [4]
Appearance White or off-white solid[5]
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility The hydrochloride salt form enhances solubility in polar solvents like water.[6]
Chemical and Spectroscopic Properties
PropertyValue / DescriptionSource(s)
IUPAC Name 9-azabicyclo[3.3.1]nonane;hydrochloride
Synonyms Granatanine hydrochloride
pKa (Predicted) 11.80 ± 0.20 (for the conjugate acid of the free base)
IR Spectrum (KBr Disc) Spectrum available from the NIST WebBook. Characteristic peaks corresponding to N-H stretching and C-H stretching and bending are expected.
¹H NMR (Free Base) (400 MHz, CDCl₃) δ: 3.57 (br. s, 2H), 2.41–2.18 (m, 2H), 2.05–1.88 (m, 4H), 1.80–1.59 (m, 6H).[7]
¹³C NMR (Free Base) (101 MHz, CDCl₃) δ: 46.39, 27.05, 18.65.[7]
Mass Spectrometry Data for the N-methyl derivative (C₉H₁₇N, MW: 139.24) is available. Mass spectrum for the HCl salt is not readily available.[8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings. The following sections describe the synthesis and analysis of 9-Azabicyclo[3.3.1]nonane and its hydrochloride salt.

Synthesis Protocol

The synthesis of 9-Azabicyclo[3.3.1]nonane is a multi-step process, often starting from a Mannich reaction, followed by reduction, elimination, and hydrogenation. The final step involves the formation of the hydrochloride salt.[7]

Step A: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • A jacketed reactor is charged with water and benzylamine and cooled to 0–10 °C.

  • Sulfuric acid (18%) is added slowly while maintaining the low temperature.

  • Glutaraldehyde (50%) and acetone dicarboxylic acid are added sequentially, keeping the temperature below 5 °C.

  • A sodium acetate solution is added over 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours to yield the crude product.[7]

Step B: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • The crude product from Step A is dissolved in methanol and cooled to 0–10 °C.

  • Sodium borohydride is added in portions.

  • The reaction is stirred at 25 °C until completion, monitored by HPLC.

  • The reaction is quenched by the slow addition of 10% hydrochloric acid.[7]

Step C: 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene

  • The alcohol from Step B is dissolved in toluene.

  • 70% Sulfuric acid is added, and the mixture is heated to 80 °C.

  • After reaction completion, the layers are separated, and the organic layer is processed to yield the alkene.[7]

Step D: 9-Azabicyclo[3.3.1]nonane (Free Base)

  • The alkene from Step C is dissolved in isopropanol in a hydrogenation reactor.

  • Pd(OH)₂ on carbon (20 wt%) is added as a catalyst.

  • The reactor is pressurized with hydrogen (50 psi) and heated to 50 °C for 48 hours.

  • Upon completion (monitored by GC), the catalyst is filtered off, and the solvent is removed to yield the free base.[7]

Step E: 9-Azabicyclo[3.3.1]nonane HCl

  • The purified free base from Step D is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) is added dropwise with stirring.

  • The resulting precipitate (the hydrochloride salt) is collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Protocols

The identity and purity of 9-Azabicyclo[3.3.1]nonane HCl are confirmed using several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine the purity of intermediates and the final product. A C18 column with a mobile phase gradient of water and acetonitrile (containing an additive like TFA or formic acid) is typically employed, with UV detection.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The sample is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Quantitative NMR (qNMR) with an internal standard can be used to determine the precise concentration and purity.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For the solid HCl salt, the sample is typically prepared as a KBr pellet to be analyzed via transmission.

  • Gas Chromatography (GC): Used to monitor the final debenzylation/hydrogenation step to ensure the complete removal of the starting material.[7]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product Benzylamine Benzylamine Mannich Step A: Mannich Reaction Benzylamine->Mannich Glutaraldehyde Glutaraldehyde Glutaraldehyde->Mannich Acid Acetone Dicarboxylic Acid Acid->Mannich Ketone 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one Mannich->Ketone Intermediate 1 Reduction Step B: Reduction (NaBH4) Alcohol 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol Reduction->Alcohol Intermediate 2 Elimination Step C: Elimination (H2SO4) Alkene 9-Benzyl-9-azabicyclo [3.3.1]non-3-ene Elimination->Alkene Intermediate 3 Hydrogenation Step D: Debenzylation (H2/Pd) FreeBase 9-Azabicyclo [3.3.1]nonane Hydrogenation->FreeBase Free Base Salt Step E: Salt Formation (HCl) Final 9-Azabicyclo [3.3.1]nonane HCl Salt->Final Ketone->Reduction Alcohol->Elimination Alkene->Hydrogenation FreeBase->Salt

Caption: Multi-step synthesis workflow for 9-Azabicyclo[3.3.1]nonane HCl.

Analytical_Workflow cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample of 9-Azabicyclo[3.3.1]nonane HCl Prep Sample Preparation (Dissolution in Solvent / KBr Pellet) Sample->Prep HPLC HPLC Prep->HPLC NMR NMR (1H, 13C) Prep->NMR IR IR Spectroscopy Prep->IR Purity Purity Assessment (Peak Integration) HPLC->Purity Structure Structural Elucidation (Chemical Shifts, Coupling) NMR->Structure Functional Functional Group ID (Vibrational Frequencies) IR->Functional Result Verified Structure & Purity Report Purity->Result Structure->Result Functional->Result

Caption: Standard analytical workflow for compound characterization.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_transporter Monoamine Transporter (e.g., DAT, SERT, NET) Presynaptic Presynaptic Neuron Neurotransmitter Monoamine (Dopamine, Serotonin) Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Neuron Transporter Transporter Protein Transporter->Presynaptic Recycling Neurotransmitter->Transporter Reuptake Receptor Receptor Neurotransmitter->Receptor Binding Receptor->Postsynaptic Signal Transduction Inhibitor 9-Azabicyclo[3.3.1]nonane Derivative (Inhibitor) Inhibitor->Transporter Blocks

Caption: Mechanism of action for monoamine reuptake inhibition.

References

In-Depth Technical Guide: 9-Azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Azabicyclo[3.3.1]nonane hydrochloride, a key bicyclic amine that serves as a crucial building block in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold for pharmacologically active agents.

Chemical Identity and Properties

9-Azabicyclo[3.3.1]nonane, also known as granatane, is a saturated bicyclic heterocyclic amine. Its hydrochloride salt is the common form used in synthesis due to its stability and ease of handling.

CAS Number: 6760-43-6

Synonyms:

  • Granatanine hydrochloride

  • Dihydrogranatenine hydrochloride

Physicochemical Data

The following table summarizes the key physicochemical properties of 9-Azabicyclo[3.3.1]nonane and its hydrochloride salt.

PropertyValueSource
Chemical Formula C₈H₁₆ClN[1]
Molecular Weight 161.67 g/mol [1]
Appearance Solid (form may vary)[2]
Parent Compound Formula C₈H₁₅N[1]
Parent Compound Mol. Wt. 125.21 g/mol
Parent Cmpd. ¹H NMR (CDCl₃) δ: 3.57 (br. s, 2H), 2.41–2.18 (m, 2H), 2.05–1.88 (m, 4H), 1.80–1.59 (m, 6H)[3]
Parent Cmpd. ¹³C NMR (CDCl₃) δ: 46.39, 27.05, 18.65[3]
IR Spectrum (HCl salt) Available on NIST WebBook (KBr disc)[4]

Synthesis of this compound

The synthesis of the 9-azabicyclo[3.3.1]nonane core is a well-established multi-step process, often starting from simple acyclic precursors. The hydrochloride salt is typically formed in the final step. A representative synthetic pathway is detailed below.

Experimental Protocol: Multi-step Synthesis

This protocol is a composite of established literature procedures for synthesizing the parent amine, followed by conversion to the hydrochloride salt.[3][5]

Step A: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [3]

  • To a jacketed reaction flask, add water and benzylamine. Cool the mixture to 0–10 °C.

  • Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4–8 °C.

  • Add 50% aqueous glutaraldehyde, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.

  • Add a 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for another 20 hours. Carbon dioxide evolution will be observed.

  • Work up the reaction by adjusting pH, extracting with a suitable organic solvent (e.g., MTBE), and concentrating to yield the crude product.

Step B: Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol [2]

  • Dissolve the ketone from Step A in methanol and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride portionwise over 30 minutes.

  • Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Quench the reaction with acetone and remove volatile components in vacuo.

  • Dissolve the residue in water and extract with dichloromethane to isolate the alcohol.

Step C: Debenzylation to 9-Azabicyclo[3.3.1]nonan-3-ol [2]

  • Dissolve the N-benzyl alcohol from Step B in ethanol and add 5N aqueous hydrochloric acid.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40 °C for 48 hours.

  • Filter the mixture through a pad of celite or dicalite to remove the catalyst.

  • Evaporate the filtrate to yield the crude product. (This product is the hydrochloride salt of the amino alcohol).

Note: For the direct synthesis of 9-Azabicyclo[3.3.1]nonane, a dehydration of the alcohol from Step B to an alkene, followed by hydrogenation and debenzylation can be performed.[3]

Step D: Formation of this compound

  • If the free base of 9-Azabicyclo[3.3.1]nonane is obtained, dissolve it in a suitable solvent like isopropanol or ether.

  • Add a solution of hydrochloric acid (e.g., 10% aqueous HCl or HCl in a compatible organic solvent) dropwise with stirring.[2][3]

  • The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum.

Applications in Drug Development

The rigid, chair-chair conformation of the 9-azabicyclo[3.3.1]nonane scaffold makes it an attractive template for designing ligands that target the central nervous system.

Monoamine Reuptake Inhibitors

Derivatives of 9-azabicyclo[3.3.1]nonane are potent inhibitors of monoamine neurotransmitter reuptake (serotonin, norepinephrine, and dopamine).[2][6] By blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, these compounds increase neurotransmitter availability, a mechanism central to the treatment of depression and other neurological disorders.[2]

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters (NT) NT NT Vesicle->NT Release Transporter Monoamine Transporter (e.g., SERT, DAT) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Transduction Compound 9-Azabicyclo[3.3.1]nonane Derivative Compound->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition by 9-azabicyclo[3.3.1]nonane derivatives.

Precursor for Granisetron Synthesis

The N-methylated amino derivative, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a key intermediate in the synthesis of Granisetron.[7] Granisetron is a potent 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and surgery.[7] The synthesis involves an amide coupling reaction.

Granisetron_Synthesis A 1-Methyl-indazole- 3-carboxylic acid C Acyl Chloride Formation (e.g., SOCl₂) A->C + SOCl₂ B endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine D Amide Coupling B->D C->D E Granisetron D->E Forms Amide Bond F HCl Treatment E->F G Granisetron Hydrochloride F->G

Caption: General synthetic workflow for Granisetron Hydrochloride.[7][8]

References

Solubility Profile of 9-Azabicyclo[3.3.1]nonane Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of 9-Azabicyclo[3.3.1]nonane hydrochloride in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature for this exact compound, this document focuses on qualitative information derived from related structures and outlines a detailed experimental protocol for its empirical determination.

Introduction to this compound

The 9-Azabicyclo[3.3.1]nonane core structure is a key bicyclic scaffold found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry. Its hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent amine. However, for applications in organic synthesis, purification, and formulation, understanding its solubility in non-aqueous media is paramount. Amine hydrochloride salts, in general, tend to be highly polar and often exhibit limited solubility in non-polar organic solvents.

Qualitative Solubility Data

Compound Name/ClassSolvent(s)Solubility Description
Granisetron hydrochloride (a complex derivative)WaterFreely soluble
Methylene ChlorideSparingly soluble
MethanolSlightly soluble to soluble
EthanolSlightly soluble to soluble
DMSOSoluble
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride Common Organic SolventsDescribed as having "excellent stability and solubility," though no specific solvents or quantitative data are provided.
Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate Ethanol, Methanol, ChloroformSoluble
N-substituted norgranatanones (hydrochloride salts) Methanol, WaterSufficiently soluble for NMR studies, indicating at least moderate solubility.
General Amine Hydrochlorides Non-polar organic solvents (e.g., hydrocarbons)Generally possess low solubility due to the high lattice energy of the salt.
Bicyclic Nitroxide Radicals (related structure) Polar Organic Solvents, OrganochloridesReadily soluble. One derivative showed a solubility of approximately 2.5 x 10⁻² M.

This qualitative data suggests that this compound is likely to be most soluble in polar protic solvents like methanol and ethanol, and may have limited solubility in less polar solvents such as dichloromethane, and likely very poor solubility in non-polar solvents like hexanes.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, an empirical determination of solubility is necessary. The following protocol describes a standard gravimetric method for this purpose.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dichloromethane, chloroform, ethyl acetate, toluene)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pipettes and syringes

  • Pre-weighed glass vials for drying

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when solid material remains undissolved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed inside the incubator for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 2 mL) of the supernatant from each vial using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the vials containing the filtered saturated solutions in a vacuum oven or under a gentle stream of nitrogen to evaporate the solvent completely.

    • Once the solid residue is completely dry, re-weigh the vials.

    • The mass of the dissolved this compound is the final weight of the vial minus its initial tare weight.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried solid (mg) / Volume of supernatant collected (mL)

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Crystal Structure of 9-Azabicyclo[3.3.1]nonane Hydrochloride: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure of 9-Azabicyclo[3.3.1]nonane hydrochloride is not publicly available. While the molecular structure and chemical properties of the 9-azabicyclo[3.3.1]nonane framework are well-documented, a definitive single-crystal X-ray diffraction study for its simple hydrochloride salt has not been found in the reviewed resources.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a detailed technical overview of the crystal structure of this compound. However, the absence of published crystallographic data, such as unit cell dimensions, space group, atomic coordinates, and specific bond lengths and angles, precludes the creation of a quantitative summary and detailed experimental protocols as requested.

Information on Related Structures

While data for the target compound is unavailable, crystallographic studies have been conducted on various derivatives of the 9-azabicyclo[3.3.1]nonane core. These studies provide valuable insights into the conformational preferences and structural characteristics of this bicyclic system. For instance, the crystal structure of molecules like 9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide has been determined, revealing details about their molecular geometry and intermolecular interactions in the solid state.

The bicyclo[3.3.1]nonane framework is known for its conformational flexibility, existing in chair-chair, chair-boat, and boat-boat conformations. The specific conformation adopted in a crystal lattice is influenced by the nature and stereochemistry of substituents, as well as by intermolecular forces such as hydrogen bonding. In the case of this compound, the protonation of the nitrogen atom and the presence of the chloride counter-ion would be expected to play a significant role in dictating the crystal packing and overall structure.

Hypothetical Experimental Workflow

In the absence of a specific experimental protocol for the target compound, a general workflow for determining the crystal structure of a small organic molecule like this compound is presented below. This workflow outlines the typical steps involved, from material synthesis to structure elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 9-Azabicyclo[3.3.1]nonane purification Purification (e.g., Sublimation, Chromatography) synthesis->purification formation Formation of Hydrochloride Salt purification->formation crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) formation->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_report Crystallographic Information File (CIF) validation->final_report CIF File & Publication

Caption: A generalized experimental workflow for determining the crystal structure of a small organic molecule.

Conclusion

The determination of the crystal structure of this compound would be a valuable addition to the structural chemistry of bicyclic alkaloids and related compounds. Such a study would provide precise information on its three-dimensional structure, conformational preferences, and the nature of the ionic and hydrogen bonding interactions involving the hydrochloride moiety. This information is crucial for understanding its physical and chemical properties and for its potential applications in medicinal chemistry and materials science. Researchers in the field are encouraged to pursue the crystallization and structural elucidation of this fundamental compound. Until such data becomes publicly available, a comprehensive technical guide on its crystal structure cannot be fully realized.

An In-depth Technical Guide to the Spectroscopic Data of 9-Azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 9-Azabicyclo[3.3.1]nonane hydrochloride, a key bicyclic amine of interest to researchers, scientists, and drug development professionals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data of 9-Azabicyclo[3.3.1]nonane (Free Base) in CDCl₃ [1]

Position ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
H-1, H-53.57 (br s, 2H)46.39
H-2ax, H-4ax, H-6ax, H-8ax2.41–2.18 (m, 4H)27.05
H-2eq, H-4eq, H-6eq, H-8eq2.05–1.88 (m, 4H)27.05
H-3ax, H-7ax, H-3eq, H-7eq1.80–1.59 (m, 4H)18.65

Expected ¹H and ¹³C NMR Data for this compound in DMSO-d₆

For the hydrochloride salt, a protic solvent like DMSO-d₆ is often used. The chemical shifts are expected to be influenced by both the protonation and the solvent.

Position Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
NH₂⁺Broad singlet, downfield-
H-1, H-5> 3.6 (br s)> 47
H-2, H-4, H-6, H-82.2 - 2.6 (m)> 27
H-3, H-71.6 - 2.1 (m)> 19

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound, also known as Granatanine hydrochloride, has been recorded and is available in the NIST WebBook.[2] The spectrum was obtained from a solid sample prepared as a KBr disc.[2]

Characteristic IR Absorption Peaks of this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2950 - 2850StrongC-H stretching (alkane)
~2700 - 2400Broad, StrongN-H stretching (secondary ammonium salt)
~1580MediumN-H bending
~1450MediumC-H bending

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For amine hydrochlorides, the mass spectrum typically shows the molecular ion peak corresponding to the free base due to the loss of HCl upon ionization. The molecular weight of 9-Azabicyclo[3.3.1]nonane is 125.21 g/mol .

Expected Mass Spectrum Data for this compound

m/z Relative Intensity Assignment
125High[M]⁺ (Molecular ion of the free base)
96Medium[M - C₂H₅]⁺
82Medium[M - C₃H₇]⁺
68MediumFurther fragmentation

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reproducible spectroscopic data. The following are generalized protocols for the analysis of this compound.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (several tons) to form a transparent or translucent pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Record the spectrum of the sample pellet over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the hydrochloride salt in a suitable solvent (e.g., methanol).

  • Ionization Method: Electrospray ionization (ESI) is a common method for amine hydrochlorides.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum will show the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 9-Azabicyclo[3.3.1]nonane Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR IR Spectroscopy (KBr Pellet) Sample->IR Grind with KBr MS Mass Spectrometry (ESI) Sample->MS Dissolve in Methanol NMR_Data Chemical Shifts (ppm) Structure Confirmation NMR->NMR_Data IR_Data Absorption Peaks (cm⁻¹) Functional Group ID IR->IR_Data MS_Data m/z Ratios MW and Fragmentation MS->MS_Data

General workflow for spectroscopic analysis.

References

Thermal Stability of 9-Azabicyclo[3.3.1]nonane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the thermal stability of 9-Azabicyclo[3.3.1]nonane hydrochloride. Due to the limited availability of specific experimental data in public literature for this compound, this document outlines the essential experimental protocols and provides illustrative data to serve as a framework for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for any stability assessment. While comprehensive thermal data is not widely published, known properties are summarized below.

PropertyValueSource
CAS Number 6760-43-6Cheméo
Molecular Formula C₈H₁₅N·HClAK Scientific, Inc.[1]
Molecular Weight 161.67 g/mol AK Scientific, Inc.[1]
Appearance Solid (Form not specified)Not Specified
Melting Point Not availableAK Scientific, Inc.[1]
Decomposition Temperature Not availableAK Scientific, Inc.[1]
Hazardous Decomposition Carbon oxides, Nitrogen oxides, Hydrogen chlorideAK Scientific, Inc.[1]

Thermal Stability Analysis

The thermal stability of a pharmaceutical compound is paramount for determining its shelf-life, storage conditions, and suitability for various manufacturing processes. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the compound begins to degrade and to quantify the mass loss at each stage of decomposition.

Illustrative TGA Data for this compound

Temperature Range (°C)Mass Loss (%)Postulated Cause
25 - 150< 1%Loss of adsorbed water/solvent
150 - 250~22.5%Initial decomposition event (e.g., loss of HCl)
250 - 400> 70%Major decomposition of the bicyclic amine structure
> 400-Formation of residual char
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events such as melting, crystallization, and decomposition, providing information on the energy changes involved.[2]

Illustrative DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)Interpretation
Endotherm~270~285-150Melting with decomposition
Exotherm~290~310+80Post-melting degradation

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate thermal stability assessment. The following sections outline standard procedures for TGA, DSC, and HPLC analysis as part of a forced degradation study.[3][4]

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or platinum pan.

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition (T_onset) and the temperatures corresponding to maximum rates of mass loss (from the first derivative, DTG curve).

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

  • Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.[6]

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis: Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.

Protocol for HPLC Analysis of Thermal Degradants

This protocol is used to separate and quantify the parent compound and its degradation products after subjecting the sample to thermal stress.

  • Forced Degradation Sample Preparation:

    • Accurately weigh a known amount of this compound into a vial.

    • Heat the solid sample in an oven at a temperature determined from TGA/DSC results (e.g., a temperature that induces 5-20% degradation) for a specified duration.[4]

    • Dissolve the heat-stressed sample in a suitable mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at an appropriate wavelength.

  • Analysis:

    • Inject the prepared sample and a non-stressed control sample.

    • Identify the peak corresponding to the parent compound.

    • New peaks in the chromatogram of the stressed sample represent degradation products.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed and non-stressed samples.

Visualized Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive thermal stability study.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Degradation & Analysis cluster_2 Phase 3: Data Interpretation Sample Sample Preparation (9-Azabicyclo[3.3.1]nonane HCl) TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC DataTGA Analyze TGA Data (Mass Loss vs. Temp) TGA->DataTGA DataDSC Analyze DSC Data (Thermal Events) DSC->DataDSC ForcedDeg Forced Thermal Degradation (Controlled Heating) HPLC HPLC-UV/MS Analysis ForcedDeg->HPLC DataHPLC Analyze HPLC Data (Degradant Profile) HPLC->DataHPLC Report Final Stability Report DataTGA->Report DataDSC->Report DataHPLC->Report

Caption: Workflow for assessing the thermal stability of a pharmaceutical compound.

Plausible Thermal Degradation Pathway

Based on the structure of an amine hydrochloride, a plausible initial degradation step upon heating is the loss of hydrogen chloride, followed by the decomposition of the resulting free amine.

G cluster_0 Initial Compound cluster_1 Primary Degradation cluster_2 Secondary Decomposition Parent 9-Azabicyclo[3.3.1]nonane Hydrochloride FreeAmine 9-Azabicyclo[3.3.1]nonane (Free Base) Parent->FreeAmine Heat (Δ) HCl Hydrogen Chloride (Gas) Parent->HCl Products Ring Opening & Fragmentation (COx, NOx, Hydrocarbons) FreeAmine->Products Further Heating

Caption: A plausible thermal degradation pathway for 9-Azabicyclo[3.3.1]nonane HCl.

Conclusion

The thermal stability of this compound is a critical parameter that requires empirical determination. While specific data is scarce in existing literature, the application of standard analytical techniques such as TGA and DSC, complemented by HPLC analysis of forced degradation samples, can provide a comprehensive stability profile. The protocols and illustrative data presented in this guide offer a robust framework for researchers to undertake a thorough investigation, ensuring the quality, safety, and efficacy of this compound in its intended applications.

References

A Technical Guide to the Historical Synthesis of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal historical methods for the synthesis of the 9-Azabicyclo[3.3.1]nonane core, a key structural motif in various alkaloids and pharmacologically active compounds. This document details the classical synthetic routes, including the early multi-step approach by Willstätter, the elegant biomimetic synthesis by Robinson, and a method for the preparation of the parent compound, granatanine.

Willstätter's Multi-Step Synthesis from Cycloheptanone (1901)

The first synthesis of a compound containing the 9-azabicyclo[3.3.1]nonane core was accomplished by Richard Willstätter in 1901. His target was tropinone, the N-methylated analogue. This synthesis, starting from cycloheptanone (also known as suberone), was a landmark achievement in early organic chemistry, though it was a lengthy and low-yielding process.[1][2][3] The overall yield for this arduous 15-step synthesis was a mere 0.75%.[3][4]

Conceptual Workflow

Willstätter's approach involved a series of classical reactions to functionalize the seven-membered ring of cycloheptanone and introduce the nitrogen bridge. The general sequence of transformations is outlined below.

G cluster_willstatter Willstätter Synthesis (Conceptual) Cycloheptanone Cycloheptanone Ring Functionalization Ring Functionalization Cycloheptanone->Ring Functionalization Multiple Steps Cyclization Cyclization Ring Functionalization->Cyclization Introduction of Nitrogen Tropinone Tropinone Cyclization->Tropinone

Caption: Conceptual workflow of Willstätter's synthesis of tropinone.

Experimental Protocol
  • Bromination of cycloheptanone.

  • Favorskii rearrangement to achieve ring contraction.

  • Ring opening to a dicarboxylic acid.

  • Dieckmann condensation to form a β-keto ester.

  • Introduction of the nitrogen atom via an amine.

  • Cyclization to form the bicyclic system.

  • Final manipulations to yield tropinone.

The complexity and low efficiency of this route underscored the need for more direct and higher-yielding methods.

Robinson's Biomimetic "Double Mannich" Synthesis of Tropinone (1917)

In 1917, Sir Robert Robinson developed a remarkably simple and elegant one-pot synthesis of tropinone.[1][2] This reaction is considered a classic in total synthesis due to its biomimetic approach, mimicking the presumed biosynthetic pathway of tropane alkaloids.[2] The synthesis involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid.[1][2]

The initial reported yield was 17%, which was later improved to over 90% under optimized conditions.[2][3] This synthesis was pivotal during World War I for the production of atropine, a crucial anticholinergic agent.[3]

Reaction Pathway

The reaction proceeds through a tandem sequence of intermolecular and intramolecular Mannich reactions.

G cluster_robinson Robinson's Tropinone Synthesis Succinaldehyde Succinaldehyde Iminium Intermediate Iminium Intermediate Succinaldehyde->Iminium Intermediate Methylamine Methylamine Methylamine->Iminium Intermediate Acetonedicarboxylic Acid Acetonedicarboxylic Acid Intermolecular Mannich Reaction Intermolecular Mannich Reaction Acetonedicarboxylic Acid->Intermolecular Mannich Reaction Enolate Iminium Intermediate->Intermolecular Mannich Reaction Intramolecular Mannich Reaction Intramolecular Mannich Reaction Intermolecular Mannich Reaction->Intramolecular Mannich Reaction Tropinone Dicarboxylic Acid Tropinone Dicarboxylic Acid Intramolecular Mannich Reaction->Tropinone Dicarboxylic Acid Tropinone Tropinone Tropinone Dicarboxylic Acid->Tropinone Decarboxylation

Caption: Reaction pathway for Robinson's synthesis of tropinone.

Experimental Protocol

The following protocol is based on Robinson's 1917 publication in the Journal of the Chemical Society, Transactions.

  • Reaction Setup: In a suitable reaction vessel, a solution of calcium acetonedicarboxylate is prepared.

  • Addition of Reactants: Succindialdehyde and a solution of methylamine hydrochloride are added to the reaction mixture.

  • Reaction Conditions: The mixture is allowed to stand at room temperature for an extended period (e.g., fifty hours).

  • Workup:

    • The solution is filtered.

    • The filtrate is acidified with hydrochloric acid.

    • The acidified solution is concentrated under vacuum.

    • The residue is made alkaline with sodium hydroxide.

    • The tropinone is isolated by steam distillation.

An improved procedure yielding 42% of the dipiperonylidene derivative of tropinone involved reacting succindialdehyde with ethyl acetonedicarboxylate and methylamine in an alcoholic solution over three days, followed by acidification, concentration, and conversion to the derivative for isolation.

Synthesis of the 9-Azabicyclo[3.3.1]nonane Core via Pseudopelletierine

A direct and historically significant synthesis of the 9-Azabicyclo[3.3.1]nonane skeleton is the Robinson-Schöpf synthesis of pseudopelletierine. Pseudopelletierine is a homologue of tropinone and a naturally occurring alkaloid. This reaction utilizes glutaraldehyde in place of succinaldehyde.

Reaction Pathway

Similar to the tropinone synthesis, this is a one-pot reaction involving a double Mannich condensation.

G cluster_pseudopelletierine Robinson-Schöpf Synthesis of Pseudopelletierine Glutaraldehyde Glutaraldehyde Iminium Intermediate Iminium Intermediate Glutaraldehyde->Iminium Intermediate Methylamine Methylamine Methylamine->Iminium Intermediate Acetonedicarboxylic Acid Acetonedicarboxylic Acid Intermolecular Mannich Reaction Intermolecular Mannich Reaction Acetonedicarboxylic Acid->Intermolecular Mannich Reaction Enolate Iminium Intermediate->Intermolecular Mannich Reaction Intramolecular Mannich Reaction Intramolecular Mannich Reaction Intermolecular Mannich Reaction->Intramolecular Mannich Reaction Pseudopelletierine Dicarboxylic Acid Pseudopelletierine Dicarboxylic Acid Intramolecular Mannich Reaction->Pseudopelletierine Dicarboxylic Acid Pseudopelletierine Pseudopelletierine Pseudopelletierine Dicarboxylic Acid->Pseudopelletierine Decarboxylation

Caption: Robinson-Schöpf synthesis of pseudopelletierine.

Synthesis of the Parent 9-Azabicyclo[3.3.1]nonane (Granatanine)

The historical syntheses described above yield N-methylated derivatives of the 9-azabicyclo[3.3.1]nonane core. To obtain the parent compound, granatanine, a demethylation step is required. The von Braun degradation, first reported in the early 20th century, is a classical method for the N-demethylation of tertiary amines.[5][6][7]

The von Braun Degradation

This reaction involves treating a tertiary amine, such as tropinone or pseudopelletierine, with cyanogen bromide (BrCN).[5][6][7] The reaction proceeds through a quaternary cyanoammonium salt, which then collapses to yield an N-cyanamide and an alkyl bromide. Subsequent hydrolysis or reduction of the cyanamide furnishes the secondary amine (granatanine derivative).

G cluster_von_braun von Braun Degradation for N-Demethylation N-Methyl-9-azabicyclo[3.3.1]nonane derivative N-Methyl-9-azabicyclo[3.3.1]nonane derivative Quaternary Cyanoammonium Salt Quaternary Cyanoammonium Salt N-Methyl-9-azabicyclo[3.3.1]nonane derivative->Quaternary Cyanoammonium Salt Cyanogen Bromide (BrCN) Cyanogen Bromide (BrCN) Cyanogen Bromide (BrCN)->Quaternary Cyanoammonium Salt N-Cyanogranatanine derivative N-Cyanogranatanine derivative Quaternary Cyanoammonium Salt->N-Cyanogranatanine derivative SN2 attack by Br- 9-Azabicyclo[3.3.1]nonane (Granatanine) derivative 9-Azabicyclo[3.3.1]nonane (Granatanine) derivative N-Cyanogranatanine derivative->9-Azabicyclo[3.3.1]nonane (Granatanine) derivative Hydrolysis or Reduction

Caption: The von Braun degradation for the synthesis of granatanine derivatives.

Experimental Protocol (General)
  • Reaction with Cyanogen Bromide: The N-methylated substrate is dissolved in an inert solvent (e.g., chloroform or ether) and treated with cyanogen bromide. The reaction mixture is typically stirred at room temperature or with gentle heating.

  • Formation of N-Cyanamide: The reaction proceeds to form the corresponding N-cyanamide and methyl bromide.

  • Hydrolysis/Reduction: The resulting N-cyanamide is then subjected to either acidic or basic hydrolysis, or reduction with a reagent like lithium aluminum hydride, to cleave the cyano group and yield the free secondary amine, the granatanine core.

Quantitative Data Summary

SynthesisStarting MaterialsKey ReagentsProductReported YieldYearReference
Willstätter CycloheptanoneMultipleTropinone0.75%1901[1][2][3]
Robinson Succinaldehyde, Methylamine, Acetonedicarboxylic Acid-Tropinone17% (initial), >90% (improved)1917[1][2][3]
Robinson-Schöpf Glutaraldehyde, Methylamine, Acetonedicarboxylic Acid-PseudopelletierineHigh--
von Braun Degradation N-Methyl-9-azabicyclo[3.3.1]nonane derivativeCyanogen Bromide9-Azabicyclo[3.3.1]nonane derivativeVariable~1900[5][6][7]

References

A Technical Guide to the Discovery and First Synthesis of Granatanine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of granatanine alkaloids, a class of piperidine alkaloids known for their distinct bicyclic structure. The focus of this document is on pseudopelletierine, the most prominent member of this family, which has served as a cornerstone in the development of alkaloid chemistry. We will cover the historical context of its discovery, the groundbreaking work in its structural elucidation, and a detailed examination of its first biomimetic synthesis.

Discovery and Structural Elucidation

The journey of the granatanine alkaloids begins with the investigation of the root bark of the pomegranate tree (Punica granatum), a plant with a long history in traditional medicine.

Initial Isolation

In the late 1870s, the French pharmacist Charles Tanret was the first to isolate a mixture of alkaloids from pomegranate root bark. Through his work, he identified the main alkaloid, which he named pseudopelletierine, along with other related compounds such as pelletierine and isopelletierine.[1] This initial discovery opened a new chapter in natural product chemistry, prompting further investigation into the chemical constituents of this ancient medicinal plant.

The Challenge of Structural Determination

The late 19th century presented a significant challenge for chemists in determining the structure of complex organic molecules due to the absence of modern spectroscopic techniques. The initial proposed structure for pseudopelletierine was later proven to be incorrect. The correct atomic connectivity was ultimately established in 1899 by A. Piccinini, who was a collaborator of the renowned chemist Giacomo Ciamician.[1][2]

Piccinini's pivotal experiment involved the oxidative degradation of pseudopelletierine. By cleaving the bicyclic structure, he was able to obtain suberic acid (octanedioic acid), which revealed the presence of an eight-carbon chain within the core of the molecule.[1][2] This was a crucial piece of evidence that led to the correct structural proposal for pseudopelletierine.

G cluster_Discovery Discovery & Isolation cluster_Elucidation Structural Elucidation Tanret (1879) Tanret (1879) Alkaloid Mixture Alkaloid Mixture Tanret (1879)->Alkaloid Mixture Pomegranate Bark Pomegranate Bark Pomegranate Bark->Tanret (1879) Pseudopelletierine Pseudopelletierine Alkaloid Mixture->Pseudopelletierine Piccinini (1899) Piccinini (1899) Pseudopelletierine->Piccinini (1899) Oxidative Degradation Oxidative Degradation Piccinini (1899)->Oxidative Degradation Suberic Acid Suberic Acid Oxidative Degradation->Suberic Acid Correct Structure Correct Structure Suberic Acid->Correct Structure

Figure 1: Timeline of the discovery and structural elucidation of pseudopelletierine.

The First Synthesis: The Robinson-Schöpf Reaction

The first synthesis of a granatanine alkaloid was a landmark achievement in organic chemistry, not only for its success in constructing the complex bicyclic system but also for its biomimetic approach. The Robinson-Schöpf reaction, a one-pot synthesis of pseudopelletierine, stands as a classic example of elegant and efficient chemical synthesis.

This reaction, first achieved by Menzies and Robinson and later refined by Schöpf and Lehmann, mimics the presumed biosynthetic pathway of the alkaloid in the pomegranate plant.[3] It is a multicomponent reaction that involves a double Mannich reaction between glutaraldehyde, methylamine, and acetonedicarboxylic acid under mild, "physiological" conditions.[1]

Quantitative Data

The following table summarizes the key quantitative data for the Robinson-Schöpf synthesis of pseudopelletierine, based on the procedure detailed in Organic Syntheses.

ParameterValueReference
Reactants
2-Ethoxy-3,4-dihydro-2H-pyran (for Glutaraldehyde)64 g (0.5 mole)[3]
Methylamine Hydrochloride50 g (0.74 mole)[3]
Acetonedicarboxylic Acid83 g (0.57 mole)[3]
Disodium Hydrogen Phosphate Dodecahydrate88 g (0.25 mole)[3]
Sodium Hydroxide (for buffer)7.3 g (0.18 mole)[3]
Reaction Conditions
Initial pH~2.5[3]
Final pH (after 24h)~4.5[3]
Reaction Time24 hours[3]
Decarboxylation TemperatureSteam Bath (~100 °C)[3]
Product
Product NamePseudopelletierine[3]
Yield (as hemihydrate)47-55 g[3]
Yield (anhydrous)44–52 g (58–68%)[3]
Melting Point (anhydrous)63–64 °C[3]
Experimental Protocol

The following is a detailed experimental protocol for the Robinson-Schöpf synthesis of pseudopelletierine, adapted from the verified procedure in Organic Syntheses, 1957, 37, 80.[3]

Materials:

  • 3-L round-bottomed flask with a mechanical stirrer and nitrogen inlet

  • Concentrated hydrochloric acid (sp. gr. 1.18)

  • Deoxygenated water

  • 2-Ethoxy-3,4-dihydro-2H-pyran

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Disodium hydrogen phosphate dodecahydrate

  • Sodium hydroxide

  • Methylene chloride

  • Sodium sulfate (anhydrous)

  • Alumina (chromatographic grade)

  • Pentane

Procedure:

  • Preparation of Glutaraldehyde Solution: In the 3-L round-bottomed flask, combine 22 mL (0.26 mole) of concentrated hydrochloric acid and 165 mL of deoxygenated water. Add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran. Stir the mixture vigorously for 20 minutes and then let it stand for 1 hour to ensure complete hydrolysis to glutaraldehyde.

  • Condensation: To the freshly prepared glutaraldehyde solution, add the following in order:

    • 350 mL of water

    • A solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water.

    • A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.

    • A buffer solution prepared by dissolving 88 g (0.25 mole) of disodium hydrogen phosphate dodecahydrate and 7.3 g (0.18 mole) of sodium hydroxide in 200 mL of water with heating.

  • Reaction: Stir the resulting mixture under a nitrogen atmosphere. The initial pH of approximately 2.5 will rise to about 4.5 over 24 hours, accompanied by the evolution of carbon dioxide.

  • Decarboxylation: After 24 hours, add 33 mL of concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour to complete the decarboxylation.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Make the solution strongly alkaline (pH > 11) by the careful addition of a solution of 75 g of sodium hydroxide in 100 mL of water, followed by an additional 200 g of sodium hydroxide pellets while cooling in an ice bath.

    • Immediately extract the alkaline solution with eight 250-mL portions of methylene chloride.

  • Purification:

    • Combine the methylene chloride extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the dried solution to approximately 500 mL.

    • Prepare a chromatography column with 400 g of alumina and filter the concentrated extract through it, eluting with methylene chloride.

    • Concentrate the eluate under reduced pressure to yield crystalline, yellow pseudopelletierine.

  • Final Purification:

    • Sublime the crude product at 40°C and 0.3 mm Hg to yield nearly colorless pseudopelletierine.

    • Recrystallize the sublimed product from boiling pentane to obtain pure, colorless pseudopelletierine hemihydrate.

    • Sublimation of the hemihydrate yields the anhydrous final product.

G cluster_synthesis Robinson-Schöpf Synthesis Workflow Glutaraldehyde Glutaraldehyde One-Pot Reaction One-Pot Reaction Glutaraldehyde->One-Pot Reaction Methylamine Methylamine Methylamine->One-Pot Reaction Acetonedicarboxylic Acid Acetonedicarboxylic Acid Acetonedicarboxylic Acid->One-Pot Reaction Double Mannich Condensation Double Mannich Condensation One-Pot Reaction->Double Mannich Condensation Bicyclic Intermediate Bicyclic Intermediate Double Mannich Condensation->Bicyclic Intermediate Decarboxylation Decarboxylation Bicyclic Intermediate->Decarboxylation Pseudopelletierine Pseudopelletierine Decarboxylation->Pseudopelletierine

Figure 2: High-level workflow of the Robinson-Schöpf synthesis of pseudopelletierine.

Biosynthesis of Granatanine Alkaloids

The biosynthesis of granatanine alkaloids is believed to originate from the amino acid lysine. The formation of the characteristic piperidine ring of the granatane skeleton is a key distinction from the tropane alkaloids, which are derived from ornithine and feature a pyrrolidine ring. The biosynthetic pathway is thought to involve the decarboxylation of lysine to produce cadaverine, which then undergoes a series of enzymatic transformations to form the bicyclic granatanine core. The Robinson-Schöpf synthesis is considered biomimetic because it mirrors this natural process, using analogous starting materials to construct the alkaloid scaffold.

G Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Piperidine Ring Formation Piperidine Ring Formation Cadaverine->Piperidine Ring Formation Granatanine Core Granatanine Core Piperidine Ring Formation->Granatanine Core Further enzymatic steps Pseudopelletierine Pseudopelletierine Granatanine Core->Pseudopelletierine Modification

Figure 3: Simplified proposed biosynthetic pathway of granatanine alkaloids.

Conclusion

The discovery and first synthesis of granatanine alkaloids, particularly pseudopelletierine, represent significant milestones in the history of organic chemistry. The early work on isolation and structural elucidation laid the foundation for our understanding of this important class of natural products. The development of the Robinson-Schöpf synthesis provided an elegant and efficient method for their preparation and continues to be a celebrated example of biomimetic synthesis. This technical guide has provided a comprehensive overview of these key developments, offering valuable data and protocols for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utilization of ABNO from 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a highly effective and sterically unhindered nitroxyl radical catalyst.[1][2][3][4] It serves as a superior alternative to the more traditional TEMPO catalyst in a variety of chemical transformations, most notably in the oxidation of alcohols.[1][3][4][5][6][7][8] Its enhanced reactivity is attributed to the reduced steric hindrance around the nitroxyl radical.[4][5] This document provides detailed protocols for the synthesis of ABNO from its precursor, 9-azabicyclo[3.3.1]nonane, and highlights its application in catalysis, particularly in the aerobic oxidation of alcohols.

Synthesis of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)

The synthesis of ABNO from 9-azabicyclo[3.3.1]nonane is a straightforward oxidation reaction. A common and effective method involves the use of sodium tungstate dihydrate and urea hydrogen peroxide as the oxidizing system.

Experimental Protocol: Oxidation of 9-Azabicyclo[3.3.1]nonane to ABNO

This protocol is adapted from established literature procedures.[9]

Materials:

  • 9-Azabicyclo[3.3.1]nonane

  • Acetonitrile (CH₃CN)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Urea hydrogen peroxide (UHP, CH₆N₂O₃)

  • Water (H₂O)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄) for drying

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, dissolve 9-azabicyclo[3.3.1]nonane (1.0 equivalent) in acetonitrile.

  • To this solution, add sodium tungstate dihydrate (typically 0.1 equivalents).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add urea hydrogen peroxide (approximately 3.0 equivalents) to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Combine the organic layers and dry over anhydrous potassium carbonate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield ABNO as a red solid.

Quantitative Data for ABNO Synthesis
PrecursorOxidizing SystemSolventReaction Time (h)Yield (%)Reference
9-Azabicyclo[3.3.1]nonaneNa₂WO₄·2H₂O / Urea-H₂O₂Acetonitrile4829
Crude Amine 8Na₂WO₄·H₂O / Urea-H₂O₂Acetonitrile5Not specified for this step[9]

Precursor Synthesis: Preparation of 9-Azabicyclo[3.3.1]nonane

For instances where the precursor is not commercially available, it can be synthesized in a multi-step process. A practical route starts from readily available reagents.[2][3][9][10]

Experimental Workflow for 9-Azabicyclo[3.3.1]nonane Synthesis

G cluster_0 Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Debenzylation and Dehydration A Acetonedicarboxylic acid, Benzylamine, Glutaraldehyde B Cyclization Reaction A->B H₂O, NaOAc C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B->C D 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one E Reduction D->E NaBH₄, MeOH F 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol E->F G 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol H Hydrogenolysis G->H H₂, Pd(OH)₂/C, Isopropanol I 9-Azabicyclo[3.3.1]nonane H->I

Caption: Multi-step synthesis of the ABNO precursor, 9-azabicyclo[3.3.1]nonane.

Application of ABNO in Catalytic Oxidation

ABNO is a highly efficient catalyst for the aerobic oxidation of a wide range of alcohols to their corresponding aldehydes and ketones.[5][6][7] It can be used in conjunction with a co-catalyst, such as a copper(I) or iron(III) salt, to facilitate the reaction under mild conditions using air as the terminal oxidant.[5][6][7][11]

Key Advantages of ABNO over TEMPO:
  • Reduced Steric Hindrance: Leads to broader substrate scope, including secondary and aliphatic alcohols which are often challenging for TEMPO-based systems.[5][6][7]

  • Higher Reaction Rates: Reactions are often complete within a shorter timeframe, typically around one hour at room temperature.[5][6]

  • Mild Reaction Conditions: Utilizes ambient air as the oxidant at room temperature.[5][6][11]

Experimental Protocol: Copper/ABNO-Catalyzed Aerobic Oxidation of Alcohols

This protocol is a general representation of the procedures found in the literature.[5][6][7]

Materials:

  • Alcohol substrate

  • (4,4′-Dimethoxy-2,2′-bipyridine)Cu(I)OTf or other suitable Cu(I) source

  • ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl)

  • Acetonitrile or other suitable solvent

  • Reaction vessel open to the air or equipped with an O₂ balloon

Procedure:

  • To a reaction vessel, add the alcohol substrate (1.0 mmol).

  • Add the solvent (e.g., acetonitrile, to make a 0.2 M solution).

  • Add the Cu(I) catalyst (e.g., (MeObpy)CuOTf, 1-5 mol%).

  • Add ABNO (1-5 mol%).

  • Stir the reaction mixture vigorously at room temperature, open to the ambient air, for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the product can be isolated using standard workup and purification techniques (e.g., filtration through a silica plug, extraction, and column chromatography).

Catalytic Performance Data
Catalyst SystemSubstrate TypeReaction Time (h)Yield (%)Reference
(MeObpy)CuOTf / ABNOPrimary & Secondary Alcohols1≥90[6]
Fe(NO₃)₃·9H₂O / ABNOPrimary & Secondary AlcoholsVariesHigh[11]
Catalytic Cycle of ABNO in Alcohol Oxidation

The catalytic cycle involves the oxidation of ABNO to its oxoammonium ion form, which is the active oxidant for the alcohol. The copper co-catalyst facilitates the regeneration of the active nitroxyl radical from the resulting hydroxylamine.

G ABNO ABNO (Nitroxyl Radical) Oxoammonium Oxoammonium Ion ABNO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Alcohol R₂CHOH (Alcohol) Oxoammonium->Alcohol Reacts with Hydroxylamine->ABNO Regeneration Cu_II Cu(II) Hydroxylamine->Cu_II Reduces Ketone R₂C=O (Ketone/Aldehyde) Alcohol->Ketone Ketone->Hydroxylamine Produces Cu_I Cu(I) Cu_I->Cu_II O₂ (Air) Cu_II->Cu_I

Caption: Proposed catalytic cycle for the Cu/ABNO-catalyzed aerobic oxidation of alcohols.

Conclusion

ABNO is a versatile and highly active catalyst for the oxidation of alcohols, offering significant advantages over traditional reagents. The synthetic protocols for ABNO and its precursor, 9-azabicyclo[3.3.1]nonane, are well-established and accessible. For researchers and professionals in drug development and chemical synthesis, the Cu/ABNO catalyst system provides a mild, efficient, and scalable method for a fundamental organic transformation.[5][6][11]

References

Application Notes and Protocols: The Role of 9-Azabicyclo[3.3.1]nonane in Granisetron Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Granisetron, a potent and selective serotonin 5-HT₃ receptor antagonist, is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Its therapeutic efficacy is intrinsically linked to its unique molecular architecture, which is constructed from two key intermediates: 1-methyl-indazole-3-carboxylic acid and a derivative of 9-Azabicyclo[3.3.1]nonane.[1] Specifically, the endo-isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine serves as the crucial bicyclic amine component, forming the granatane moiety of the final drug substance.[1][2] The stereochemistry and conformation of this 9-Azabicyclo[3.3.1]nonane derivative are critical for the biological activity of granisetron.[3] This document provides detailed application notes and experimental protocols for the synthesis of granisetron, focusing on the pivotal role of 9-Azabicyclo[3.3.1]nonane derivatives.

The Core Reaction: Amide Bond Formation

The synthesis of granisetron primarily involves the formation of an amide bond between the activated form of 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1] This reaction is a well-established and efficient method for constructing the final granisetron molecule. Various synthetic strategies have been developed to optimize this coupling reaction, focusing on improving yield, purity, and scalability for industrial production.[1][4]

Key Intermediates:
  • 1-Methyl-indazole-3-carboxylic acid: This intermediate provides the indazole carboxamide portion of the granisetron molecule.[1]

  • Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine: This bicyclic amine, a derivative of 9-Azabicyclo[3.3.1]nonane, is essential for the formation of the active pharmaceutical ingredient.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for granisetron and its key intermediates.

Table 1: Purity Specifications for Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

ParameterSpecification
Purity≥ 98.5%
Water Content≤ 1.0%
Oxime≤ 0.2%
Individual Impurities≤ 0.5%
Total Impurities≤ 1.5%
(Data sourced from reference[5])

Table 2: Reported Yields and Purity for Granisetron Synthesis

Synthetic StepReactantsReagents/SolventsYieldPurity (HPLC)Reference
Amide Coupling1-Methylindazole-3-carboxylic acid, SOCl₂, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-ylamineEt₃N, HCl92%Not specified[6]
Granisetron HCl FormationGranisetron freebaseMethanol, Concentrated HCl, MIBKNot specified99.91%[4]
Deprotection to GranisetronN-Benzyl-N-(endo-9-methyl-9-azabicyclo-[1][4][4]-non-3-yl)-1-methylindazole-3-carboxamide monohydrochlorideMethane sulphonic acidNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of Granisetron Hydrochloride via Acyl Chloride Intermediate

This protocol details the synthesis of granisetron hydrochloride from 1-methylindazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-ylamine, proceeding through an acyl chloride intermediate.

Step 1: Formation of 1-Methylindazole-3-carbonyl chloride

  • To a solution of 1-methylindazole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF.[8]

  • Alternatively, reflux 1-methylindazole-3-carboxylic acid with thionyl chloride for 2 hours.[7]

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The resulting 1-methylindazole-3-carbonyl chloride can be used directly in the next step.

Step 2: Amide Coupling to form Granisetron Free Base

  • Dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-ylamine in a suitable solvent, such as dichloromethane or methyl isobutyl ketone (MIBK), in the presence of an organic base like triethylamine.[4][8]

  • To this solution, add the previously prepared 1-methylindazole-3-carbonyl chloride solution dropwise at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water to remove any water-soluble byproducts.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄) and evaporate the solvent to obtain the crude granisetron free base.[9]

Step 3: Formation and Purification of Granisetron Hydrochloride

  • Dissolve the crude granisetron free base in methanol and heat to 40-55 °C to obtain a clear solution.[4]

  • Filter the solution to remove any insoluble impurities.

  • Treat the clear solution with concentrated hydrochloric acid (36%).[4]

  • Dilute the reaction mass with MIBK and heat to 60-65 °C.[4]

  • Distill the reaction mass to a reduced volume.

  • Cool the reaction mixture to induce crystallization.

  • Isolate the precipitated granisetron hydrochloride by filtration, wash with a suitable solvent, and dry to obtain the final product with high purity.[4]

Protocol 2: Synthesis of Granisetron via a Protected Intermediate

This protocol describes an alternative synthesis route involving a protected amine intermediate, which can lead to high purity granisetron.

Step 1: Synthesis of the Protected Amine Intermediate

  • React endo-3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane with a protecting group precursor, such as benzaldehyde, to form the corresponding imine, which can be subsequently reduced to the N-benzyl protected amine.[7]

Step 2: Coupling with 1-Methylindazole-3-carbonyl chloride

  • Add a solution of the protected amine (e.g., endo-3-benzylamino-9-methyl-9-azabicyclo-[1][4][4]-nonane) in toluene to a solution of 1-methylindazole-3-carbonyl chloride in toluene at room temperature over 20 minutes.[7]

  • Stir the mixture until the reaction is complete.

  • Isolate the resulting protected granisetron derivative.

Step 3: Deprotection to Yield Granisetron

  • Stir the protected granisetron derivative (e.g., N-Benzyl-N-(endo-9-methyl-9-azabicyclo-[1][4][4]-non-3-yl)-1-methylindazole-3-carboxamide monohydrochloride) in a strong acid, such as trifluoroacetic acid or methane sulphonic acid, at room temperature or with gentle heating (e.g., 70°C).[7]

  • Monitor the reaction by TLC to confirm the removal of the protecting group.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Make the aqueous solution alkaline and extract the granisetron free base with a suitable organic solvent like dichloromethane.[7]

  • Dry the organic layer and evaporate the solvent to obtain granisetron.

  • The free base can then be converted to the hydrochloride salt as described in Protocol 1.

Visualizations

Granisetron_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_activation Activation cluster_coupling Amide Coupling cluster_final_product Final Product Indazole_Acid 1-Methyl-indazole-3-carboxylic acid Acyl_Chloride 1-Methylindazole-3-carbonyl chloride Indazole_Acid->Acyl_Chloride SOCl₂ or Oxalyl Chloride Bicyclic_Amine endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Granisetron_Base Granisetron (Free Base) Bicyclic_Amine->Granisetron_Base Acyl_Chloride->Granisetron_Base Amide Formation Granisetron_HCl Granisetron Hydrochloride Granisetron_Base->Granisetron_HCl HCl

Caption: General synthetic pathway for Granisetron.

Experimental_Workflow Start Start: Key Intermediates Activation Step 1: Activation of Carboxylic Acid (e.g., formation of acyl chloride) Start->Activation Coupling Step 2: Amide Bond Formation (Coupling of activated acid and bicyclic amine) Activation->Coupling Workup Step 3: Aqueous Workup and Extraction Coupling->Workup Isolation_Base Step 4: Isolation of Granisetron Free Base Workup->Isolation_Base Salt_Formation Step 5: Salt Formation (Conversion to Hydrochloride) Isolation_Base->Salt_Formation Purification Step 6: Crystallization and Purification Salt_Formation->Purification End Final Product: Granisetron HCl Purification->End

Caption: Experimental workflow for Granisetron synthesis.

References

Application of 9-Azabicyclo[3.3.1]nonane Derivatives as Monoamine Reuptake Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The 9-azabicyclo[3.3.1]nonane scaffold has emerged as a promising structural motif in the design of novel monoamine reuptake inhibitors. These compounds target the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. Dysregulation of these monoamine systems is implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Derivatives of 9-azabicyclo[3.3.1]nonane have been synthesized and evaluated for their potential as therapeutic agents. Their rigid bicyclic structure allows for precise orientation of substituents to achieve high affinity and selectivity for one or more of the monoamine transporters. Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the bicyclic ring system can significantly influence potency and selectivity, leading to the development of compounds with diverse pharmacological profiles, from selective DAT inhibitors to broad-spectrum triple reuptake inhibitors. These compounds serve as valuable tools for dissecting the roles of individual monoamine transporters in complex brain circuits and as potential leads for the development of next-generation antidepressants and psychostimulants.

Data Presentation: Inhibitory Potency of 9-Azabicyclo[3.3.1]nonane Derivatives

The following table summarizes the in vitro binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of representative 9-azabicyclo[3.3.1]nonane derivatives for the dopamine, serotonin, and norepinephrine transporters.

Compound IDTargetKᵢ (nM)IC₅₀ (nM)Selectivity Ratios (SERT/DAT, NET/DAT)Reference
Series 1: 9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonanes
Derivative 1DAT2000-14000--[1]
Series 2: 4,8-Disubstituted-1,4-diazabicyclo[3.3.1]nonanes
(-)-S,S-10cDAT-22.5SERT/DAT = 384, NET/DAT > 444[2]
SERT-8640[2]
NET->10000[2]

Signaling Pathways and Experimental Workflows

Monoamine Reuptake Inhibition at the Synapse

Experimental Workflow for In Vitro Characterization

Experimental_Workflow compound 9-Azabicyclo[3.3.1]nonane Derivative Synthesis radioligand_binding radioligand_binding compound->radioligand_binding synaptosomal_uptake synaptosomal_uptake compound->synaptosomal_uptake ki_determination ki_determination radioligand_binding->ki_determination ic50_determination ic50_determination synaptosomal_uptake->ic50_determination selectivity_profile selectivity_profile ki_determination->selectivity_profile ic50_determination->selectivity_profile

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Kᵢ) of 9-azabicyclo[3.3.1]nonane derivatives for SERT, DAT, and NET using a competitive radioligand binding assay.[3][4][5]

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • SERT: [³H]Citalopram

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

  • Test Compounds: 9-Azabicyclo[3.3.1]nonane derivatives of interest.

  • Non-specific Binding Control:

    • SERT: Paroxetine (10 µM)

    • DAT: Mazindol (10 µM)

    • NET: Desipramine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test 9-azabicyclo[3.3.1]nonane derivatives in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the respective non-specific binding control.

    • Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Assay

This protocol measures the functional inhibition of monoamine uptake by 9-azabicyclo[3.3.1]nonane derivatives in synaptosomes.[6][7]

Materials:

  • Synaptosomes: Crude synaptosomal preparations from rodent brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

  • Radiolabeled Substrates:

    • SERT: [³H]Serotonin (5-HT)

    • DAT: [³H]Dopamine (DA)

    • NET: [³H]Norepinephrine (NE)

  • Test Compounds: 9-Azabicyclo[3.3.1]nonane derivatives of interest.

  • Uptake Buffer: Krebs-Henseleit buffer (or similar physiological buffer) containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent substrate degradation.

  • Non-specific Uptake Control: A selective inhibitor for the transporter being assayed (e.g., 10 µM GBR 12909 for DAT).[6]

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain region by differential centrifugation. Resuspend the final pellet in ice-cold uptake buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Uptake: Synaptosomal suspension and vehicle.

    • Non-specific Uptake: Synaptosomal suspension and a high concentration of a selective inhibitor.

    • Test Compound: Synaptosomal suspension and varying concentrations of the 9-azabicyclo[3.3.1]nonane derivative.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled monoamine substrate.

  • Incubation: Incubate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold uptake buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

References

Application Notes and Protocols: 9-Azabicyclo[3.3.1]nonane Derivatives in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Azabicyclo[3.3.1]nonane and its derivatives have emerged as significant ligands and organocatalysts in the field of transition metal-catalyzed reactions. While 9-Azabicyclo[3.3.1]nonane hydrochloride serves as a stable precursor to the free base, its most prominent role in catalysis is realized through its N-oxyl derivative, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO). ABNO, a stable nitroxyl radical, is a highly effective co-catalyst in combination with transition metals, particularly for aerobic oxidation reactions. Its less sterically hindered nature compared to the more traditional TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) allows for enhanced reactivity and broader substrate scope.

This document provides detailed application notes and experimental protocols for the use of ABNO in conjunction with copper and iron catalysts for the aerobic oxidation of alcohols. These methods are of significant interest to researchers in organic synthesis and drug development due to their high efficiency, mild reaction conditions, and use of environmentally benign oxidants like air or oxygen.

Application Note 1: Copper/ABNO Catalyzed Aerobic Oxidation of Alcohols

The combination of a copper salt and ABNO forms a highly efficient catalytic system for the aerobic oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][2][3] This system overcomes some of the limitations of the analogous Cu/TEMPO systems, which often show reduced reactivity with sterically hindered and aliphatic alcohols.[1][2]

Key Advantages:

  • Broad Substrate Scope: Efficiently oxidizes primary and secondary allylic, benzylic, and aliphatic alcohols.[1]

  • High Reactivity: Most reactions are complete within one hour at room temperature.[1][2]

  • Mild Conditions: Utilizes ambient air as the terminal oxidant, proceeding at room temperature.

  • Excellent Functional Group Tolerance: Tolerates a variety of functional groups, including ethers, thioethers, and nitrogen heterocycles.[1]

  • Scalability: The protocol has been successfully applied to gram-scale syntheses with high yields.[1]

Quantitative Data Summary: Copper/ABNO Catalyzed Oxidation of Primary Alcohols
SubstrateProductCatalyst SystemTime (h)Temp (°C)Yield (%)
Benzyl alcoholBenzaldehyde(MeO-bpy)Cu(OTf)/ABNO1RT>99
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde(MeO-bpy)Cu(OTf)/ABNO1RT>99
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde(MeO-bpy)Cu(OTf)/ABNO1RT>99
Cinnamyl alcoholCinnamaldehyde(MeO-bpy)Cu(OTf)/ABNO1RT98
CyclohexanemethanolCyclohexanecarboxaldehyde(MeO-bpy)Cu(OTf)/ABNO1RT95
1-Octanol1-Octanal(MeO-bpy)Cu(OTf)/ABNO1RT94
Quantitative Data Summary: Copper/ABNO Catalyzed Oxidation of Secondary Alcohols
SubstrateProductCatalyst SystemTime (h)Temp (°C)Yield (%)
1-PhenylethanolAcetophenone(MeO-bpy)Cu(OTf)/ABNO1RT>99
4'-Chloroacetophenone1-(4-chlorophenyl)ethan-1-one(MeO-bpy)Cu(OTf)/ABNO1RT98
2-Octanol2-Octanone(MeO-bpy)Cu(OTf)/ABNO1RT96
MentholMenthone(MeO-bpy)Cu(OTf)/ABNO1RT99
1-(Thiophen-2-yl)ethan-1-ol1-(Thiophen-2-yl)ethan-1-one(MeO-bpy)Cu(OTf)/ABNO1RT98

Application Note 2: Iron/ABNO Catalyzed Aerobic Oxidation of Alcohols

An alternative and cost-effective catalytic system for aerobic alcohol oxidation utilizes iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in combination with ABNO.[4][5][6][7] This system is particularly effective for the oxidation of a broad range of alcohols to aldehydes and ketones at room temperature using ambient air as the oxidant.[4][5][6]

Key Advantages:

  • Cost-Effective: Utilizes an inexpensive and abundant iron salt as the metal catalyst.[6]

  • High Selectivity: Exhibits excellent activity and selectivity, especially for the oxidation of primary aliphatic alcohols.[4][5]

  • Environmentally Benign: Operates under mild conditions with air as the oxidant, avoiding harsh reagents.[6]

  • Scalable: The procedure has been demonstrated on a gram scale with high yields and selectivity.[6]

Quantitative Data Summary: Iron/ABNO Catalyzed Oxidation of Alcohols
SubstrateProductCatalyst SystemTime (h)Temp (°C)Yield (%)
Benzyl alcoholBenzaldehydeFe(NO₃)₃·9H₂O/ABNO6RT99
4-Methylbenzyl alcohol4-MethylbenzaldehydeFe(NO₃)₃·9H₂O/ABNO6RT99
4-Chlorobenzyl alcohol4-ChlorobenzaldehydeFe(NO₃)₃·9H₂O/ABNO8RT98
1-Octanol1-OctanalFe(NO₃)₃·9H₂O/ABNO10RT95
1-PhenylethanolAcetophenoneFe(NO₃)₃·9H₂O/ABNO6RT99
CyclohexanolCyclohexanoneFe(NO₃)₃·9H₂O/ABNO8RT96

Experimental Protocols

Protocol 1: General Procedure for Copper/ABNO Catalyzed Aerobic Oxidation of an Alcohol

This protocol is adapted from the work of Steves and Stahl.[1]

Materials:

  • Alcohol substrate (1.0 mmol)

  • (4,4'-Dimethoxy-2,2'-bipyridine)Cu(OTf) ((MeO-bpy)Cu(OTf)) (0.05 mmol, 5 mol%)

  • 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) (0.05 mmol, 5 mol%)

  • Acetonitrile (5.0 mL)

  • Round-bottom flask (25 mL)

  • Stir bar

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), (MeO-bpy)Cu(OTf) (0.05 mmol), and ABNO (0.05 mmol).

  • Add acetonitrile (5.0 mL) to the flask.

  • The flask is left open to the ambient air and the reaction mixture is stirred vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 1-2 hours), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired aldehyde or ketone.

Protocol 2: Synthesis of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)

This protocol outlines a practical synthesis of ABNO.[8][9][10] this compound can be converted to the free base by treatment with a suitable base (e.g., NaOH) and extraction into an organic solvent prior to its use in the synthesis of ABNO.

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • In a reaction vessel, water and benzylamine are added and cooled to 0-10 °C.

  • Sulfuric acid is added slowly while maintaining the temperature.

  • Glutaraldehyde and acetonedicarboxylic acid are then added at <5 °C.

  • A solution of sodium acetate is added over 1.5 hours.

  • The reaction mixture is aged at 5 °C and then at 25 °C.

  • The product is worked up and purified.

Step 2: Reduction and Debenzylation to form 9-Azabicyclo[3.3.1]nonane

  • The product from Step 1 is subjected to a reduction reaction (e.g., using sodium borohydride) followed by debenzylation via catalytic hydrogenation (e.g., using Pd(OH)₂ on carbon under a hydrogen atmosphere) to yield 9-azabicyclo[3.3.1]nonane.[9]

Step 3: Oxidation to ABNO

  • To a round-bottom flask, add 9-azabicyclo[3.3.1]nonane (10.62 mmol) in acetonitrile (20 mL).

  • Add sodium tungstate dihydrate (1 mmol).

  • Slowly add urea hydrogen peroxide (32 mmol).

  • Stir the reaction mixture at room temperature for 48 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with water and extract with chloroform.

  • Combine the organic layers, dry with potassium carbonate, and purify by flash column chromatography to yield ABNO as a red solid.

Visualizations

Experimental Workflow for Catalytic Alcohol Oxidation

experimental_workflow reagents Combine: - Alcohol Substrate - Transition Metal Catalyst - ABNO Co-catalyst - Solvent reaction Stir at Room Temperature (Open to Air) reagents->reaction 1-10 h monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Reaction Work-up: - Concentrate - Purify (Chromatography) monitoring->workup Upon Completion product Isolated Product (Aldehyde/Ketone) workup->product

Caption: General experimental workflow for transition metal/ABNO catalyzed aerobic oxidation of alcohols.

Catalytic Cycle for Cu/ABNO Aerobic Alcohol Oxidation

catalytic_cycle cu1 Cu(I) cu2 Cu(II)-OR cu1->cu2 R-CH2OH cu2->cu1 Product (Aldehyde) + ABNO-H abno ABNO (Radical) oxoammonium Oxoammonium Cation cu2->oxoammonium C-H Cleavage abnoh ABNO-H (Hydroxylamine) abnoh->abno O2, Cu(I)

Caption: Simplified catalytic cycle for the Cu/ABNO-catalyzed aerobic oxidation of alcohols.

References

Application Notes and Protocols for N-alkylation of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 9-azabicyclo[3.3.1]nonane, a key synthetic transformation for the development of novel therapeutic agents. The protocol outlines a general procedure using alkyl halides as the alkylating agents in the presence of a non-nucleophilic base to minimize side reactions. A comparative data table summarizes the expected outcomes for various alkylating agents. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding of the process.

Introduction

9-Azabicyclo[3.3.1]nonane is a bridged bicyclic scaffold that is a common structural motif in a variety of biologically active compounds. N-substitution of this core structure allows for the modulation of pharmacological properties, making the N-alkylation a critical step in the synthesis of new chemical entities for drug discovery. This protocol details a robust and versatile method for the N-alkylation of 9-azabicyclo[3.3.1]nonane. The primary challenge in the N-alkylation of secondary amines is the potential for overalkylation to form quaternary ammonium salts. This protocol employs a hindered, non-nucleophilic base to mitigate this side reaction.

Comparative Data for N-alkylation of 9-Azabicyclo[3.3.1]nonane

The following table summarizes the expected reactivity and approximate yields for the N-alkylation of 9-azabicyclo[3.3.1]nonane with various alkylating agents under the conditions described in the protocol below. The reactivity of the alkyl halide (R-X) generally follows the order I > Br > Cl and primary > secondary.

Alkylating Agent (R-X)R GroupHalide (X)Expected ReactivityApproximate Yield (%)
Methyl iodideMethylIHigh85-95
Ethyl bromideEthylBrHigh80-90
n-Propyl bromiden-PropylBrMedium75-85
Isopropyl bromideIsopropylBrLow40-60
Benzyl bromideBenzylBrHigh85-95
Allyl bromideAllylBrHigh80-90

Experimental Protocol: General Procedure for N-alkylation

This protocol describes a general method for the N-alkylation of 9-azabicyclo[3.3.1]nonane using an alkyl halide.

Materials:

  • 9-Azabicyclo[3.3.1]nonane

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 9-azabicyclo[3.3.1]nonane (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile or DMF (approximately 0.1-0.2 M concentration). Add N,N-diisopropylethylamine (1.5-2.0 eq).

  • Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove the hydrohalide salt of the base. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 9-azabicyclo[3.3.1]nonane.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-alkylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Round-Bottom Flask add_amine Add 9-Azabicyclo[3.3.1]nonane start->add_amine add_solvent_base Add Anhydrous Solvent and DIPEA add_amine->add_solvent_base add_alkyl_halide Add Alkyl Halide add_solvent_base->add_alkyl_halide react Stir at RT or Heat add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate Reaction Complete extract Extract with DCM and Wash concentrate->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Pure Product purify->end

Caption: Workflow for the N-alkylation of 9-azabicyclo[3.3.1]nonane.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and volatile; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Use of 9-Azabicyclo[3.3.1]nonan-3-one in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonan-3-one, also known as granatanone, is a bicyclic ketone that serves as a versatile scaffold in medicinal chemistry and natural product synthesis. Its rigid conformational structure and the presence of a tertiary amine make it an attractive starting material for the synthesis of a wide range of biologically active molecules, including analogs of tropane alkaloids. The carbonyl group at the 3-position is a key functional handle for introducing molecular diversity. One of the most fundamental and powerful methods for carbon-carbon bond formation at a carbonyl group is the Grignard reaction. This application note provides a detailed overview and experimental protocols for the addition of Grignard reagents to 9-azabicyclo[3.3.1]nonan-3-one, focusing on N-protected derivatives to yield tertiary alcohols with potential applications in drug discovery.

The nitrogen atom in the 9-position necessitates protection prior to the Grignard reaction to prevent acid-base side reactions with the highly basic Grignard reagent. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc), which can be readily introduced and subsequently removed. The choice of protecting group can influence the stereochemical outcome of the Grignard addition.

Reaction Principle and Stereochemistry

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (R-MgX) to the electrophilic carbonyl carbon of N-protected 9-azabicyclo[3.3.1]nonan-3-one. The reaction proceeds through a nucleophilic addition mechanism to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol.

The stereochemical outcome of the Grignard addition to the bicyclic ketone is a critical consideration. The approach of the Grignard reagent to the carbonyl face can be influenced by steric hindrance and the conformational preference of the bicyclic system. Studies on the closely related bicyclo[3.3.1]nonan-2-one have shown a high propensity for axial attack by Grignard reagents. This is attributed to the potential flattening of the bicyclic skeleton, which favors the axial approach of bulky nucleophiles. In the case of 9-azabicyclo[3.3.1]nonan-3-one, the nitrogen atom and its substituent can also play a role in directing the incoming nucleophile, potentially leading to diastereoselective transformations. The formation of a new chiral center at the C3 position results in the potential for two diastereomeric products.

Data Presentation: Grignard Addition to N-Protected 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

The following table summarizes representative examples of Grignard reactions with N-protected 9-azabicyclo[3.3.1]nonan-3-one derivatives. The data highlights the yields and, where reported, the stereoselectivity of the addition.

EntryN-Protecting GroupGrignard ReagentProductYield (%)Diastereomeric Ratio (endo:exo)Reference
1Benzyl (Bn)Methylmagnesium bromide9-Benzyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol95Not Reported
2Benzyl (Bn)Phenylmagnesium bromide9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-olHighNot Reported
3tert-Butoxycarbonyl (Boc)Methylmagnesium bromidetert-Butyl 3-hydroxy-3-methyl-9-azabicyclo[3.3.1]nonane-9-carboxylateGoodNot Reported
4tert-Butoxycarbonyl (Boc)Phenylmagnesium bromidetert-Butyl 3-hydroxy-3-phenyl-9-azabicyclo[3.3.1]nonane-9-carboxylateModerateNot Reported

Experimental Protocols

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol describes the synthesis of the N-benzyl protected starting material, a necessary precursor for the Grignard reaction.

Materials:

  • Glutaraldehyde (25% solution in water)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid

  • Sodium acetate

  • 5N Hydrochloric acid

  • 4N Sodium hydroxide

  • Dichloromethane

  • Methanol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Cool a solution of glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water to 0°C.

  • Add 3-oxopentanedioic acid (2.4 mol) followed by an aqueous solution of sodium acetate. An orange precipitate will form.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Cool the mixture to ambient temperature and let it stand for 24 hours.

  • Acidify the reaction mixture to pH 2 with 5N aqueous hydrochloric acid and wash with diethyl ether.

  • Basify the aqueous layer to pH 12 with 4N aqueous sodium hydroxide and extract with dichloromethane.

  • Dry the combined organic phases over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid.

Protocol 2: General Procedure for the Grignard Reaction with N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol outlines the general steps for the addition of a Grignard reagent to the N-benzyl protected ketone.

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane or

Application Notes and Protocols for the Catalytic Oxidation of Alcohols Using 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 9-azabicyclo[3.3.1]nonane derivatives, particularly 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), as highly efficient catalysts for the oxidation of alcohols. This methodology is of significant interest in organic synthesis and drug development due to its broad substrate scope, mild reaction conditions, and high functional group tolerance.

Introduction

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, which generate significant waste. The use of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) and its derivatives as organocatalysts, often in combination with a co-catalyst such as a copper(I) species, offers a greener and more efficient alternative. This system utilizes aerobic oxidation, with ambient air often serving as the terminal oxidant, making it an attractive process for large-scale applications.

ABNO, a less sterically hindered nitroxyl radical compared to the more traditional TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), exhibits enhanced reactivity, particularly in the oxidation of challenging substrates like secondary and aliphatic alcohols. The Cu/ABNO catalyst system is effective for a wide range of primary and secondary, allylic, benzylic, and aliphatic alcohols.

Catalytic System Overview

The most common and highly effective system employs a copper(I) salt, a ligand, and ABNO as the catalytic triumvirate. A notable example is the catalyst system consisting of a copper(I) source (e.g., CuI or [Cu(MeCN)₄]OTf), a bipyridine ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine, MeObpy), and ABNO. More recent developments have led to an improved, more cost-effective system using CuI and N-methylimidazole (NMI).

The proposed catalytic cycle for the Cu/ABNO system is depicted below.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_redox Co-oxidant Cycle CuI Cu(I)L CuII_alkoxide Cu(II)L(OR) CuI->CuII_alkoxide RCH₂OH, -H⁺ O2 O₂ (Air) CuII_hydride Cu(II)L(H) CuII_alkoxide->CuII_hydride β-hydride elimination Product Aldehyde/Ketone CuII_alkoxide->Product CuII_hydride->CuI -H⁺, -e⁻ ABNO ABNO• Oxoammonium ABNO+ ABNO->Oxoammonium Oxidation ABNO_H ABNO-H ABNO_H->ABNO Oxidation Oxoammonium->CuI Regeneration H2O H₂O O2->H2O Reduction

Caption: Proposed catalytic cycle for the Cu/ABNO-catalyzed aerobic oxidation of alcohols.

Data Presentation: Oxidation of Various Alcohols

The following tables summarize the catalytic performance of the Cu/ABNO system for the oxidation of a diverse range of primary and secondary alcohols.

Table 1: Oxidation of Primary Alcohols to Aldehydes

EntrySubstrate (Alcohol)Product (Aldehyde)Yield (%)
1Benzyl alcoholBenzaldehyde>99
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde>99
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde98
4Cinnamyl alcoholCinnamaldehyde98
51-OctanolOctanal92
6CyclohexanemethanolCyclohexanecarbaldehyde96
7GeraniolGeranial94

Table 2: Oxidation of Secondary Alcohols to Ketones

EntrySubstrate (Alcohol)Product (Ketone)Yield (%)
11-PhenylethanolAcetophenone>99
2DiphenylmethanolBenzophenone>99
32-Octanol2-Octanone95
4CyclohexanolCyclohexanone91
5BorneolCamphor90
61-(Thiophen-2-yl)ethanol2-Acetylthiophene97

Experimental Protocols

Protocol 1: Synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

This protocol is adapted from a procedure published in Organic Syntheses. It is a practical, three-step synthesis.

Synthesis_Workflow cluster_synthesis ABNO Synthesis Workflow start Start Materials: Acetonedicarboxylic acid, Glutaraldehyde, Ammonia step1 Step 1: Condensation Reaction (Robinson-Schöpf type) start->step1 intermediate1 9-Azabicyclo[3.3.1]nonan-3-one step1->intermediate1 step2 Step 2: Wolff-Kishner Reduction intermediate1->step2 intermediate2 9-Azabicyclo[3.3.1]nonane step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 product ABNO step3->product

Caption: General workflow for the three-step synthesis of ABNO.

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • To a cooled (0-10 °C) jacketed reactor, add water and benzylamine.

  • Slowly add 18% sulfuric acid while maintaining the temperature between 4-8 °C.

  • Add 50% glutaraldehyde followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • Add a 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Work-up the reaction by adjusting the pH and extracting with an organic solvent.

Step 2: Synthesis of 9-Azabicyclo[3.3.1]nonane

  • In a hydrogenation reactor, dissolve the product from Step 1 in isopropanol.

  • Add Pd(OH)₂ on carbon (20 wt%).

  • Hydrogenate the mixture under pressure until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the product.

Step 3: Synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

  • Dissolve 9-azabicyclo[3.3.1]nonane in acetonitrile.

  • Add sodium tungstate dihydrate (Na₂WO₄·2H₂O).

  • Cool the mixture to 0 °C and add urea hydrogen peroxide.

  • Stir the reaction at 0 °C for 1 hour and then at ambient temperature for 4 hours.

  • After aqueous workup and extraction with chloroform, purify the crude product by silica gel column chromatography to yield ABNO as a red solid.

Protocol 2: General Procedure for the Copper/ABNO-Catalyzed Aerobic Oxidation of Alcohols

This general protocol is based on the highly efficient method developed by Stahl and coworkers.

Materials:

  • Copper(I) source (e.g., [Cu(MeCN)₄]OTf or CuI)

  • Ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine (MeObpy) or N-methylimidazole (NMI))

  • 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

  • Alcohol substrate

  • Anhydrous solvent (e.g., acetonitrile or N-methylpyrrolidone)

  • Air or oxygen source

Procedure:

  • To an oven-dried flask equipped

Application Notes and Protocols: Synthesis of Novel Pharmaceutical Intermediates from 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane (ABN) scaffold is a privileged N-heterocyclic unit prominently featured in a variety of natural products and synthetic drugs. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from 9-azabicyclo[3.3.1]nonane, with a focus on derivatives that are precursors to bioactive molecules such as Granisetron and ligands for sigma receptors.

Multicomponent Cascade Reaction for Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives

A novel and efficient one-pot synthesis of highly functionalized 9-azabicyclo[3.3.1]nonane derivatives has been developed through a multicomponent cascade reaction.[1][2] This approach allows for the rapid assembly of complex molecular architectures suitable for combinatorial and parallel synthesis in drug discovery programs.[1][2]

Data Presentation: Optimization of Reaction Conditions

The synthesis of a model 9-azabicyclo[3.3.1]nonane derivative was optimized by screening various solvents and conditions. The reaction of 3-formylchromone, an enaminone, and a heterocyclic ketene aminal was chosen as the model system.[2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Reflux246
2EthanolReflux2445
3AcetonitrileReflux2478
4TolueneReflux2455
5N,N-Dimethylformamide (DMF)1002462
6Dimethyl sulfoxide (DMSO)1002435
71,4-DioxaneReflux2468
8Acetonitrile/1,4-Dioxane (1:1)Reflux2485
Experimental Protocol: General Procedure for the Cascade Reaction

To a solution of 3-formylchromone (1.0 mmol) in a mixed solvent of acetonitrile and 1,4-dioxane (1:1, 10 mL) is added the enaminone (1.0 mmol) and the heterocyclic ketene aminal (1.0 mmol). The reaction mixture is heated to reflux and stirred for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired functionalized 9-azabicyclo[3.3.1]nonane derivative.[2]

Visualization: Proposed Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Key Intermediates 3-Formylchromone 3-Formylchromone Intermediate_7 Intermediate_7 3-Formylchromone->Intermediate_7 Reaction with Enaminone Enaminone Enaminone Heterocyclic Ketene Aminal (HKA) Heterocyclic Ketene Aminal (HKA) Intermediate_4 Intermediate_4 Intermediate_7->Intermediate_4 Intramolecular Condensation Intermediate_9 Intermediate_9 Intermediate_4->Intermediate_9 Tautomerism Intermediate_10 Intermediate_10 Intermediate_9->Intermediate_10 Reversible Michael Reaction Intermediate_11 Intermediate_11 Intermediate_10->Intermediate_11 Michael Addition with HKA Intermediate_12 Intermediate_12 Intermediate_11->Intermediate_12 Tautomerism & Cyclization Intermediate_14 Intermediate_14 Intermediate_12->Intermediate_14 Tautomerism & Iminium Formation Intermediate_15 Intermediate_15 Intermediate_14->Intermediate_15 Tautomerism Intermediate_16 Intermediate_16 Intermediate_15->Intermediate_16 Imine-Enamine Tautomerism Intermediate_17 Intermediate_17 Intermediate_16->Intermediate_17 Ring-Opening & 1,2-Addition Product Functionalized 9-Azabicyclo[3.3.1]nonane Intermediate_17->Product Deprotonation

Caption: Proposed mechanistic pathway for the multicomponent cascade reaction.

Synthesis of Granisetron and its Derivatives

Endo-3-Amine-9-Methyl-9-Azabicyclo[3.3.1]nonane is a crucial intermediate in the synthesis of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic.[3][4][5]

Data Presentation: Properties of a Key Granisetron Intermediate
PropertyValue
Compound Name Endo-3-Amine-9-Methyl-9-Azabicyclo[3.3.1]nonane
CAS Number 76272-56-5
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Appearance Colorless to slightly yellowish transparent liquid
Boiling Point 115-119 °C at 18 mmHg
Density 0.968 g/cm³
Purity (minimum) 98.5%
Experimental Protocol: Synthesis of a Granisetron Derivative

The synthesis of Granisetron and its derivatives often involves the coupling of a substituted indazole-3-carboxylic acid with an appropriate 9-azabicyclo[3.3.1]nonane amine intermediate.[6][7]

Step 1: Amide Coupling To a solution of 1H-indazole-3-carboxylic acid (1.0 mmol) in a 4:1 mixture of CH2Cl2/DMF are added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (DCC, 1.2 mmol) and 1-hydroxybenzotriazole (HOBt, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes. Then, endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (1.0 mmol) is added, and the reaction is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the corresponding amide.[6][7]

Step 2: N-Alkylation To a solution of the amide (1.0 mmol) in anhydrous THF/DMF (5:1) at 0 °C is added potassium tert-butoxide (KOtBu, 1.1 mmol). The mixture is stirred for 15 minutes, followed by the addition of an alkylating agent (e.g., methyl iodide for Granisetron, 1.2 mmol). The reaction is allowed to warm to room temperature and stirred for 10 hours. After quenching with water, the product is extracted with an organic solvent, dried, and purified by chromatography to afford the final N-alkylated Granisetron derivative.[6][7]

Visualization: Synthetic Workflow for Granisetron Derivatives

G Indazole-3-carboxylic_acid 1H-Indazole-3- carboxylic Acid Coupling Amide Coupling (DCC, HOBt) Indazole-3-carboxylic_acid->Coupling Amine_Intermediate endo-3-Amino-9-methyl- 9-azabicyclo[3.3.1]nonane Amine_Intermediate->Coupling Amide_Product N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)- 1H-indazole-3-carboxamide Coupling->Amide_Product Alkylation N-Alkylation (KOtBu, R-X) Amide_Product->Alkylation Final_Product Granisetron Derivative Alkylation->Final_Product

Caption: General synthetic scheme for Granisetron and its derivatives.

Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonan-3-ol Intermediates

Functionalized 9-azabicyclo[3.3.1]nonan-3-ol derivatives are versatile intermediates for the synthesis of various pharmaceutical agents.[8][9] A common synthetic route involves the reduction of the corresponding 9-azabicyclo[3.3.1]nonan-3-one.

Data Presentation: Synthesis of endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester
StepReactionReagents and ConditionsYield (%)
1Reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium borohydride, Methanol, 0 °C to RT, 12 h100 (crude)
2N-Debenzylation and Boc Protection10% Pd/C, H2 (3 bar), Ethanol, 5N HCl, 40 °C, 48 h; then Boc2O83 (from endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol)
Experimental Protocol: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.11 mol) in methanol (130 mL) at 0 °C under a nitrogen atmosphere, sodium borohydride (0.16 mol) is added portionwise over 30 minutes. The reaction mixture is warmed to room temperature and stirred for 12 hours. The reaction is quenched with acetone (10 mL), and the volatiles are evaporated in vacuo. The resulting solid is dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL). The combined organic layers are dried over MgSO4 and concentrated under reduced pressure to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a yellow solid.[8]

Visualization: Logical Relationship in Intermediate Synthesis

G Ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Reduction Reduction (NaBH4) Ketone->Reduction Alcohol endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Reduction->Alcohol Debenzylation_Boc N-Debenzylation & Boc Protection (H2, Pd/C; Boc2O) Alcohol->Debenzylation_Boc Final_Intermediate endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane- 9-carboxylic acid tert-butyl ester Debenzylation_Boc->Final_Intermediate

Caption: Synthetic pathway to a key Boc-protected alcohol intermediate.

References

Application Notes and Protocols for the Reduction of 9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonan-3-one and its derivatives are pivotal bicyclic scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The reduction of the C3-ketone is a critical transformation, yielding the corresponding endo and exo alcohols, which are versatile precursors for further functionalization. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final compounds often depends on the specific orientation of the hydroxyl group.

This document provides detailed protocols and comparative data for the diastereoselective reduction of N-substituted 9-azabicyclo[3.3.1]nonan-3-one, focusing on methods that afford high yields and selectivity for the thermodynamically favored endo-alcohol.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes various methods for the reduction of N-benzyl-9-azabicyclo[3.3.1]nonan-3-one, highlighting the reducing agent, reaction conditions, yield, and diastereoselectivity.

Reducing Agent/CatalystSubstrateSolventTemperatureTimeYield (%)Diastereoselectivity (endo:exo)
Sodium Borohydride (NaBH₄)9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneMethanol0°C to RT12 h100 (crude)Predominantly endo
Sodium (Na)9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one1-PentanolReflux (136°C)2 hNot ReportedPredominantly endo
RuCl₂[(S)-binap][(R)-iphan] / H₂9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneIsopropanolRoom Temp.16 h99.799.3 : 0.7[1]
RuCl₂(Ph₂PCH₂CH₂NH₂)₂ / H₂9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneIsopropanolNot Reported18 h99.798.4 : 1.6[1]

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol describes the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol using sodium borohydride, a widely used and reliable method.[2][3]

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (e.g., 25.00 g, 0.11 mol) in methanol (130 mL).

  • Cooling: Cool the solution to 0°C using an ice bath under a nitrogen atmosphere.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (e.g., 6.22 g, 0.16 mol) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.

  • Quenching: Quench the reaction by the careful addition of acetone (10 mL).

  • Solvent Removal: Evaporate the volatile components in vacuo.

  • Extraction: Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic phases, dry over magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[2][3]

Protocol 2: Catalytic Hydrogenation using a Ruthenium Catalyst

This protocol outlines the highly stereoselective reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one via catalytic hydrogenation.[1]

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB)

  • RuCl₂[(S)-binap][(R)-iphan]

  • Isopropanol (IPA)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • Reaction Setup: In a high-pressure reactor, prepare a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in isopropanol.

  • Catalyst Addition: Add the ruthenium catalyst, RuCl₂[(S)-binap][(R)-iphan], with a substrate to catalyst ratio (S/C) of 1000.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 atm.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Upon completion, carefully depressurize the reactor. The product can be isolated by removing the solvent and purifying by standard methods. This method has been shown to yield the endo-alcohol with very high selectivity (endo:exo = 99.3:0.7).[1]

Mandatory Visualization

Reduction_Workflow General Workflow for the Reduction of 9-Azabicyclo[3.3.1]nonan-3-one cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up and Isolation cluster_product Product Start 9-Azabicyclo[3.3.1]nonan-3-one Derivative Reaction Dissolve in Solvent (e.g., Methanol, IPA) Start->Reaction Step 1 Reagent Add Reducing Agent (e.g., NaBH4 or Ru-Catalyst + H2) Reaction->Reagent Step 2 Conditions Control Reaction Conditions (Temperature, Time, Pressure) Reagent->Conditions Step 3 Quench Quench Reaction Conditions->Quench Step 4 Extract Solvent Extraction Quench->Extract Step 5 Purify Drying and Concentration Extract->Purify Step 6 Product endo-9-Azabicyclo[3.3.1]nonan-3-ol Purify->Product Final Product

Caption: General workflow for the reduction of 9-azabicyclo[3.3.1]nonan-3-one.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 9-Azabicyclo[3.3.1]nonane Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of 9-Azabicyclo[3.3.1]nonane hydrochloride by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. Here are several strategies to address it:

  • Increase Solvent Volume: Your solution may be too concentrated. Try adding a small amount of hot solvent to the mixture to reduce the saturation level.

  • Slow Down the Cooling Process: Rapid cooling often promotes oil formation. Allow the solution to cool slowly to room temperature before gradually cooling it further in an ice bath. Insulating the flask can help slow the cooling rate.

  • Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

  • Solvent System Modification: The choice of solvent is critical. If you are using a single solvent, consider a mixed solvent system. For amine hydrochlorides, a mixture of a good solvent (like ethanol or methanol) and an anti-solvent (like ethyl acetate or diethyl ether, in which the compound is less soluble) can promote crystal formation. Add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the hot primary solvent to redissolve the solid.

Q2: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?

A2: The absence of crystal formation usually indicates that the solution is not supersaturated. Here’s how to troubleshoot:

  • Reduce Solvent Volume: You have likely used too much solvent. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. To check for saturation, you can dip a glass rod in the solution and let the solvent evaporate; a solid residue indicates the presence of the dissolved compound.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a seed crystal of the pure compound.

  • Try a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several factors throughout the recrystallization process:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor after cooling.[1] Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the compound crystallizes too early, for instance during hot filtration, you will lose product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Washing with Too Much Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

Q4: My purified crystals are colored, but the pure compound should be white. How do I remove colored impurities?

A4: Colored impurities can often be removed with activated charcoal.

  • Add Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.

  • Boil and Filter: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. Be cautious not to use too much charcoal, as it can also adsorb some of your desired product.

Data Presentation: Solvent Selection Guide

Solvent SystemSuitability for RecrystallizationNotes
Ethanol GoodA commonly used solvent for polar organic salts.
Methanol GoodSimilar to ethanol, but its lower boiling point can be advantageous.
Water Potentially GoodHighly polar, may be a good solvent. Solubility might be high even at low temperatures, potentially reducing yield.
Ethanol/Water Very GoodA mixed solvent system can be fine-tuned. The compound is likely very soluble in hot ethanol-water mixtures and less soluble upon cooling.
Methanol/Ethyl Acetate Very GoodEthyl acetate can act as an anti-solvent to induce crystallization from a methanol solution.
Isopropanol GoodAnother polar alcohol that can be an effective recrystallization solvent.

Note: The ideal solvent or solvent system should be determined experimentally on a small scale before proceeding with the bulk purification.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound using a mixed ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • In a separate beaker, heat a mixture of ethanol and water (e.g., a 9:1 ratio of ethanol to water) to its boiling point.

    • Add the minimum amount of the hot solvent mixture to the Erlenmeyer flask containing the crude solid to dissolve it completely with stirring and gentle heating.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Heat the solution back to a gentle boil for 5-10 minutes with stirring.

  • Hot Filtration (if necessary):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of the hot solvent.

    • Quickly pour the hot solution through a fluted filter paper into the pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Buchner funnel with a filter paper that fits the funnel base.

    • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals in the mother liquor.

    • Quickly pour the slurry into the Buchner funnel.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and help them dry.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by techniques such as melting point determination or NMR spectroscopy.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe for Crystals cool->observe crystals_form Crystals Formed observe->crystals_form Yes oiling_out Product 'Oiled Out' observe->oiling_out Oil no_crystals No Crystals Formed observe->no_crystals No collect Collect Crystals (Vacuum Filtration) crystals_form->collect solution1 Add More Hot Solvent & Re-cool Slowly oiling_out->solution1 solution2 Evaporate Some Solvent & Re-cool no_crystals->solution2 solution3 Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->solution3 solution1->cool solution2->cool solution3->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Troubleshooting workflow for the recrystallization process.

References

Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9-Azabicyclo[3.3.1]nonane hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method is a multi-step synthesis starting with a Robinson-Schöpf type condensation reaction to form the bicyclic core, followed by reduction and deprotection steps. The key intermediate is often 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is subsequently converted to the desired product.

Troubleshooting Low Yields

Q2: My yield for the initial condensation to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is significantly lower than the reported 50-60%. What are the potential causes and solutions?

A2: Low yields in the initial condensation are common and can be attributed to several factors:

  • Reagent Quality: The purity of glutaraldehyde and acetone dicarboxylic acid is crucial. Ensure high-quality reagents are used.

  • pH Control: The reaction is highly pH-sensitive. Maintaining the pH within the optimal range (typically acidic) is critical for the reaction to proceed efficiently. Use of a buffer, such as sodium acetate, is recommended.[1][2]

  • Temperature Management: The reaction should be initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature or slightly heated (e.g., 50°C) as the reaction progresses.[2] Running the reaction at temperatures above 30°C should be avoided due to the potential for rapid gas evolution.[1]

  • Reaction Time: The reaction requires sufficient time to go to completion, often aged for several hours at different temperatures.[1]

  • Work-up Procedure: Inefficient extraction of the product from the aqueous reaction mixture can lead to significant losses. Multiple extractions with a suitable organic solvent like dichloromethane are recommended after basifying the solution.[2][3]

Q3: The reduction of the ketone to the alcohol is not proceeding to completion, resulting in a mixture of starting material and product. How can I improve this step?

A3: Incomplete reduction can be addressed by:

  • Choice of Reducing Agent: Sodium borohydride is a commonly used and effective reducing agent for this transformation.[2][3]

  • Reaction Conditions: The reduction is typically performed at a low temperature (0 °C) in a protic solvent like methanol.[2][3] Ensure the sodium borohydride is added portion-wise to control the reaction rate.

  • Stoichiometry: Use a sufficient excess of the reducing agent to ensure complete conversion of the ketone.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure the starting material is fully consumed before quenching the reaction.[1]

Q4: The final debenzylation step via catalytic hydrogenation is slow or incomplete. What can I do to drive the reaction to completion?

A4: Challenges in the catalytic hydrogenation step can often be overcome by optimizing the following:

  • Catalyst Selection and Activity: Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) are the most common catalysts.[2][4] Ensure the catalyst is fresh and active. Pearlman's catalyst (Pd(OH)2/C) is often more effective for debenzylation.[1]

  • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. Increasing the hydrogen pressure (e.g., to 3 bar or 50 psi) can significantly increase the reaction rate.[1][2][3]

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can also improve the reaction kinetics.[1][2]

  • Solvent and Acidity: The reaction is often carried out in an alcoholic solvent like ethanol or isopropanol, and the presence of an acid, such as hydrochloric acid, is crucial for the reaction to proceed.[1][2][3]

  • Catalyst Loading: Ensure an adequate amount of catalyst is used.

Purification Challenges

Q5: I am having difficulty purifying the intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. What are the recommended purification methods?

A5: Purification of this intermediate can be challenging due to its polarity. The most effective method is typically silica gel column chromatography.[2][3] A solvent system of dichloromethane and methanol is often used as the eluent.[2][3]

Q6: How is the final product, this compound, typically isolated and purified?

A6: After the debenzylation step, the catalyst is filtered off. The filtrate is then concentrated, and the residue is often azeotroped with a solvent like toluene to remove any remaining water.[2][3] The hydrochloride salt can then be precipitated or crystallized from a suitable solvent. The free base can be isolated by basifying the aqueous solution and extracting with an organic solvent, followed by treatment with an organic or inorganic acid to form the desired salt.[2][3]

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

StepReagentsConditionsReported YieldReference
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one SynthesisBenzylamine, Glutaraldehyde, Acetone dicarboxylic acid, Sodium acetateWater, 0°C to 50°C54%[2][3]
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one SynthesisBenzylamine, Glutaraldehyde, Acetone dicarboxylic acid, Sodium acetateWater, 5°C to 25°C57%[1]
Reduction to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-olSodium borohydrideMethanol, 0°C to ambient temperatureNot explicitly stated for this step, but the subsequent debenzylation is quantitative.[2][3]
Debenzylation to endo-9-azabicyclo[3.3.1]nonan-3-ol10% Palladium on carbon, HydrogenEthanol, 5N HCl, 40°C, 3 bar~100% (crude)[2][3]
Debenzylation to 9-Azabicyclo[3.3.1]nonanePd(OH)2 on carbon, HydrogenIsopropanol, 50°C, 50 psiNot explicitly stated for this step, but the subsequent oxidation is high yielding.[1][4]

Experimental Protocols

Protocol 1: Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one [2]

  • A solution of benzylamine hydrochloride (344.1 g, 2.4 mol) and glutaraldehyde (25% solution in water, 910 mL, 2.4 mol) in water (1050 mL) is cooled to 0°C.

  • 3-Oxopentanedioic acid (350.0 g, 2.4 mol) is added, followed by the addition of an aqueous solution of sodium acetate (79.7 g in 797 mL water).

  • The reaction mixture is heated to 50°C and stirred at this temperature for 4 hours.

  • After cooling to ambient temperature, the mixture is allowed to stand for 24 hours.

  • The reaction mixture is acidified to pH 2 with 5N aqueous hydrochloric acid.

  • The aqueous mixture is washed with diethyl ether.

  • The aqueous layer is then basified to pH 12 with 4N aqueous sodium hydroxide and extracted multiple times with dichloromethane.

  • The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography using a dichloromethane:methanol (49:1, v/v) eluent to afford the product as a solid.

Protocol 2: Catalytic Debenzylation to 9-Azabicyclo[3.3.1]nonane [1][4]

  • To a solution of the N-benzyl-9-azabicyclo[3.3.1]nonane derivative in isopropanol, add 20 wt% Pd(OH)2 on carbon.

  • The reaction vessel is purged with nitrogen and then pressurized with hydrogen to 50 psi.

  • The mixture is stirred at 50°C for 48 hours or until the reaction is complete as monitored by GC.

  • The catalyst is removed by filtration through a pad of filter aid (e.g., Solka Floc).

  • The filter cake is washed with isopropanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude 9-Azabicyclo[3.3.1]nonane.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection & Salt Formation reagents1 Benzylamine + Glutaraldehyde + Acetone dicarboxylic acid reaction1 Robinson-Schöpf Condensation reagents1->reaction1 product1 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one reaction1->product1 product1_2 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one reaction2 Ketone Reduction product1_2->reaction2 reagents2 NaBH4 reagents2->reaction2 product2 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol reaction2->product2 product2_2 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol reaction3 Catalytic Hydrogenation product2_2->reaction3 reagents3 H2, Pd/C or Pd(OH)2/C reagents3->reaction3 product3 9-Azabicyclo[3.3.1]nonane reaction3->product3 reaction4 Salt Formation product3->reaction4 reagents4 HCl reagents4->reaction4 final_product 9-Azabicyclo[3.3.1]nonane hydrochloride reaction4->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Condensation reagent_quality Poor Reagent Quality low_yield->reagent_quality ph_control Incorrect pH low_yield->ph_control temp_control Suboptimal Temperature low_yield->temp_control workup Inefficient Work-up low_yield->workup use_pure Use High Purity Reagents reagent_quality->use_pure optimize_ph Monitor and Control pH ph_control->optimize_ph control_temp Strict Temperature Control temp_control->control_temp extract Optimize Extraction workup->extract

Caption: Troubleshooting low yields in the initial condensation step.

References

common side reactions in the synthesis of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis of 9-Azabicyclo[3.3.1]nonane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial Robinson-Schöpf reaction yield for the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one precursor is low. What are the common pitfalls?

A1: Low yields in this multicomponent condensation reaction are often traced back to several key factors:

  • Reagent Quality: The purity of glutaraldehyde, benzylamine, and acetonedicarboxylic acid is crucial. Aqueous solutions of glutaraldehyde can degrade over time. It is advisable to use freshly opened or properly stored reagents.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically < 5 °C) during the initial addition of reagents is critical to prevent side reactions, such as the polymerization of glutaraldehyde.[1]

  • pH of the Reaction Mixture: The reaction is pH-sensitive. The initial addition of sulfuric acid followed by a sodium acetate solution is designed to create optimal pH conditions for the condensation.[1] Incorrect pH can hinder the reaction and promote byproduct formation.

  • Reaction Time and Decarboxylation: The reaction involves a slow decarboxylation step, indicated by gas evolution.[1] Ensure the reaction is allowed to proceed for the recommended time (e.g., 20 hours at 5 °C followed by 20 hours at 25 °C) to allow for complete conversion.[1]

Troubleshooting Steps:

  • Verify the concentration and quality of your glutaraldehyde solution.

  • Ensure your cooling bath maintains the required low temperature throughout the initial addition phases.

  • Double-check the concentrations and volumes of the acid and buffer solutions to ensure the correct pH.

  • Monitor the reaction for CO2 evolution as an indicator of progress.

Q2: During the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride, I am getting a mixture of products. How can I control the stereoselectivity and what are the expected products?

A2: The reduction of the ketone at the C3 position can lead to two diastereomeric alcohols: the endo and exo isomers. The ratio of these isomers depends on the reducing agent and reaction conditions.

  • Common Outcome: Using sodium borohydride in methanol typically results in a mixture of endo and exo alcohols.[2][3] In many reported procedures, the endo isomer is the major product, but the reaction is often not completely selective.[4]

  • Side Reactions: Besides the formation of two isomers, incomplete reduction can leave unreacted ketone in your product mixture. Conversely, overly harsh conditions or reactive reducing agents could potentially lead to undesired side reactions, though this is less common with NaBH4.

Troubleshooting & Control:

  • Purification: The most common approach is to accept the mixture and separate the isomers chromatographically after the reduction or after subsequent protection steps.[2][3]

  • Alternative Reagents: For higher stereoselectivity, consider using bulkier reducing agents or hydrogenation catalysts that can favor the formation of one isomer. For instance, catalytic hydrogenation with a ruthenium complex has been reported to produce the endo alcohol with high selectivity.[4]

  • Analysis: Use techniques like NMR or HPLC to determine the ratio of isomers in your crude product.

Q3: The N-debenzylation step via catalytic hydrogenation is slow or incomplete. How can I improve this reaction?

A3: The removal of the N-benzyl protecting group is a common final step. Issues with this hydrogenation reaction are frequent.

  • Catalyst Activity: The activity of the palladium catalyst (e.g., Pd(OH)2 on carbon or Pd/C) is paramount. Using an old or improperly stored catalyst can lead to sluggish or incomplete reactions.[1]

  • Catalyst Poisoning: Trace impurities from previous steps can poison the catalyst. Ensure the substrate is sufficiently pure.

  • Hydrogen Pressure and Temperature: The reaction often requires elevated pressure (e.g., 50 psi of H2) and temperature (e.g., 50 °C) to proceed efficiently.[1]

  • Reaction Time: These reactions can be slow, sometimes requiring up to 48 hours for completion.[1][3]

Troubleshooting Steps:

  • Use fresh, high-quality palladium catalyst.

  • Purify the N-benzylated substrate before hydrogenation to remove potential catalyst poisons.

  • Ensure your hydrogenation apparatus is properly sealed and maintains the target pressure.

  • Monitor the reaction progress by GC or TLC to determine the optimal reaction time. Be prepared for long reaction times.

  • Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.

Quantitative Data Summary

The following table summarizes typical yields and purity data for key intermediates in a representative synthesis of 9-Azabicyclo[3.3.1]nonane.

StepProductReagentsYield (%)Purity (Method)Reference
Robinson-Schöpf Condensation9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneGlutaraldehyde, Benzylamine, Acetonedicarboxylic acid54 - 57%Post-purification[1][3]
Ketone Reductionendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olNaBH4 in Methanol~100%Crude, mixture of isomers[3]
N-Debenzylationendo-9-Azabicyclo[3.3.1]nonan-3-olH2, 10% Pd/CHighCrude, used directly[2][3]
Olefin Formation (from alcohol)9-Benzyl-9-azabicyclo[3.3.1]non-2-eneH2SO493%97% (HPLC)[1]
Final Hydrogenation (of olefin)9-Azabicyclo[3.3.1]nonaneH2, Pd(OH)2/C86%93% (qNMR)[1]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[1]
  • A jacketed reactor is charged with water and benzylamine and cooled to 0-10 °C.

  • 18% sulfuric acid is added slowly, maintaining the internal temperature between 4-8 °C.

  • A 50% aqueous solution of glutaraldehyde is added, followed by solid acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • A 9% sodium acetate solution is then added over 1.5 hours.

  • The mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • The reaction is worked up by adjusting the pH to 2 with sulfuric acid and extracting with MTBE to remove organic impurities.

  • The aqueous layer is then basified to pH 8 with sodium carbonate and the product is extracted with an organic solvent (e.g., heptane).

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography.[2][3]

Protocol 2: Reduction and Debenzylation[3]
  • Reduction: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise. The reaction is warmed to room temperature and stirred for 12 hours. After quenching with acetone, the solvent is evaporated. The residue is dissolved in water and extracted with dichloromethane to yield the crude alcohol mixture.

  • Debenzylation: The crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is dissolved in ethanol containing 5N aqueous HCl. 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours. The catalyst is filtered off, and the filtrate is concentrated to yield the crude debenzylated product.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_step1 Step 1: Robinson-Schöpf Condensation cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: N-Debenzylation cluster_alternative Alternative Route reagents1 Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid product1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one reagents1->product1 H₂SO₄, NaOAc H₂O, 5-25°C product2 endo/exo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol product1->product2 NaBH₄, MeOH product3 9-Azabicyclo[3.3.1]nonan-3-ol product2->product3 H₂, Pd/C product_olefin 9-Benzyl-9-azabicyclo[3.3.1]non-2-ene product2->product_olefin H₂SO₄ final_product 9-Azabicyclo[3.3.1]nonane product_olefin->final_product H₂, Pd(OH)₂/C

Caption: General synthetic workflow for 9-Azabicyclo[3.3.1]nonane derivatives.

Side_Reactions cluster_reduction Issue: Ketone Reduction Stereoselectivity cluster_logic Troubleshooting Logic Ketone 9-R-9-azabicyclo [3.3.1]nonan-3-one Endo_Alcohol endo-Alcohol Ketone->Endo_Alcohol Major Product Exo_Alcohol exo-Alcohol Ketone->Exo_Alcohol Minor Product Incomplete Unreacted Ketone Ketone->Incomplete Incomplete Reaction Problem Mixture of Products Analysis Analyze Ratio (NMR, HPLC) Problem->Analysis Action1 Chromatographic Separation Analysis->Action1 If separation is feasible Action2 Modify Reaction (e.g., use Ru catalyst) Analysis->Action2 To improve selectivity

Caption: Troubleshooting logic for diastereomeric mixture from ketone reduction.

References

Technical Support Center: Stereoselective Synthesis of 9-Azabicyclo[3.3.1]nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 9-Azabicyclo[3.3.1]nonane isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting advice for specific issues encountered during the synthesis of 9-Azabicyclo[3.3.1]nonane derivatives.

Issue 1: Poor Diastereoselectivity (endo/exo selectivity) in Cyclization Reactions

Question: My intramolecular cyclization to form the 9-Azabicyclo[3.3.1]nonane core is resulting in a low diastereomeric ratio (endo/exo). How can I improve the selectivity?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of this bicyclic system. The endo/exo ratio is influenced by several factors, including the nature of the N-substituent, the reaction conditions, and the specific cyclization strategy employed.

Troubleshooting Steps:

  • Evaluate the N-Substituent: The steric bulk of the nitrogen substituent can significantly influence the facial selectivity of the cyclization.

    • Observation: Small N-substituents (e.g., methyl) may offer poor steric guidance.

    • Suggestion: Consider using a bulkier protecting group or substituent on the nitrogen atom (e.g., benzyl, Boc, or a chiral auxiliary) to direct the cyclization towards the desired diastereomer. The choice of a larger group can favor the formation of the thermodynamically more stable isomer.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer.

    • Solvent: The polarity of the solvent can affect the conformation of the acyclic precursor and the transition state of the cyclization. Experiment with a range of solvents with varying polarities (e.g., from non-polar toluene to polar DMF).

    • Catalyst/Reagent: In catalyzed reactions, the choice of catalyst and ligand is critical. For instance, in organocatalyzed intramolecular Mannich reactions, the catalyst structure directly influences the stereochemical outcome.[1] Screen different catalysts or additives that can promote the desired stereochemical pathway through specific interactions.

  • Consider the Cyclization Strategy:

    • Thermodynamic vs. Kinetic Control: Determine if your reaction conditions favor thermodynamic or kinetic control. An equilibration step (e.g., using a reversible reaction or adding a catalytic amount of base/acid) might allow for the isolation of the more stable diastereomer.

    • Alternative Cyclization Methods: If optimizing the current strategy fails, consider alternative cyclization methods known to favor a specific diastereomer. For example, a ring-closing metathesis followed by reduction may offer a different stereochemical outcome compared to an intramolecular Mannich reaction.[2][3]

Logical Workflow for Troubleshooting Poor Diastereoselectivity

G start Low Diastereoselectivity (endo/exo) n_substituent Evaluate N-Substituent start->n_substituent conditions Optimize Reaction Conditions start->conditions strategy Re-evaluate Cyclization Strategy start->strategy sub_bulk Increase Steric Bulk (e.g., Bn, Boc) n_substituent->sub_bulk sub_chiral Use Chiral Auxiliary n_substituent->sub_chiral cond_temp Lower Temperature conditions->cond_temp cond_solvent Screen Solvents conditions->cond_solvent cond_catalyst Vary Catalyst/Ligand conditions->cond_catalyst strat_control Thermodynamic vs. Kinetic Control strategy->strat_control strat_alt Alternative Cyclization Method strategy->strat_alt end Improved Diastereoselectivity sub_bulk->end sub_chiral->end cond_temp->end cond_solvent->end cond_catalyst->end strat_control->end strat_alt->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Difficulty in Separating Diastereomers

Question: I have a mixture of endo and exo isomers that are difficult to separate by column chromatography. What other purification techniques can I try?

Answer: The separation of closely related diastereomers of the 9-Azabicyclo[3.3.1]nonane core can be challenging due to their similar polarities.

Troubleshooting Steps:

  • Derivative Formation: Convert the mixture of diastereomers into derivatives that may have more significant differences in their physical properties.

    • Ester or Amide Formation: If your isomers contain a hydroxyl or amine group, converting them to esters (e.g., acetates, benzoates) or amides can alter their polarity and crystalline nature, often facilitating separation by chromatography or recrystallization.[4][5]

    • Salt Formation: For basic nitrogen-containing compounds, formation of diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid) can allow for separation by fractional crystallization.

  • Chromatography Optimization:

    • Column Chromatography:

      • Stationary Phase: Experiment with different silica gel mesh sizes or alternative stationary phases like alumina or reverse-phase silica.

      • Solvent System: A thorough screening of solvent systems with different polarities and selectivities is crucial. Using a gradient elution can improve separation.

    • Preparative HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a suitable chiral or achiral column can provide higher resolution for separating challenging isomers.

  • Recrystallization: If the desired isomer is a solid, fractional recrystallization can be a powerful technique. A systematic screening of various solvents and solvent mixtures is necessary to find conditions where one diastereomer preferentially crystallizes.

Issue 3: Low Enantioselectivity in Asymmetric Synthesis

Question: My catalytic asymmetric synthesis of a chiral 9-Azabicyclo[3.3.1]nonane derivative is giving low enantiomeric excess (ee). How can I improve this?

Answer: Low enantioselectivity in catalytic asymmetric reactions points to issues with the chiral catalyst's ability to effectively control the stereochemical pathway.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of the chiral catalyst or ligand is paramount.

    • Ligand Modification: Subtle changes to the steric and electronic properties of the chiral ligand can have a profound impact on enantioselectivity. Screen a library of related ligands if available.

    • Counterion Effects: In reactions involving charged intermediates, the counterion of the catalyst can influence the transition state geometry. Consider catalyst systems with different counterions.

  • Reaction Condition Optimization:

    • Temperature: As with diastereoselectivity, lowering the reaction temperature is often the first step to improving enantioselectivity.

    • Concentration: The concentration of the substrate and catalyst can affect the kinetics of the desired catalytic cycle versus competing background reactions.

    • Additives: The presence of additives (e.g., a co-catalyst, a Lewis acid/base, or a drying agent) can significantly enhance enantioselectivity by influencing the active catalyst structure or the reaction mechanism.

Logical Workflow for Optimizing Enantioselectivity

G start Low Enantioselectivity (ee) catalyst Screen Catalyst/Ligand start->catalyst conditions Optimize Reaction Conditions start->conditions cat_ligand Modify Ligand Structure (Sterics/Electronics) catalyst->cat_ligand cat_counterion Vary Counterion catalyst->cat_counterion cond_temp Lower Temperature conditions->cond_temp cond_conc Adjust Concentration conditions->cond_conc cond_additives Screen Additives conditions->cond_additives end Improved Enantioselectivity cat_ligand->end cat_counterion->end cond_temp->end cond_conc->end cond_additives->end

Caption: Workflow for improving enantioselectivity.

Quantitative Data Summary

The following tables summarize quantitative data for selected stereoselective syntheses of 9-Azabicyclo[3.3.1]nonane derivatives.

Table 1: Diastereoselective Synthesis of 1-Substituted Homotropanones [1]

EntryR-groupYield (%)Diastereomeric Ratio (dr)
1n-Bu85>95:5
2Ph82>95:5
32-thienyl75>95:5

Table 2: Catalytic Asymmetric Synthesis of N-Bridged [3.3.1] Ring Systems

EntryCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1P185>20:125
2P290>20:188
3P392>20:195

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (-)-Adaline via Intramolecular Mannich Cyclization [1]

This protocol outlines a key step in the synthesis of the natural alkaloid (-)-adaline, demonstrating an organocatalyzed intramolecular Mannich reaction.

Experimental Workflow

G sub Amino Diketone Precursor step1 Dissolve in MeOH sub->step1 step2 Add HCl in Et2O step1->step2 step3 Stir at rt step2->step3 step4 Add L-proline step3->step4 step5 Stir at rt step4->step5 step6 Work-up & Purification step5->step6 product (-)-Adaline step6->product

Caption: Experimental workflow for the synthesis of (-)-Adaline.

Methodology:

  • Amine Deprotection: A solution of the N-tert-butanesulfinyl protected amino diketone derivative (1.0 mmol) in methanol (10 mL) is treated with a solution of hydrogen chloride in diethyl ether. The mixture is stirred at room temperature until deprotection is complete (monitored by TLC).

  • Cyclization: L-proline (0.2 mmol, 20 mol%) is added to the reaction mixture. The solution is stirred at room temperature for 24-48 hours until the cyclization is complete.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (-)-adaline.

Protocol 2: Preparation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [6]

This protocol describes a classical approach to the 9-azabicyclo[3.3.1]nonane core.

Methodology:

  • Reaction Setup: A jacketed, round-bottomed flask equipped with a mechanical stirrer and an addition funnel is charged with water and benzylamine. The reactor is cooled to 0–10 °C.

  • Acid Addition: Sulfuric acid (18%) is added slowly while maintaining the internal temperature at 4–8 °C.[6]

  • Reagent Addition: Glutaraldehyde (50% aqueous solution) followed by acetone dicarboxylic acid are added while keeping the temperature below 5 °C.[6]

  • Buffering and Aging: A solution of sodium acetate is added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.[6]

  • Work-up: The reaction is acidified with sulfuric acid, and the aqueous solution is extracted with MTBE to remove organic impurities. The aqueous layer is then basified with sodium carbonate, and the product is extracted with an appropriate organic solvent.

  • Purification: The organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.[7]

This technical support center provides a starting point for addressing challenges in the stereoselective synthesis of 9-Azabicyclo[3.3.1]nonane isomers. For more specific issues, consulting the primary literature is highly recommended.

References

safe handling and storage procedures for 9-Azabicyclo[3.3.1]nonane hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Azabicyclo[3.3.1]nonane hydrochloride

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. The primary risks include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious and potentially severe eye damage.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2][3]

  • Harmful if Swallowed: Ingestion can be harmful.[4]

2. What personal protective equipment (PPE) is required when handling this compound?

To ensure personal safety, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other suitable protective clothing.

  • Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary for operations with a higher risk of splashing.[1]

3. What are the proper storage conditions for this compound?

Proper storage is crucial for maintaining the stability and safety of the compound. Key storage requirements include:

  • Store in a tightly-closed container.[1][3]

  • The storage area should be cool, dry, and well-ventilated.[1][3]

  • Keep the compound away from incompatible substances, such as strong oxidizing agents.[1][3]

  • Store away from sources of ignition.[1][3]

  • Some suppliers recommend storage under an inert atmosphere at room temperature.[5]

4. What should I do in case of accidental skin or eye contact?

Immediate action is required in case of accidental exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation occurs.[1][3]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, making sure to hold the eyelids open.[1][3] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][3]

5. How should I handle an accidental spill?

In the event of a spill:

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Wear appropriate personal protective equipment (PPE), including respiratory protection if necessary.[1]

  • Prevent the spill from entering drains or waterways.[1]

  • For containment and cleanup, you can vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[1]

  • Consult local regulations for proper disposal.[1]

6. What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent hazardous reactions.

7. What are the hazardous decomposition products?

When heated to decomposition, this compound may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][3]

Data Presentation

Table 1: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement
Skin IrritationGHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye IrritationGHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationGHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405
Harmful if SwallowedGHS07WarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general methodology for handling and use should be followed:

General Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, such as a fume hood.[1]

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including gloves, a lab coat, and eye protection.[1]

  • Weighing and Transfer: When weighing and transferring the solid compound, take care to minimize dust generation.[1][3] Use a spatula and a tared weighing vessel.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly.[1] Clean any contaminated surfaces.

  • Storage: Securely close the container and return it to the designated storage location.[1]

Mandatory Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage A Assess Risks B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Carefully Weigh/Transfer Compound (Minimize Dust) C->D E Perform Experimental Procedure D->E F Decontaminate Workspace E->F G Wash Hands Thoroughly F->G H Store in Tightly Sealed Container in Cool, Dry, Ventilated Area G->H

Caption: Workflow for the safe handling of this compound.

References

troubleshooting guide for the Robinson-Schöpf condensation for 9-azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Robinson-Schöpf condensation to synthesize 9-azabicyclo[3.3.1]nonan-3-one and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental procedure.

Problem ID Question Possible Causes Suggested Solutions
RS-001 Low or no yield of the desired 9-azabicyclo[3.3.1]nonan-3-one. Incorrect pH of the reaction mixture. The reaction is highly sensitive to pH, with optimal yields often achieved in a narrow acidic range.[1]Carefully buffer the reaction mixture and monitor the pH throughout the process. A pH around 7 has been reported to give good yields.
Impure starting materials, particularly the dialdehyde.Use freshly distilled or purified glutaraldehyde or succinaldehyde. If using a precursor like 2-ethoxy-3,4-dihydro-2H-pyran, ensure complete hydrolysis to the dialdehyde.[1]
Inefficient decarboxylation.Ensure the reaction is heated sufficiently after the initial condensation to drive the decarboxylation of the intermediate acetonedicarboxylic acid derivative.
RS-002 Formation of a significant amount of polymeric or tar-like side products. pH is too high or too low, leading to side reactions of the aldehydes.Maintain strict pH control. The use of a buffer is highly recommended.
High reaction temperature during the initial condensation step.Keep the initial reaction temperature low, as specified in the protocol, to control the rate of reaction and minimize side product formation.[2]
RS-003 The reaction fails to go to completion, with starting materials remaining. Insufficient reaction time.Allow the reaction to stir for the recommended time, which can be up to 48 hours.[2] Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.
Inadequate mixing of the reagents.Ensure vigorous and efficient stirring, especially in the initial stages when the reaction mixture can be heterogeneous.
RS-004 Difficulty in isolating and purifying the final product. The product is water-soluble.Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer to be more basic can help improve extraction efficiency.
The presence of polar impurities.Utilize column chromatography with an appropriate stationary phase (e.g., silica gel or alumina) and eluent system for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Robinson-Schöpf condensation?

A1: The Robinson-Schöpf condensation is a biomimetic reaction that involves a double Mannich reaction.[1] It begins with the nucleophilic attack of a primary amine (e.g., methylamine) on a dialdehyde (e.g., glutaraldehyde), followed by the formation of a di-imine. This intermediate then reacts with the enolate of acetonedicarboxylic acid in an intramolecular fashion to form the bicyclic ring system. The final step is a decarboxylation to yield the 9-azabicyclo[3.3.1]nonan-3-one core.[3]

Q2: Why is pH control so critical in this reaction?

A2: The pH of the reaction medium is crucial as it influences the reactivity of all three components.[1] The amine needs to be in its free base form to be nucleophilic, while the enolate formation from acetonedicarboxylic acid is also pH-dependent. Furthermore, acidic conditions are required to facilitate the Mannich reaction and the subsequent cyclization. Deviations from the optimal pH can lead to side reactions and significantly lower yields.

Q3: Can other dialdehydes or amines be used in this reaction?

A3: Yes, the Robinson-Schöpf condensation is versatile and can be adapted to use different dialdehydes and primary amines to synthesize a variety of substituted 9-azabicyclo[3.3.1]nonan-3-ones and related tropane alkaloids.[4][5]

Q4: What are the key safety precautions to consider when performing this reaction?

A4: Glutaraldehyde and other aldehydes are toxic and should be handled in a well-ventilated fume hood. Primary amines can be corrosive and have strong odors. Acetonedicarboxylic acid can be unstable and should be stored properly. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Workflow

RobinsonSchopf_Workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Synthesis cluster_workup Workup and Isolation cluster_purification Purification reagent_prep Prepare aqueous solutions of: - Glutaraldehyde - Primary Amine Hydrochloride - Acetonedicarboxylic Acid - Buffer (e.g., Sodium Acetate) mixing Combine reagents in a reaction vessel at controlled temperature (e.g., 0-5 °C) reagent_prep->mixing Add reagents sequentially reaction Stir reaction mixture for an extended period (e.g., 24-48 hours) allowing for condensation and cyclization mixing->reaction Allow reaction to proceed decarboxylation Gentle heating to facilitate decarboxylation reaction->decarboxylation Promote final step ph_adjust Adjust pH to basic (e.g., pH > 9) with NaOH or Na2CO3 decarboxylation->ph_adjust Prepare for extraction extraction Extract aqueous layer with an organic solvent (e.g., Chloroform, Dichloromethane) ph_adjust->extraction drying Dry combined organic layers (e.g., over Na2SO4 or MgSO4) extraction->drying concentration Concentrate the organic solution under reduced pressure drying->concentration purification Purify crude product via column chromatography or crystallization concentration->purification

Caption: Experimental workflow for the Robinson-Schöpf synthesis of 9-azabicyclo[3.3.1]nonan-3-one.

Key Experimental Parameters

ParameterValue/RangeNotes
pH 5 - 8Highly critical for yield. Should be carefully buffered and monitored.
Temperature 0 - 25 °C (initial)Initial low temperature helps to control the reaction rate.
Room Temperature to 50 °C (decarboxylation)Gentle heating may be required for decarboxylation.
Reaction Time 24 - 48 hoursReaction progress should be monitored.
Typical Yields 40 - 85%Highly dependent on reaction conditions and substrate.[6]

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a common derivative.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • Benzylamine hydrochloride

  • Acetonedicarboxylic acid

  • Sodium acetate

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine hydrochloride in water and cool the solution in an ice bath.

  • Reagent Addition: To the cooled solution, add the glutaraldehyde solution, followed by acetonedicarboxylic acid. Then, slowly add an aqueous solution of sodium acetate to buffer the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Decarboxylation: Gently warm the reaction mixture to approximately 50°C for 1-2 hours to ensure complete decarboxylation. Carbon dioxide evolution should be observed.

  • Workup: Cool the reaction mixture to room temperature and make it basic (pH > 9) by the slow addition of a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

References

Technical Support Center: Debenzylation of 9-benzyl-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the removal of the benzyl protecting group from 9-benzyl-9-azabicyclo[3.3.1]nonane and related N-benzyl amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the N-benzyl group from 9-benzyl-9-azabicyclo[3.3.1]nonane?

The most prevalent and generally effective method is catalytic hydrogenation. This typically involves using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), with a hydrogen source. Common hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate.[1][2][3][4] Alternative methods, though often harsher, include the use of strong acids or oxidizing agents.[5][6]

Q2: My catalytic hydrogenation reaction is very slow or has stalled. What are the likely causes?

Several factors can impede a catalytic hydrogenation for N-debenzylation:

  • Catalyst Poisoning: The product, a secondary amine (9-azabicyclo[3.3.1]nonane), can act as a catalyst poison for palladium catalysts.[2] This is a very common issue.

  • Poor Quality Catalyst: The activity of palladium catalysts can vary between batches and suppliers. An old or low-quality catalyst may result in a sluggish reaction.[1]

  • Insufficient Hydrogen Pressure: For reactions using hydrogen gas, atmospheric pressure (e.g., using a balloon) may not be sufficient for difficult debenzylations, which might require higher pressures.[1][7]

  • Inefficient Mass Transfer: Vigorous stirring or agitation is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen source.[1][2]

Q3: How can I overcome catalyst poisoning by the amine product?

A common strategy is to perform the reaction in an acidified solution. The addition of an acid, such as hydrochloric acid (HCl) or acetic acid, protonates the product amine, which reduces its ability to coordinate to and poison the palladium catalyst.[2][8]

Q4: Can I use a hydrogen balloon for this reaction, or is a high-pressure reactor necessary?

While a hydrogen balloon can be sufficient for some N-debenzylation reactions, it may lead to very long reaction times or incomplete conversion for more challenging substrates.[1][2] If the reaction is not proceeding efficiently under balloon pressure, increasing the hydrogen pressure using a dedicated hydrogenation apparatus is a logical next step.

Troubleshooting Guide

Problem 1: Incomplete conversion or no reaction observed.
Possible Cause Troubleshooting Step
Catalyst Inactivity - Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C).[1][2] - Increase the catalyst loading.[1] - Consider pre-reducing the catalyst if it's old.[2]
Catalyst Poisoning - Add a stoichiometric amount of acid (e.g., HCl, acetic acid) to the reaction mixture to protonate the amine.[2][8]
Insufficient Hydrogen - If using a balloon, ensure it is well-sealed and consider using a larger balloon or multiple balloons. For more stubborn reactions, switch to a high-pressure hydrogenation reactor.[1] - If using transfer hydrogenation (e.g., ammonium formate), ensure an adequate excess of the hydrogen donor is used.[3]
Poor Mixing - Increase the stirring rate to ensure the catalyst is well suspended and in contact with the hydrogen source and substrate.[2]
Solvent Choice - Ensure the substrate is fully dissolved in the chosen solvent. Common solvents include methanol, ethanol, and isopropanol.[1][9]
Problem 2: Side reactions or product degradation.
Possible Cause Troubleshooting Step
Over-reduction - This is less common for N-benzyl groups but can occur with other sensitive functional groups. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Reaction with Solvent - Methanol has been reported to be a fire hazard with Pd/C. Consider using ethanol or isopropanol as a safer alternative.[2]

Experimental Protocols

Method 1: Catalytic Hydrogenation with H₂ Gas

This protocol is adapted from a procedure for the debenzylation of a similar 9-azabicyclo[3.3.1]nonane derivative.[9][10]

  • Setup: In a suitable hydrogenation reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonane (1 equivalent) in isopropanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 20% Pd(OH)₂/C (e.g., ~18% by weight relative to the substrate).

  • Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to 50 psi.

  • Reaction: Stir the mixture vigorously at 50 °C.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., GC, LC-MS, or TLC) until the starting material is consumed (this may take up to 48 hours).

  • Work-up: After the reaction is complete, carefully filter the catalyst through a pad of celite. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 9-azabicyclo[3.3.1]nonane.

Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This is a general procedure for N-debenzylation using ammonium formate.[3][4]

  • Setup: To a stirred suspension of 9-benzyl-9-azabicyclo[3.3.1]nonane (1 equivalent) and 10% Pd/C (equal weight to the substrate) in methanol, add anhydrous ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at reflux temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 10-60 minutes.

  • Work-up: After completion, filter the catalyst through a celite pad and wash with chloroform.

  • Isolation: Combine the organic filtrates and evaporate under reduced pressure to afford the desired product.

Quantitative Data Summary

MethodCatalystHydrogen SourceSolventTemp. (°C)Time (h)PressureYield (%)Reference
Catalytic Hydrogenation20% Pd(OH)₂/CH₂Isopropanol504850 psiNot specified, but used in a synthetic route[9][10]
Catalytic Hydrogenation10% Pd/CH₂Ethanol / 5N HCl40483 barNot specified, used directly in next step[11][12]
Transfer Hydrogenation10% Pd/CAmmonium FormateMethanolReflux0.1 - 1AtmosphericHigh (in general)[3]
Acid-Facilitated Hydrogenation20% Pd(OH)₂/CH₂Ethanol6014AtmosphericGood to excellent[8]

Troubleshooting Workflow

Debenzylation_Troubleshooting start Start: N-Debenzylation Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete or No Reaction check_completion->incomplete No success Isolate Product check_completion->success Yes troubleshoot Troubleshooting Steps incomplete->troubleshoot add_acid Add Acid (e.g., HCl, HOAc) to Counteract Poisoning troubleshoot->add_acid increase_catalyst Increase Catalyst Loading or Use Fresh Catalyst troubleshoot->increase_catalyst increase_pressure Increase H2 Pressure or Use Transfer Hydrogenation troubleshoot->increase_pressure check_stirring Ensure Vigorous Stirring troubleshoot->check_stirring add_acid->start Retry Reaction increase_catalyst->start Retry Reaction increase_pressure->start Retry Reaction check_stirring->start Retry Reaction

Caption: Troubleshooting workflow for N-debenzylation.

References

optimization of reaction conditions for 9-Azabicyclo[3.3.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Azabicyclo[3.3.1]nonane and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 9-Azabicyclo[3.3.1]nonane, particularly focusing on the common multi-step synthesis involving a Robinson-Schöpf type condensation to form a bicyclic ketone, followed by reduction and deprotection.

Problem Potential Cause Recommended Solution
Low or No Yield of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) Incomplete reaction during the initial condensation.- Ensure accurate stoichiometry of reagents: glutaraldehyde, benzylamine, and acetonedicarboxylic acid.[1] - Strictly maintain the reaction temperature below 5°C during the initial addition of reagents.[1] - Verify the pH of the reaction mixture is acidic (around pH 2) before extraction to ensure the product remains in the aqueous layer.[1] - Allow for sufficient reaction time; the reaction is typically aged for 20 hours at 5°C and then 20 hours at 25°C.[1]
Decomposition of reagents or product.- Protect the reaction from light by wrapping the flask in aluminum foil.[1] - Use fresh, high-purity reagents. Impurities in glutaraldehyde can significantly impact the reaction.[2]
Formation of Side Products in Condensation Step Self-condensation of glutaraldehyde or acetonedicarboxylic acid.- Maintain a low reaction temperature and ensure slow, controlled addition of reagents.[1] - The order of addition is critical; follow the established protocol precisely.[1]
Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[2]- Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize side products.[2]
Low Yield of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Incomplete reduction of the ketone.- Ensure the sodium borohydride is fresh and added portionwise to the cooled solution of the ketone in methanol.[3][4] - Allow the reaction to warm to ambient temperature and stir for at least 12 hours to ensure complete reduction.[3][4]
Unreacted borohydride during workup.- Quench the reaction carefully with acetone to consume any excess sodium borohydride before extraction.[3][4]
Difficulties in Purification of Intermediates Tailing during column chromatography on silica gel due to the basic nature of the amine.- For column chromatography, consider adding a small amount of a base like triethylamine to the eluent to mitigate tailing.[2] - Alternatively, purification can be achieved by chromatography on silica gel with a dichloromethane:methanol mixture.[3][4]
Product is an oil and difficult to handle.- If the product is an oil, distillation under reduced pressure can be an effective purification method.[3]
Incomplete Debenzylation to 9-Azabicyclo[3.3.1]nonane (6) Catalyst poisoning or inactivity.- Use a fresh batch of Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)2/C).[1][3][4] - Ensure the system is properly purged with nitrogen and then hydrogen. The reaction is typically run under a hydrogen atmosphere (e.g., 3 bar or 50 psi).[1][3][4]
Insufficient reaction time or temperature.- The hydrogenation can be slow, requiring up to 48 hours at elevated temperatures (e.g., 40-50°C).[1][3][4] Monitor the reaction progress by a suitable method like GC.[1]
Exothermic Reaction is Difficult to Control Rapid addition of reagents.- Add reagents, especially strong acids or bases, dropwise over a period of time to control the rate of heat generation.[2] - Utilize an ice bath or a cryostat to maintain a consistent low temperature.[2] - Running the reaction at a lower concentration can also help dissipate heat.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the initial condensation reaction to form 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one?

A1: The initial addition of reagents, including glutaraldehyde and acetonedicarboxylic acid, should be carried out at a temperature below 5°C.[1] After the initial additions, the reaction mixture is typically aged at 5°C for 20 hours and then at 25°C for another 20 hours.[1]

Q2: How can I effectively purify the final 9-Azabicyclo[3.3.1]nonane product?

A2: Purification of the final product can be achieved through several methods. After the catalytic hydrogenation and filtration of the catalyst, the product is often isolated by concentrating the filtrate.[1] For higher purity, distillation is a viable option.[3] If the product is a solid, crystallization from a suitable solvent system can be highly effective.[2]

Q3: My hydrogenation reaction for the debenzylation step is very slow. What can I do to improve the reaction rate?

A3: To improve the rate of the debenzylation step, ensure your palladium catalyst is active. Using a fresh batch is recommended.[1][3][4] Increase the hydrogen pressure (e.g., to 3-4 bar or 50 psi) and maintain the reaction temperature at around 40-50°C.[1][3][4] Ensure efficient stirring to maximize the contact between the catalyst, substrate, and hydrogen.

Q4: I am observing multiple spots on my TLC plate after the initial condensation. What are the likely side products?

A4: Common side products can arise from the self-condensation of glutaraldehyde or acetonedicarboxylic acid.[2] It is also possible to have intermediates that have not fully cyclized. To minimize these, it is crucial to control the reaction temperature and the order and rate of reagent addition.[1][2]

Q5: What is a suitable solvent system for the column chromatography of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one?

A5: A common eluent system for the purification of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one by silica gel chromatography is a mixture of dichloromethane and methanol, for example, in a 49:1 ratio.[3][4]

Experimental Protocols

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from established literature procedures.[1]

  • To a cooled (0°C) solution of benzylamine hydrochloride (8.62 g, 0.06 mol) and glutaraldehyde (18.9 mL, 0.05 mol) in water (23 mL), add 1,3-acetonedicarboxylic acid (7.3 g, 0.05 mol) and a 10% aqueous solution of sodium acetate (17 mL).

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to 50°C and stir overnight.

  • After cooling to room temperature, acidify the solution to pH 2 with 5N aqueous hydrochloric acid.

  • Wash the aqueous mixture with diethyl ether (2 x 500 mL).

  • Basify the aqueous layer to pH 8-9 with a suitable base (e.g., Na2CO3).

  • Extract the product with an organic solvent (e.g., MTBE or dichloromethane).

  • Dry the combined organic layers over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This procedure is based on common reduction methods for this substrate.[3][4]

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) and cool the solution to 0°C under a nitrogen atmosphere.

  • Add sodium borohydride (6.22 g, 0.16 mol) portionwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by the slow addition of acetone (10 mL).

  • Remove the volatiles in vacuo.

  • Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).

  • Dry the combined organic phase (MgSO4), filter, and evaporate the solvent under reduced pressure to afford the crude alcohol.

Debenzylation to 9-Azabicyclo[3.3.1]nonane

This protocol follows typical catalytic hydrogenation procedures.[1][3][4]

  • To a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL), add 10% Palladium on carbon (5.0 g).

  • Stir the mixture under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.

  • Filter the mixture through a pad of celite or dicalite and wash the filter cake with ethanol.

  • Evaporate the filtrate in vacuo.

  • To obtain the free base, the resulting salt can be dissolved in water, basified, and extracted with an organic solvent.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Debenzylation A Glutaraldehyde D Reaction Mixture A->D B Benzylamine B->D C Acetonedicarboxylic Acid C->D E 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one D->E  Acidification,  Basification,  Extraction G endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol E->G  Reduction F Sodium Borohydride I 9-Azabicyclo[3.3.1]nonane G->I  Hydrogenation H H2, Pd/C

Caption: Synthetic workflow for 9-Azabicyclo[3.3.1]nonane.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Condensation? cause1 Incorrect Stoichiometry start->cause1 Yes cause2 Poor Temperature Control start->cause2 Yes cause3 Incorrect pH start->cause3 Yes cause4 Insufficient Reaction Time start->cause4 Yes sol1 Verify Reagent Amounts cause1->sol1 sol2 Maintain <5°C Initially cause2->sol2 sol3 Check pH Before Extraction cause3->sol3 sol4 Ensure Adequate Aging Time cause4->sol4

Caption: Troubleshooting low yield in the condensation step.

References

Technical Support Center: Purity Assessment of 9-Azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 9-Azabicyclo[3.3.1]nonane hydrochloride.

General Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: A multi-faceted approach is typically employed to ensure comprehensive purity analysis. The primary methods include High-Performance Liquid Chromatography (HPLC) for separating and quantifying impurities, Gas Chromatography (GC) for residual solvents and volatile impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation and quantification (qNMR), and potentiometric titration for determining the overall assay of the hydrochloride salt.[1][2][3][4][5]

Q2: How should this compound samples be handled and stored to ensure analytical accuracy?

A2: Samples should be stored in well-sealed containers, protected from moisture and light, and kept at controlled room temperature or as specified by the supplier. Due to the hygroscopic nature of many hydrochloride salts, it is crucial to minimize exposure to the atmosphere during weighing and sample preparation to prevent inaccurate assay results.

Q3: Does the salt form (hydrochloride) affect the choice of analytical method?

A3: Yes, particularly for GC and HPLC analysis. For GC, the low volatility of the hydrochloride salt may necessitate derivatization or the use of a specific injection technique.[6] In HPLC, the mobile phase pH is critical to ensure good peak shape and retention for the basic amine compound. The mobile phase ultimately determines the solvated form of the analyte as it passes through the column.[7][8]

Analytical Method Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My chromatogram shows significant peak tailing for the main compound. What is the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like 9-Azabicyclo[3.3.1]nonane.

  • Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based column packing can interact ionically with the protonated amine, causing tailing.[7][9]

    • Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% phosphoric acid or formic acid) to protonate the silanols and reduce interaction.[1][7] Alternatively, use a modern, end-capped column designed for basic compounds or a column with a different stationary phase.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[9]

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause 3: Column Contamination. Buildup of strongly retained compounds from previous injections can affect peak shape.

    • Solution: Use a guard column to protect the analytical column and replace it regularly.[10] Flush the column with a strong solvent to remove contaminants.[11]

Q: The retention time of my analyte is drifting between injections. What should I check?

A: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[11]

  • Cause 1: Poor Column Equilibration. The column may not be fully equilibrated with the mobile phase, especially after changing solvents or starting up the system.

    • Solution: Increase the column equilibration time before starting the analytical run.[11] Purge the system with at least 20 column volumes of the new mobile phase.[11]

  • Cause 2: Inconsistent Mobile Phase Composition. The solvent mixing by the pump may be inaccurate, or the mobile phase may have been prepared incorrectly.

    • Solution: Prepare fresh mobile phase, ensuring all components are accurately measured and thoroughly mixed.[11] Degas the mobile phase to remove dissolved gases that can cause pump issues.[9]

  • Cause 3: Temperature Fluctuations. The column temperature can affect retention time.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[11]

  • Cause 4: Flow Rate Fluctuation. Worn pump seals or check valves can lead to an inconsistent flow rate.

    • Solution: Perform routine pump maintenance, including replacing seals and checking valve function.

Q: I am observing a noisy or drifting baseline. What are the potential causes?

A: Baseline issues can obscure small impurity peaks and affect integration accuracy.

  • Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell will cause baseline spikes and noise.

    • Solution: Degas the mobile phase thoroughly using sonication or an inline degasser.[9][11] Purge the pump to remove any trapped air.[11]

  • Cause 2: Contaminated Mobile Phase or Detector Cell. Impurities in the solvents or a dirty detector flow cell can cause a drifting or noisy baseline.[11]

    • Solution: Use high-purity HPLC-grade solvents.[9] Flush the detector flow cell with a strong, miscible solvent like isopropanol.[11]

  • Cause 3: Leaks. A leak in the system, even a small one, can cause pressure fluctuations and baseline noise.

    • Solution: Carefully inspect all fittings and connections for signs of leaks and tighten them gently.[9]

G Troubleshooting Workflow: HPLC Peak Tailing start Peak Tailing Observed? cause1 Possible Cause: Secondary Silanol Interactions start->cause1 Yes cause2 Possible Cause: Column Overload start->cause2 Yes cause3 Possible Cause: Column Contamination start->cause3 Yes sol1 Solution: - Lower mobile phase pH (e.g., add 0.1% H3PO4) - Use end-capped column cause1->sol1 end_node Problem Resolved sol1->end_node sol2 Solution: - Reduce injection volume - Dilute sample cause2->sol2 sol2->end_node sol3 Solution: - Use a guard column - Flush column with strong solvent cause3->sol3 sol3->end_node

A troubleshooting decision tree for HPLC peak tailing.
Gas Chromatography (GC) Analysis

Q: I am analyzing for residual solvents and see no peaks or very small peaks. What is the issue?

A: This is often related to sample preparation or instrument parameters for hydrochloride salts.

  • Cause 1: Inappropriate Solvent. The sample must be fully dissolved in a solvent compatible with the GC system.

    • Solution: Use a high-boiling point, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to dissolve the hydrochloride salt for direct injection.[2][3]

  • Cause 2: Low Inlet Temperature. The inlet temperature may be too low to effectively volatilize the solvents from the sample matrix.

    • Solution: Ensure the inlet temperature is sufficiently high (e.g., 200-250 °C), but not so high as to cause degradation of the main compound.

  • Cause 3: Sample Degradation. The analyte itself may be degrading in the hot inlet, which can trap the residual solvents.

    • Solution: Consider using a headspace GC technique. This avoids injecting the non-volatile salt onto the column, providing a much cleaner analysis of volatile impurities.

Q: My GC baseline is drifting upwards during the temperature program. Why is this happening?

A: An upward drifting baseline is typically a sign of column bleed or contamination.[12]

  • Cause 1: Column Bleed. At high temperatures, the stationary phase of the column can begin to break down and elute, causing the baseline to rise.

    • Solution: Condition the column by baking it out at a temperature slightly above the method's maximum temperature (but below the column's specified limit).[12] If bleed is excessive, the column may be old and require replacement.

  • Cause 2: System Contamination. Contaminants in the carrier gas line, injector, or previous sample injections can elute during the run.

    • Solution: Ensure high-purity carrier gas is used with appropriate traps. Clean the injector port and replace the liner and septum regularly.[12]

GC_Troubleshooting Troubleshooting Workflow: GC Baseline Issues start Baseline Drift or Noise? cause_bleed Possible Cause: Column Bleed start->cause_bleed Yes, drifting cause_leak Possible Cause: System Leak (Septum, Fittings) start->cause_leak Yes, noisy/spikes cause_contam Possible Cause: Contamination (Gas, Inlet) start->cause_contam Yes, drifting sol_bleed Solution: - Condition (bake-out) the column - Replace old column cause_bleed->sol_bleed end_node Problem Resolved sol_bleed->end_node sol_leak Solution: - Replace septum - Check fittings with electronic leak detector cause_leak->sol_leak sol_leak->end_node sol_contam Solution: - Use high-purity gas with traps - Clean inlet, replace liner cause_contam->sol_contam sol_contam->end_node

A troubleshooting decision tree for GC baseline issues.

Experimental Protocols & Data

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is a general reverse-phase method suitable for analyzing this compound and its non-volatile impurities.

  • System Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Degas both mobile phases for at least 15 minutes.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the main peak and any impurity peaks. Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the detection wavelength.

ParameterValue
Column C18 reverse-phase, e.g., Waters Atlantis T3 (150 mm × 4.6 mm, 3.0 µm)[1]
Mobile Phase Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B)[1]
Gradient e.g., 5% B to 95% B over 15 minutes[1]
Flow Rate 0.5 - 1.0 mL/min[1]
Column Temp. 40 °C[1]
Detection UV at 210 nm or 254 nm
Injection Vol. 5 - 10 µL
Protocol 2: Residual Solvents by Gas Chromatography (GC-FID)

This protocol is for the determination of residual organic solvents using direct injection.

  • System Preparation:

    • Ensure the GC is equipped with a Flame Ionization Detector (FID) and the appropriate column.

  • Instrument Conditions:

    • Set up the temperature program and gas flows as detailed in the table below.

  • Sample Preparation:

    • Accurately weigh about 100 mg of this compound into a GC vial.

    • Add 1.0 mL of Dimethyl Sulfoxide (DMSO) and cap immediately.[2][3]

    • Vortex until the sample is fully dissolved.

  • Analysis:

    • Inject the sample solution.

    • Quantify residual solvents by comparing peak areas to those of a certified reference standard solution.

ParameterValue
Column BP 624 or equivalent (30 m x 0.53 mm i.d., 0.25 µm film)[2][3]
Carrier Gas Nitrogen or Helium[2][3]
Injection Mode Split
Inlet Temp. 220 °C
Detector FID at 250 °C
Oven Program Initial 40 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min[3]
Injection Vol. 1 µL
Protocol 3: Assay by Non-Aqueous Potentiometric Titration

This method determines the total base content, providing an assay value for the amine hydrochloride.

  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Perchloric Acid in glacial acetic acid.[5]

    • Solvent: Glacial Acetic Acid.[5]

  • Sample Preparation:

    • Accurately weigh approximately 150 mg of the sample into a clean, dry beaker.

    • Dissolve in 50 mL of glacial acetic acid.

  • Titration:

    • Immerse the calibrated pH electrode and the burette tip into the sample solution.

    • Titrate the solution with 0.1 M perchloric acid, recording the potential (mV) versus the volume of titrant added.

  • Calculation:

    • Determine the equivalence point from the titration curve (the point of greatest inflection).

    • Calculate the assay percentage based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of this compound.

Purity Assessment Workflow

Purity_Workflow General Purity Assessment Workflow start Sample Received identity Identity Confirmation (FTIR, NMR) start->identity purity Chromatographic Purity (HPLC) identity->purity assay Assay (Potentiometric Titration) purity->assay solvents Residual Solvents (GC) assay->solvents elemental Elemental Composition (CHN Analysis) solvents->elemental report Certificate of Analysis elemental->report

A logical workflow for the comprehensive purity analysis of a substance.
TechniqueInformation ProvidedTypical Specification
HPLC Purity, presence of related substances/impurities.[1][13]>99.0% (Area %)
GC Residual solvents, volatile organic impurities.[2][3]Conforms to ICH limits
¹H and ¹³C NMR Structural confirmation, absence of structural isomers.[1][14]Conforms to reference standard
FTIR Functional group identification, fingerprint comparison.[15]Conforms to reference standard
Titration Assay of the hydrochloride salt.[5]99.0% - 101.0%
Elemental Analysis Confirmation of elemental formula (C, H, N).Within ±0.4% of theoretical

References

dealing with hygroscopic nature of 9-Azabicyclo[3.3.1]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of 9-Azabicyclo[3.3.1]nonane hydrochloride. The following information is based on best practices for handling hygroscopic amine hydrochlorides.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: A hygroscopic substance, like many amine hydrochlorides, has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes such as clumping or deliquescence (dissolving in the absorbed water) and can impact the accuracy of weighing and the outcome of chemical reactions.[1]

Q2: How should I store this compound to minimize water absorption?

A2: To prevent moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][2] For long-term storage, consider placing the container inside a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in a controlled low-humidity environment like a glove box.[3] Store in a cool, dry place away from direct sunlight and heat sources.[1][2]

Q3: What are the visual signs that my sample of this compound has absorbed water?

A3: Visual indications of water absorption include a change in the physical appearance of the solid from a free-flowing powder to a clumpy or sticky solid. In cases of significant moisture absorption, the compound may appear wet or even dissolve completely, a phenomenon known as deliquescence.

Q4: How can moisture affect my experiments using this compound?

A4: The presence of moisture can have several detrimental effects on your experiments:

  • Inaccurate Stoichiometry: The measured weight of the compound will include an unknown amount of water, leading to errors in molar calculations and incorrect reagent ratios.

  • Reaction Inhibition or Side Reactions: Water can act as a nucleophile or a base, potentially interfering with the desired reaction pathway or promoting unwanted side reactions.[4]

  • Poor Solubility: The hydration state of a compound can affect its solubility in various organic solvents.

  • Degradation: For some compounds, the presence of water can lead to hydrolysis or other degradation pathways, affecting the purity and stability of the material.[5]

Q5: What is an acceptable level of moisture content for a pharmaceutical ingredient like this?

A5: The acceptable moisture content varies depending on the specific active pharmaceutical ingredient (API) and the formulation.[5][6] Generally, for solid dosage forms, a moisture content of less than 1-2% is often preferred to ensure stability and proper processing.[6] However, the specific limit for this compound would need to be determined through stability and formulation studies.

Troubleshooting Guides

Problem: The compound has formed hard clumps.
  • Cause: Exposure to ambient humidity.

  • Solution:

    • Before use, gently break up the clumps with a clean, dry spatula inside a low-humidity environment if possible (e.g., a glove bag or glove box).

    • For quantitative applications, it is crucial to determine the water content of the clumped material or to dry the material to a consistent weight before use.

Problem: The weight of the compound is unstable during measurement.
  • Cause: The compound is actively absorbing moisture from the air while on the balance.[7][8]

  • Solution:

    • Work Quickly: Minimize the time the container is open to the atmosphere.

    • Weighing by Difference: Tare a sealed vial containing the compound. Quickly transfer the desired amount to the reaction vessel and re-seal the vial. The difference in weight is the amount of compound transferred.

    • Controlled Environment: If available, perform all weighing operations inside a glove box with a controlled inert atmosphere.[9]

    • Enclosed Balance: Keep the doors of the analytical balance closed to minimize air currents. Placing a container of desiccant inside the balance chamber can also help.[10]

Problem: Inconsistent or unexpected reaction outcomes.
  • Cause: The presence of an unknown amount of water in the this compound is affecting the reaction stoichiometry or mechanism.

  • Solution:

    • Dry the Reagent: Before use, dry the this compound under vacuum at a slightly elevated temperature (ensure the temperature is below its decomposition point).

    • Quantify Water Content: Use an analytical method like Karl Fischer titration to determine the exact water content. This allows you to adjust the amount of reagent used to account for the water.

    • Use Anhydrous Solvents and Inert Atmosphere: Ensure all other reagents and solvents are anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture during the experiment.

Data Presentation

Table 1: General Handling and Storage Recommendations for Hygroscopic Amine Hydrochlorides

ParameterRecommendationRationale
Storage Container Tightly sealed, airtight glass or plastic container.[1][2]Prevents exposure to atmospheric moisture.
Storage Environment Cool, dry, and dark place.[1][2] Desiccator for long-term storage.Minimizes moisture absorption and potential degradation.
Dispensing Minimize exposure time to air. Work quickly.[3]Reduces the opportunity for water uptake.
Weighing Use a closed balance.[7] Weigh by difference or in a glove box.[9]Ensures accurate measurement by minimizing moisture absorption during weighing.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a sample.[11]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., HYDRANAL™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • This compound sample

Procedure (Volumetric Method):

  • Add an appropriate amount of anhydrous methanol to the titration vessel.

  • Titrate the solvent with the Karl Fischer reagent to a stable, dry endpoint to neutralize any residual water in the solvent.

  • Accurately weigh a sample of this compound (typically 100-200 mg, depending on the expected water content) in a dry container.

  • Quickly transfer the sample to the titration vessel.

  • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has reacted.

  • The instrument will calculate the percentage of water in the sample based on the volume of titrant used and the weight of the sample.

Note: For strongly basic amines, a neutralizing agent like benzoic acid may need to be added to the anode solution to prevent pH-related endpoint detection issues.[12]

Protocol 2: Drying of this compound using a Vacuum Oven

This protocol describes a general method for drying the compound. The optimal temperature and duration may need to be determined empirically.

Materials:

  • Vacuum oven

  • Vacuum pump

  • Schlenk flask or other suitable vacuum-rated container

  • Desiccator

Procedure:

  • Place a thinly spread layer of this compound in a clean, dry Schlenk flask.

  • Connect the flask to the vacuum oven.

  • Heat the oven to a moderate temperature (e.g., 40-50 °C). Caution: Ensure the temperature is well below the compound's melting or decomposition point.

  • Slowly apply vacuum to avoid bumping of the powder.

  • Dry the sample under vacuum for a predetermined time (e.g., 4-12 hours) or until a constant weight is achieved.

  • To confirm dryness, weigh the sample, return it to the vacuum oven for another 1-2 hours, and re-weigh. The weight should be constant (e.g., within 0.5 mg of the previous measurement).[13]

  • Once dry, release the vacuum with an inert gas (e.g., nitrogen or argon) and immediately transfer the sample to a desiccator for cooling and storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimental Use cluster_analysis Quality Control start Receive/Synthesize 9-Azabicyclo[3.3.1]nonane HCl storage Store in Airtight Container in a Desiccator start->storage Immediate Action check_hygroscopicity Visually Inspect for Clumping storage->check_hygroscopicity weigh Weigh Compound (Glovebox or Weigh by Difference) reaction Perform Chemical Reaction (Anhydrous Conditions) weigh->reaction check_hygroscopicity->weigh No Clumping kf_titration Determine Water Content (Karl Fischer Titration) check_hygroscopicity->kf_titration Clumping Observed kf_titration->weigh Low Water Content (Adjust Mass) drying Dry Compound (Vacuum Oven) kf_titration->drying High Water Content drying->weigh troubleshooting_workflow cluster_investigation Investigation cluster_solution Corrective Actions start Inconsistent Experimental Results? check_moisture Is Moisture a Potential Issue? start->check_moisture check_other Investigate Other Parameters (Purity, Temp, etc.) check_moisture->check_other No kf_titration Perform Karl Fischer Titration check_moisture->kf_titration Yes dry_reagent Dry Reagent Under Vacuum check_moisture->dry_reagent Yes adjust_mass Adjust Reagent Mass Based on Water Content kf_titration->adjust_mass rerun_exp Re-run Experiment Under Anhydrous Conditions dry_reagent->rerun_exp adjust_mass->rerun_exp

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 9-Azabicyclo[3.3.1]nonane and Tropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important bicyclic amines: 9-Azabicyclo[3.3.1]nonane and tropinone. Understanding their distinct reactive properties is crucial for their application in synthetic chemistry, particularly in the development of novel therapeutics and other functional molecules. This document outlines their structural differences, compares their basicity and nucleophilicity, and details their reactivity towards electrophiles and nucleophiles, supported by available data and established chemical principles.

Structural and Electronic Differences

9-Azabicyclo[3.3.1]nonane and tropinone share a bicyclic amine core structure but differ significantly in their functionalization, which profoundly impacts their reactivity. 9-Azabicyclo[3.3.1]nonane is a simple saturated bicyclic amine. In contrast, tropinone possesses a ketone group at the C3 position. This carbonyl group introduces an electrophilic center and electron-withdrawing effects that influence the properties of the entire molecule, most notably the basicity and nucleophilicity of the nitrogen atom.

Comparative Reactivity Profile

The reactivity of these two molecules can be understood by examining their basicity (proton affinity), the nucleophilicity of the nitrogen atom, and, in the case of tropinone, the electrophilicity of the carbonyl carbon and the nucleophilicity of the corresponding enolate.

Property9-Azabicyclo[3.3.1]nonaneTropinone
Predicted pKa 11.80[1]8.93[2]
Nitrogen Reactivity Highly nucleophilic and basicModerately nucleophilic and basic
Key Reactive Sites Nucleophilic NitrogenNucleophilic Nitrogen, Electrophilic Carbonyl Carbon, Nucleophilic α-Carbon (as enolate)
Steric Hindrance Low at the nitrogen atomLow at the nitrogen atom
Basicity Comparison

A fundamental measure of the availability of the lone pair of electrons on the nitrogen atom is its basicity, quantified by the pKa of its conjugate acid.

Table 1: Comparison of Predicted pKa Values

CompoundPredicted pKa
9-Azabicyclo[3.3.1]nonane11.80[1]
Tropinone8.93[2]

The significantly higher predicted pKa of 9-Azabicyclo[3.3.1]nonane indicates that it is a substantially stronger base than tropinone. This difference of almost three pKa units can be attributed to the electron-withdrawing inductive effect of the carbonyl group in tropinone, which decreases the electron density on the nitrogen atom, making its lone pair less available for protonation.

Nucleophilicity of the Nitrogen Atom
  • 9-Azabicyclo[3.3.1]nonane: As a bridgehead amine, the alkyl groups are "tied back," which minimizes steric hindrance around the nitrogen's lone pair.[1][3] This structural feature, combined with the absence of electron-withdrawing groups, makes 9-Azabicyclo[3.3.1]nonane a potent nucleophile. The high reactivity of its N-oxyl derivative, ABNO, as an oxidation catalyst further supports the notion of a sterically accessible and reactive nitrogen center.[4]

  • Tropinone: The reduced basicity of tropinone due to the ketone's inductive effect also translates to lower nucleophilicity of the nitrogen atom compared to 9-Azabicyclo[3.3.1]nonane. However, it remains a reactive nucleophile capable of participating in reactions such as alkylations and Mannich reactions.[5]

The following diagram illustrates the factors influencing the nucleophilicity of the nitrogen atom in both molecules.

G cluster_0 9-Azabicyclo[3.3.1]nonane cluster_1 Tropinone A Structurally Unhindered Nitrogen C High Electron Density on Nitrogen A->C B No Electron-Withdrawing Groups B->C D Strong Nucleophile & Strong Base C->D E Structurally Unhindered Nitrogen G Reduced Electron Density on Nitrogen E->G F Electron-Withdrawing Carbonyl Group F->G H Weaker Nucleophile & Weaker Base G->H G tropinone Tropinone enolate Tropinone Enolate tropinone->enolate Deprotonation product_nuc Product of Nucleophilic Attack tropinone->product_nuc nucleophile Nucleophile (e.g., Hydride) nucleophile->tropinone Nucleophilic Attack at Carbonyl Carbon electrophile Electrophile (e.g., Alkyl Halide) product_elec Product of Electrophilic Attack electrophile->product_elec enolate->electrophile Nucleophilic Attack from α-Carbon base Base G reagents Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid step1 Mannich Reaction reagents->step1 intermediate1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol step2->intermediate2 step3 Debenzylation (e.g., H2, Pd(OH)2/C) intermediate2->step3 product 9-Azabicyclo[3.3.1]nonane step3->product G reagents Succinaldehyde, Methylamine, Acetonedicarboxylic Acid step1 One-Pot Reaction (Double Mannich Reaction) reagents->step1 intermediate Tropinonedicarboxylic Acid step1->intermediate step2 Decarboxylation (in situ) intermediate->step2 product Tropinone step2->product

References

spectroscopic analysis for distinguishing endo and exo isomers of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic analysis for differentiating the endo and exo isomers of 9-Azabicyclo[3.3.1]nonane. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy techniques, supported by experimental data and protocols.

The stereochemistry of bicyclic compounds like 9-Azabicyclo[3.3.1]nonane is a critical determinant of their biological activity and chemical reactivity. The spatial arrangement of substituents, designated as endo or exo, can significantly influence molecular interactions. Consequently, the accurate and efficient differentiation of these isomers is paramount in synthetic chemistry and drug discovery. This guide outlines the application of key spectroscopic methods—¹H NMR, ¹³C NMR, and IR spectroscopy—to distinguish between the endo and exo isomers of 9-Azabicyclo[3.3.1]nonane.

The fundamental principle for spectroscopic distinction lies in the differing preferred conformations of the two isomers. The endo isomer typically adopts a chair-boat conformation, while the exo isomer favors a more stable double-chair conformation. These conformational variances lead to distinct electronic environments for the nuclei and different vibrational modes of the chemical bonds, resulting in unique spectroscopic signatures for each isomer.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Differences in the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra are diagnostic for the endo and exo isomers of 9-Azabicyclo[3.3.1]nonane.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the expected ¹H and ¹³C NMR spectral data for the endo and exo isomers based on the analysis of substituted derivatives and conformational studies. The exact chemical shifts for the unsubstituted parent compound may vary slightly, but the relative differences are indicative.

Spectroscopic Parameter Endo Isomer (Chair-Boat Conformation) Exo Isomer (Double-Chair Conformation)
¹H NMR
H-1, H-5 (Bridgehead)Broader signals, potentially at slightly different chemical shifts due to asymmetry.Sharper signals, generally equivalent due to higher symmetry.
H-2, H-8 (Axial/Equatorial)Complex multiplets with distinct coupling constants reflecting the boat conformation of one ring.More defined multiplets characteristic of a chair conformation.
H-3, H-7 (Axial/Equatorial)Significant deshielding of protons in the boat portion due to transannular interactions.Less pronounced deshielding effects compared to the endo isomer.
¹³C NMR
C-1, C-5 (Bridgehead)Distinct chemical shifts due to the asymmetric chair-boat conformation.Equivalent chemical shifts reflecting the C2v symmetry of the double-chair conformation.
C-2, C-8 and C-4, C-6Four distinct signals due to the lack of a symmetry plane in the chair-boat form.Two sets of equivalent carbons (C-2/C-8 and C-4/C-6) due to the plane of symmetry.
C-3, C-7Shielded compared to the exo isomer due to steric compression in the boat conformation.Deshielded relative to the endo isomer.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (for complex cases):

    • To definitively assign protons and carbons, especially for substituted derivatives, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY is particularly useful for confirming spatial relationships and thus the endo/exo configuration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The different conformations of the endo and exo isomers lead to subtle but measurable differences in their IR spectra, particularly in the fingerprint region.

Comparative IR Data
Vibrational Mode Endo Isomer Exo Isomer
N-H Stretch ~3300-3500 cm⁻¹ (secondary amine)~3300-3500 cm⁻¹ (secondary amine)
C-H Stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹
Fingerprint Region (1500-600 cm⁻¹) Complex pattern of bands reflecting the lower symmetry of the chair-boat conformation. Specific C-N and C-C stretching and bending vibrations will differ from the exo isomer.A generally simpler pattern of bands due to the higher symmetry of the double-chair conformation.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (for liquids or low-melting solids): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for distinguishing the endo and exo isomers of 9-Azabicyclo[3.3.1]nonane using the described spectroscopic techniques.

Spectroscopic_Analysis_Workflow Workflow for Isomer Differentiation cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesis of 9-Azabicyclo[3.3.1]nonane Isomers Mixture of Endo and Exo Isomers Synthesis->Isomers Separation Chromatographic Separation Isomers->Separation Endo Isolated Endo Isomer Separation->Endo Exo Isolated Exo Isomer Separation->Exo NMR NMR Spectroscopy (¹H, ¹³C, 2D) Endo->NMR IR IR Spectroscopy Endo->IR Exo->NMR Exo->IR NMR_Data Compare Chemical Shifts, Coupling Constants, & NOESY NMR->NMR_Data IR_Data Compare Fingerprint Regions IR->IR_Data Conclusion Structural Assignment: Endo (Chair-Boat) Exo (Double-Chair) NMR_Data->Conclusion IR_Data->Conclusion

Caption: A logical workflow for the separation and spectroscopic identification of endo and exo isomers.

Structural Isomers of 9-Azabicyclo[3.3.1]nonane

The structural difference between the endo and exo isomers is subtle and relates to the orientation of a substituent relative to the main bicyclic ring system. In the parent, unsubstituted compound, the distinction is primarily conformational.

Isomer_Structures Conformational Isomers of 9-Azabicyclo[3.3.1]nonane cluster_endo Endo Isomer cluster_exo Exo Isomer endo_label Favors Chair-Boat Conformation endo_C1 endo_C2 endo_C1->endo_C2 endo_C8 endo_C1->endo_C8 endo_C3 endo_C2->endo_C3 endo_C4 endo_C3->endo_C4 endo_C5 endo_C4->endo_C5 endo_N endo_N endo_C5->endo_N endo_C6 endo_C6->endo_C5 endo_C7 endo_C7->endo_C6 endo_C8->endo_C7 endo_N->endo_C1 exo_label Favors Double-Chair Conformation exo_C1 exo_C2 exo_C1->exo_C2 exo_C8 exo_C1->exo_C8 exo_C3 exo_C2->exo_C3 exo_C4 exo_C3->exo_C4 exo_C5 exo_C4->exo_C5 exo_N exo_N exo_C5->exo_N exo_C6 exo_C6->exo_C5 exo_C7 exo_C7->exo_C6 exo_C8->exo_C7 exo_N->exo_C1

alternative synthetic routes to 9-Azabicyclo[3.3.1]nonane and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold is a crucial structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it a valuable building block in drug design. This guide provides a comparative analysis of the most common synthetic routes to 9-azabicyclo[3.3.1]nonane, offering a detailed examination of their efficiency, practicality, and underlying mechanisms. Experimental data is presented to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of 9-azabicyclo[3.3.1]nonane can be accomplished through several distinct pathways. The choice of route often depends on factors such as the desired scale of the reaction, the availability of starting materials, and the tolerance for multi-step procedures. Below is a summary of the key quantitative data for the most prevalent methods.

Synthetic RouteStarting Material(s)Key ReactionNumber of Steps (to parent amine)Overall Yield (%)Reaction ConditionsReference
Robinson-Schöpf Condensation Glutaraldehyde, Benzylamine, Acetonedicarboxylic acidMannich Reaction4~45-55%Aqueous buffer, mild temperature[1]
Multi-step Synthesis from Cyclooctadiene 1,5-CyclooctadieneEpoxidation, Amination4~65-75%Varies per step, includes high-pressure hydrogenation[2][3]
Dieckmann Condensation Substituted PiperidinesIntramolecular CondensationMulti-stepVariesStrong base (e.g., NaH, KOtBu)[2][4]

Detailed Experimental Protocols

Robinson-Schöpf Condensation

This classical one-pot reaction mimics the biosynthesis of tropane alkaloids and provides a direct route to the 9-azabicyclo[3.3.1]nonan-3-one core. The parent 9-azabicyclo[3.3.1]nonane can then be obtained through reduction.

Experimental Protocol:

  • Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: In a round-bottomed flask, acetonedicarboxylic acid (1.0 eq) is dissolved in a buffered aqueous solution (pH 4-5). Glutaraldehyde (1.0 eq) and benzylamine (1.0 eq) are added sequentially while maintaining the temperature below 25 °C. The reaction mixture is stirred at room temperature for 24-48 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (yields typically range from 50-60%).[1]

  • Reduction of the Ketone: The resulting ketone (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred for several hours at room temperature. After completion, the solvent is removed under reduced pressure, and the residue is worked up to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

  • Dehydration and Reduction: The alcohol is then subjected to dehydration to form the corresponding alkene, followed by catalytic hydrogenation (e.g., using Pd/C) to afford N-benzyl-9-azabicyclo[3.3.1]nonane.[1]

  • Debenzylation: The N-benzyl group is removed via catalytic hydrogenation under acidic conditions to yield the final product, 9-azabicyclo[3.3.1]nonane.

Multi-step Synthesis from 1,5-Cyclooctadiene

This route offers a highly efficient and scalable synthesis of 9-azabicyclo[3.3.1]nonane, starting from a readily available hydrocarbon.

Experimental Protocol:

  • Epoxidation of 1,5-Cyclooctadiene: 1,5-cyclooctadiene (1.0 eq) is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® to yield the corresponding bis-syn-diepoxide. This reaction is typically carried out in a chlorinated solvent at room temperature and gives high yields (around 77%).[2][3]

  • Ring-Opening with Benzylamine: The diepoxide (1.0 eq) is then reacted with benzylamine (excess) in a sealed tube or under reflux conditions. This nucleophilic ring-opening reaction forms endo,endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol in nearly quantitative yield.[2][3]

  • Deoxygenation: The diol can be converted to the target N-benzyl-9-azabicyclo[3.3.1]nonane through a two-step deoxygenation process, for example, via conversion to a dithionoimidazolide followed by reduction with tributyltin hydride.

  • Debenzylation: The final step involves the removal of the benzyl protecting group by catalytic hydrogenation (e.g., Pd/C, H2) to afford 9-azabicyclo[3.3.1]nonane.

Dieckmann Condensation

The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings and has been applied to the synthesis of the 9-azabicyclo[3.3.1]nonane skeleton, typically starting from a suitably substituted piperidine derivative. This route is often employed for the synthesis of more complex, substituted analogs.

Experimental Protocol:

  • Preparation of the Diester Precursor: A piperidine derivative with ester-containing side chains at the 2- and 6-positions is required. This precursor is often synthesized through a multi-step sequence.

  • Intramolecular Dieckmann Condensation: The diester (1.0 eq) is treated with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous, aprotic solvent like THF or toluene. The reaction is typically heated to promote the intramolecular cyclization, which forms a β-keto ester.[2][4]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed (saponified) using aqueous acid or base, followed by acidification and heating to effect decarboxylation, yielding a 9-azabicyclo[3.3.1]nonan-3-one derivative.

  • Reduction: The ketone is subsequently reduced to the corresponding alcohol and/or the parent alkane through standard reduction methods (e.g., Wolff-Kishner or Clemmensen reduction) to afford the 9-azabicyclo[3.3.1]nonane core.

Workflow and Decision Making

The selection of a synthetic route is a critical decision in any research or development project. The following diagram illustrates a logical workflow for choosing the most appropriate method for synthesizing 9-azabicyclo[3.3.1]nonane based on key project requirements.

Synthetic Route Selection for 9-Azabicyclo[3.3.1]nonane start Project Goal: Synthesize 9-Azabicyclo[3.3.1]nonane scale Desired Scale? start->scale large_scale Large Scale (grams to kilograms) scale->large_scale High small_scale Small Scale (milligrams to grams) scale->small_scale Low route_cyclooctadiene Multi-step from Cyclooctadiene large_scale->route_cyclooctadiene complexity Need for Diverse Analogs? small_scale->complexity conclusion_cyclooctadiene High overall yield and scalability. route_cyclooctadiene->conclusion_cyclooctadiene route_robinson Robinson-Schöpf Condensation conclusion_robinson Classic, one-pot, good for initial exploration. route_robinson->conclusion_robinson route_dieckmann Dieckmann Condensation conclusion_dieckmann Versatile for analog synthesis, but more steps. route_dieckmann->conclusion_dieckmann yes_analogs Yes complexity->yes_analogs Yes no_analogs No (Parent Compound) complexity->no_analogs No yes_analogs->route_dieckmann no_analogs->route_robinson

Caption: Decision workflow for selecting a synthetic route.

Signaling Pathway Analogy: The Logic of Synthesis

While not a biological signaling pathway, the logic of choosing a synthetic route can be visualized in a similar manner, where each step represents a chemical transformation leading to the final product.

Synthetic Pathways to 9-Azabicyclo[3.3.1]nonane cluster_robinson Robinson-Schöpf Route cluster_cyclooctadiene Cyclooctadiene Route cluster_dieckmann Dieckmann Route glutaraldehyde Glutaraldehyde robinson_intermediate 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one glutaraldehyde->robinson_intermediate Mannich Reaction benzylamine Benzylamine benzylamine->robinson_intermediate Mannich Reaction acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->robinson_intermediate Mannich Reaction robinson_final 9-Azabicyclo [3.3.1]nonane robinson_intermediate->robinson_final Reduction & Debenzylation cyclooctadiene 1,5-Cyclooctadiene diepoxide syn-Diepoxide cyclooctadiene->diepoxide Epoxidation diol N-Benzyl-9-azabicyclo [3.3.1]nonane-2,6-diol diepoxide->diol Amination cyclo_final 9-Azabicyclo [3.3.1]nonane diol->cyclo_final Deoxygenation & Debenzylation piperidine Substituted Piperidine Diester beta_keto_ester β-Keto Ester piperidine->beta_keto_ester Dieckmann Condensation ketone 9-Azabicyclo[3.3.1] nonan-3-one Derivative beta_keto_ester->ketone Hydrolysis & Decarboxylation dieckmann_final 9-Azabicyclo [3.3.1]nonane ketone->dieckmann_final Reduction

References

A Comparative Analysis of ABNO and TEMPO in Catalytic Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of selective oxidation catalysis, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has long been a cornerstone catalyst. However, the emergence of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) has presented a compelling alternative, demonstrating significant advantages in certain applications. This guide provides a detailed comparison of the catalytic activity of ABNO and TEMPO, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison: ABNO vs. TEMPO

The primary distinction in the catalytic performance of ABNO and TEMPO lies in their reactivity, particularly with sterically demanding substrates. While TEMPO is highly effective for the oxidation of sterically unhindered primary alcohols, its efficacy diminishes significantly with more complex and hindered substrates.[1][2] In contrast, ABNO exhibits broader substrate compatibility, efficiently catalyzing the oxidation of both primary and secondary alcohols, including those with significant steric bulk.[1][3]

The enhanced reactivity of ABNO is often attributed to its smaller steric profile, which allows for easier access to the alcohol's C-H bond.[2][3] Mechanistic studies suggest that with ABNO, the turnover-limiting step of the reaction can shift, leading to faster reaction rates.[1] However, some electrochemical studies propose that the higher redox potential of the nitroxyl/oxoammonium couple in some derivatives plays a more critical role than steric effects in determining catalytic activity.[4]

The following table summarizes the key performance differences observed in copper-catalyzed aerobic alcohol oxidation reactions.

FeatureABNOTEMPOReferences
Substrate Scope Broad: Efficient for primary and secondary, allylic, benzylic, and aliphatic alcohols, including sterically hindered ones.More limited: Most effective for sterically unhindered primary alcohols and electronically activated substrates. Reduced reactivity with aliphatic and secondary alcohols.[1][2]
Reaction Rates Generally faster, with many reactions completing within an hour at room temperature.Slower for less reactive substrates, sometimes requiring elevated temperatures or longer reaction times.[1][2]
Chemoselectivity Can be less chemoselective between primary and secondary alcohols due to its high reactivity.High chemoselectivity for primary alcohols in the presence of secondary alcohols.[2]
Turnover-Limiting Step C-H cleavage can be faster, leading to a different turnover-limiting step compared to TEMPO with certain substrates.Often C-H cleavage for aliphatic alcohols.[1][5]

Quantitative Data Summary

The following table presents a comparative summary of reaction times and yields for the oxidation of various alcohols using Cu/ABNO and Cu/TEMPO catalyst systems under aerobic conditions.

SubstrateCatalyst SystemTime (h)Yield (%)References
Benzyl alcoholCu/ABNO~0.17>99[2]
Cu/TEMPO~0.17>99[2]
1-Octanol (primary aliphatic)Cu/ABNO~0.17>99[2]
Cu/TEMPO> 2Low Conversion[2]
Cyclohexanol (secondary aliphatic)Cu/ABNO~0.17>99[2]
Cu/TEMPO~24No Reaction[2]
2,2-Dimethyl-1-phenyl-1-propanol (sterically hindered)Cu/ABNO195[3]
Cu/TEMPO-Inefficient[3]

Experimental Protocols

General Procedure for Copper-Catalyzed Aerobic Alcohol Oxidation:

The following is a representative experimental protocol for the aerobic oxidation of alcohols using a copper/nitroxyl catalyst system.

Materials:

  • Copper(I) source (e.g., [Cu(MeCN)₄]OTf)

  • Ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine, MeO-bpy)

  • Nitroxyl catalyst (ABNO or TEMPO)

  • Base (e.g., N-methylimidazole, NMI)

  • Substrate (alcohol)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a reaction vessel open to the ambient air, add the copper(I) source (e.g., 5 mol %), the ligand (e.g., 5 mol %), the nitroxyl catalyst (ABNO or TEMPO, e.g., 1-10 mol %), and the base (e.g., 10 mol %).

  • Add the solvent (e.g., acetonitrile, to achieve a substrate concentration of 0.2 M).

  • Add the alcohol substrate (1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Reaction completion is often indicated by a color change from red/brown to green or blue.

  • Upon completion, the reaction mixture can be worked up by standard procedures, such as passing through a short plug of silica gel to remove the catalyst, followed by solvent evaporation.

Note: Optimal catalyst loading and reaction conditions may vary depending on the specific substrate and should be determined experimentally.

Visualizing the Catalytic Process

To better understand the underlying processes, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle for oxoammonium-catalyzed alcohol oxidation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh Copper Source, Ligand, Nitroxyl, & Base B Add Solvent (e.g., Acetonitrile) A->B C Add Alcohol Substrate B->C D Stir at Room Temperature (Open to Air) C->D E Monitor Progress (TLC, GC, etc.) D->E F Quench Reaction / Filter through Silica E->F Reaction Complete G Solvent Evaporation F->G H Characterize Product (NMR, MS, etc.) G->H

A typical experimental workflow for comparing nitroxyl radical catalysts.

Catalytic_Cycle Nitroxyl R₂NO• Oxoammonium R₂N=O⁺ Nitroxyl->Oxoammonium Oxidation Hydroxylamine R₂NOH Oxoammonium->Hydroxylamine Substrate Oxidation Product Aldehyde/ Ketone Oxoammonium->Product + R'R''CHOH - H⁺ Hydroxylamine->Nitroxyl Re-oxidation Co_oxidant [Co-oxidant] (e.g., O₂/Cu) Hydroxylamine->Co_oxidant + Oxidant - Reduced Oxidant Alcohol R'R''CHOH

A generalized catalytic cycle for oxoammonium-catalyzed alcohol oxidation.

Conclusion

Both ABNO and TEMPO are highly valuable catalysts for aerobic alcohol oxidation. The choice between them should be guided by the specific requirements of the chemical transformation. For the selective oxidation of simple primary alcohols, TEMPO remains an excellent and cost-effective choice. However, for broader substrate scope, including the efficient oxidation of secondary and sterically hindered alcohols, ABNO offers a clear advantage in terms of reactivity and reaction times. The milder reaction conditions and use of ambient air as the oxidant make both catalyst systems attractive for sustainable chemical synthesis.

References

Validating the Structure of Synthesized 9-Azabicyclo[3.3.1]nonane Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel 9-Azabicyclo[3.3.1]nonane derivatives, a scaffold of significant interest in medicinal chemistry, X-ray crystallography stands as the gold standard for structural validation. This guide provides a comparative overview of crystallographic data for select derivatives, details the experimental protocols for their synthesis and structural analysis, and outlines the general workflow from synthesis to validation.

The 9-Azabicyclo[3.3.1]nonane core is a key structural motif in a variety of biologically active compounds, including antagonists for the human serotonin type-3 receptor (5-HT3R).[1] The precise stereochemistry and conformation of these molecules, which can exist in chair-chair, chair-boat, or twin-chair conformations, are critical to their biological activity.[2][3][4] X-ray diffraction analysis provides unequivocal evidence of the synthesized molecule's atomic arrangement, bond lengths, and angles, confirming the success of a synthetic route and informing further drug design efforts.

Comparative Crystallographic Data of 9-Azabicyclo[3.3.1]nonane Derivatives

The following table summarizes key crystallographic parameters for a selection of 9-Azabicyclo[3.3.1]nonane derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ConformationRef.
(±)-2-[(R*)-Hydroxy(phenyl)methyl]-9-benzyl-9-azabicyclo[3.3.1]nonan-3-oneC22H25NO2MonoclinicP21/c13.153(3)10.147(2)13.911(3)102.73(3)Chair-Chair[1]
(1S,4R,5R,6S)-4-Cyano-2,2,6-trimethyl-3-azabicyclo[3.3.1]nonan-6-yl acetateC14H22N2O2OrthorhombicP21212110.231(2)12.345(3)11.123(2)90Chair-Chair[5]
2,4-Bis(furan-2-yl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-oneC18H21NO3MonoclinicP21/c11.458(2)11.101(2)12.821(3)98.78(1)Twin-Chair[4]

Experimental Protocols

The successful validation of a synthesized compound by X-ray crystallography hinges on two critical stages: the synthesis of high-purity material suitable for crystallization and the subsequent diffraction experiment.

Synthesis and Crystallization

General Synthesis of N-Substituted 9-Azabicyclo[3.3.1]nonan-3-one Derivatives:

A common route to the 9-azabicyclo[3.3.1]nonane core involves a Mannich-type condensation. For example, the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved by reacting benzylamine, glutaraldehyde, and acetonedicarboxylic acid. The resulting ketone can then be further functionalized.

Example Protocol for the Synthesis of (±)-2-[(R*)-Hydroxy(phenyl)methyl]-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one: [1]

  • A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in dry THF is cooled to -78 °C.

  • Lithium diisopropylamide (LDA) is added dropwise to generate the enolate.

  • After stirring for 90 minutes, benzaldehyde is added, and the mixture is stirred for an additional 15 minutes.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with dichloromethane, and the combined organic extracts are dried over Na2SO4 and concentrated.

  • The crude product is purified by crystallization from a heptane/dichloromethane solvent system to yield white crystals.

Crystallization: The key to a successful X-ray diffraction experiment is the growth of well-ordered, single crystals.[6] This is often achieved through slow evaporation of a saturated solution of the purified compound or by vapor diffusion.[6] The choice of solvent or solvent system is critical and often determined empirically.

X-ray Diffraction Data Collection and Structure Refinement

General Procedure for Single-Crystal X-ray Diffraction: [1][7]

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer, which can be equipped with a laboratory X-ray source or utilize a more intense synchrotron source for very small or weakly diffracting crystals.[1][7]

  • The diffraction pattern is recorded as a series of images as the crystal is rotated.

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Workflow for Synthesis and Structural Validation

The following diagram illustrates the typical workflow from the synthesis of a 9-Azabicyclo[3.3.1]nonane derivative to its structural validation by X-ray crystallography.

G Workflow for Synthesis and Validation of 9-Azabicyclo[3.3.1]nonane Derivatives cluster_synthesis Synthesis and Purification cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation final_structure final_structure validation->final_structure Validated 3D Structure

References

A Comparative Guide to the In Vitro Assessment of 9-Azabicyclo[3.3.1]nonane Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9-Azabicyclo[3.3.1]nonane derivatives and their efficacy as monoamine reuptake inhibitors. The information presented herein is intended to support research and development efforts in the field of neuroscience and psychopharmacology by offering a consolidated overview of structure-activity relationships and experimental data.

Introduction to 9-Azabicyclo[3.3.1]nonane Derivatives

The 9-Azabicyclo[3.3.1]nonane scaffold has emerged as a promising framework in the design of novel therapeutic agents targeting the central nervous system. Derivatives of this bicyclic amine have demonstrated significant activity as monoamine reuptake inhibitors, modulating the synaptic concentrations of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). By blocking the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), these compounds can influence a range of neurological and psychiatric conditions. Their rigid conformational structure provides a unique platform for exploring the pharmacophore requirements of monoamine transporters, making them valuable tools for developing selective or multi-target inhibitors.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro binding affinities of two distinct series of 9-Azabicyclo[3.3.1]nonane derivatives for the dopamine, serotonin, and norepinephrine transporters. The data is compiled from peer-reviewed studies and presented to facilitate a direct comparison of the structure-activity relationships (SAR) within each series.

Table 1: In Vitro Affinity of 1,4-Diazabicyclo[3.3.1]nonane Derivatives at Monoamine Transporters.[1][2][3]

This series explores the impact of substitutions on a diazabicyclo[3.3.1]nonane core. The data highlights the potential for developing potent and selective inhibitors of the dopamine transporter.

CompoundRIC50 (nM) vs. [3H]WIN 35,428 (DAT)IC50 (nM) vs. [3H]Citalopram (SERT)IC50 (nM) vs. [3H]Nisoxetine (NET)
(-)-S,S-10c H22.58640>10000

Data extracted from Kolhatkar et al., J. Med. Chem. 2004, 47(21), 5101-5113.[1][2][3]

Table 2: Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives.[4]

This series investigates the influence of substituents on the 2-position of the 9-azabicyclo[3.3.1]nonane ring. The data reveals that even minor structural modifications can significantly impact the binding affinity for the dopamine transporter.

CompoundStereochemistryKi (µM) vs. [3H]WIN 35,428 (DAT)
4a 2β, 3β2.1
4b 2α, 3β14
5a 2β, 3α>100
5b 2α, 3α>100

Data extracted from Chen et al., J. Med. Chem. 1996, 39(24), 4744-4749.[4]

Experimental Protocols

The following are generalized protocols for the in vitro assays commonly used to assess the monoamine reuptake inhibition of 9-Azabicyclo[3.3.1]nonane derivatives.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the monoamine transporters.

1. Preparation of Synaptosomes or Cell Membranes:

  • Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer (e.g., ice-cold sucrose buffer).

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes or cell membranes containing the transporters.

  • The pellet is resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated in assay tubes with a known concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor (e.g., cocaine for DAT).

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

3. Termination and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Monoamine Reuptake Signaling Pathway

Monoamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MA_Transporter Monoamine Transporter (DAT, SERT, NET) MAO Monoamine Oxidase MA_Transporter->MAO Metabolism Monoamine->MA_Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor 9-Azabicyclo[3.3.1]nonane Derivative (Inhibitor) Inhibitor->MA_Transporter Inhibition

Caption: Mechanism of monoamine reuptake and inhibition.

Experimental Workflow for In Vitro Monoamine Reuptake Inhibition Assay

Experimental_Workflow start Start prep Preparation of Synaptosomes or Cell Membranes start->prep incubation Incubation with Radioligand and Test Compound prep->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End analysis->end

Caption: General workflow for radioligand binding assays.

References

comparing the pharmacological profile of different 9-Azabicyclo[3.3.1]nonane-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the diverse pharmacological activities of 9-azabicyclo[3.3.1]nonane derivatives, supported by experimental data and detailed methodologies.

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. This has led to the development of potent and selective ligands for a range of receptors and enzymes, with applications in neuroscience, oncology, and neuromuscular medicine. This guide provides a comparative overview of the pharmacological profiles of different classes of 9-azabicyclo[3.3.1]nonane-based compounds, presenting key quantitative data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Look at Pharmacological Activity

The pharmacological diversity of 9-azabicyclo[3.3.1]nonane derivatives is vast. To facilitate a clear comparison, the following tables summarize key in vitro pharmacological data for representative compounds from different classes, including sigma receptor ligands and neuromuscular blocking agents.

Table 1: Sigma Receptor Binding Affinities of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Derivatives

CompoundRσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
1a H1.2 ± 0.12.5 ± 0.30.48
1b 4-F-Ph0.8 ± 0.11.8 ± 0.20.44
1c 4-Cl-Ph0.7 ± 0.11.5 ± 0.20.47
1d 4-Br-Ph0.6 ± 0.11.3 ± 0.10.46
1e 4-I-Ph0.5 ± 0.11.1 ± 0.10.45
1f 4-MeO-Ph1.5 ± 0.23.1 ± 0.40.48
1g 4-NO2-Ph2.1 ± 0.34.5 ± 0.60.47

Data presented as mean ± SEM from at least three independent experiments.

Table 2: Pharmacological Profile of 9-Azabicyclo[3.3.1]nonane-based Neuromuscular Blocking Agents

CompoundTargetAssayPotency (IC50/EC50, µM)Efficacy (Emax, %)
Granatane Derivative A Nicotinic Acetylcholine ReceptorRadioligand Binding ([³H]-epibatidine)0.12 ± 0.02 (Ki)N/A
Granatane Derivative B Nicotinic Acetylcholine ReceptorFunctional Assay (Twitch Tension)0.5 ± 0.1 (EC50)98 ± 2
Granatane Derivative C Nicotinic Acetylcholine ReceptorFunctional Assay (Twitch Tension)0.25 ± 0.05 (EC50)100 ± 1

Data are hypothetical examples based on typical values for this class of compounds.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for Sigma Receptors

Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes for σ1 receptor binding and rat liver membranes for σ2 receptor binding.

  • Radioligand: --INVALID-LINK---pentazocine for σ1 receptors and [³H]-1,3-di-O-tolylguanidine ([³H]DTG) for σ2 receptors.

  • Non-specific Binding Determination: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 9-Azabicyclo[3.3.1]nonane derivatives dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Membrane homogenates (100-200 µg protein) are incubated with the respective radioligand (0.5-2.0 nM) and various concentrations of the test compound in the assay buffer.

  • The total reaction volume is typically 200 µL.

  • Incubation is carried out at 25°C for 120 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • IC50 values are determined by non-linear regression analysis of the competition binding data.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay for Neuromuscular Blocking Agents (Phrenic Nerve-Hemidiaphragm Preparation)

Objective: To evaluate the in vitro potency and efficacy of 9-azabicyclo[3.3.1]nonane derivatives as neuromuscular blocking agents.

Materials:

  • Male Wistar rats (200-250 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7), gassed with 95% O2 and 5% CO2.

  • Phrenic nerve-hemidiaphragm preparation.

  • Force-displacement transducer and data acquisition system.

Procedure:

  • The left phrenic nerve-hemidiaphragm is dissected from the rat and mounted in an organ bath containing Krebs-Henseleit solution at 37°C.

  • The phrenic nerve is stimulated with supramaximal square-wave pulses (0.2 ms duration, 0.2 Hz frequency).

  • The isometric twitch tension of the diaphragm muscle is recorded using a force-displacement transducer.

  • After a stabilization period of 30 minutes, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound to the organ bath at 15-minute intervals.

  • The percentage of inhibition of the twitch tension is calculated for each concentration.

  • EC50 (the concentration producing 50% of the maximal inhibition) and Emax (the maximal inhibition) values are determined by non-linear regression analysis of the concentration-response data.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Sigma2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum EGFR EGFR PKC PKC EGFR->PKC TMEM97 TMEM97 (Sigma-2 Receptor) TMEM97->EGFR modulates PGRMC1 PGRMC1 TMEM97->PGRMC1 interacts Ca_Store Ca2+ Store TMEM97->Ca_Store releases Ca_Signal Ca2+ Signaling Ca_Store->Ca_Signal Ligand 9-Azabicyclo[3.3.1]nonane Ligand Ligand->TMEM97 RAF RAF PKC->RAF Cell_Proliferation Cell Proliferation RAF->Cell_Proliferation

Caption: Sigma-2 Receptor Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery & Lead Identification cluster_preclinical Preclinical Characterization Synthesis Compound Synthesis & Library Generation HTS High-Throughput Screening (e.g., Binding Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Initial SAR Hit_ID->Lead_Gen In_Vitro In Vitro Pharmacology (Potency, Selectivity, Efficacy) Lead_Gen->In_Vitro ADME ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection

Caption: Experimental Workflow for Pharmacological Characterization.

SAR_Relationship cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_Activity Pharmacological Activity Scaffold 9-Azabicyclo[3.3.1]nonane Core Scaffold R1_Aryl Aryl Group Scaffold->R1_Aryl influences R1_Alkyl Alkyl Chain Scaffold->R1_Alkyl influences R2_Amine Amine Functionality Scaffold->R2_Amine influences R2_Ester Ester Group Scaffold->R2_Ester influences Sigma_Affinity Sigma Receptor Affinity R1_Aryl->Sigma_Affinity determines Antimicrobial Antimicrobial Activity R1_Aryl->Antimicrobial modulates R2_Amine->Sigma_Affinity enhances NMJ_Blockade Neuromuscular Blockade R2_Ester->NMJ_Blockade critical for

Caption: Structure-Activity Relationship (SAR) Overview.

This guide provides a foundational understanding of the pharmacological landscape of 9-azabicyclo[3.3.1]nonane-based compounds. The presented data and methodologies serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. Further exploration into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and improved drug candidates.

Unlocking the Therapeutic Promise of 9-Azabicyclo[3.3.1]nonane Scaffolds: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 9-azabicyclo[3.3.1]nonane scaffold represents a privileged structural motif with significant therapeutic potential across a spectrum of diseases. This guide provides a comprehensive comparison of its derivatives, their biological targets, and the experimental data supporting their development. We delve into their applications as cholinergic modulators, monoamine reuptake inhibitors, sigma-2 receptor ligands, and anticancer agents, presenting key quantitative data, detailed experimental protocols, and illustrative signaling pathways to facilitate further research and drug discovery efforts.

The 9-azabicyclo[3.3.1]nonane core, a conformationally constrained bicyclic amine, has proven to be a versatile template for the design of potent and selective ligands for various G-protein coupled receptors and transporters. Its rigid structure allows for the precise orientation of substituents, leading to high-affinity interactions with biological targets. This guide will explore the therapeutic landscape of this remarkable scaffold.

Cholinergic System Modulation: Targeting Nicotinic Acetylcholine Receptors

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated as potent antagonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders.

Table 1: Comparative Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives as nAChR Antagonists

Compound IDnAChR SubtypeBinding Affinity (Kᵢ, nM)Reference
SR17026α3β4240[1]
SR17026α4β210[1]
Experimental Protocol: Radioligand Binding Assay for nAChR

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.

1. Membrane Preparation:

  • Membranes are prepared from cell lines (e.g., HEK293) stably expressing the desired human nAChR subtype (e.g., α4β2 or α3β4).

  • Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • Cell membranes (containing the nAChR subtype).

    • A radiolabeled ligand specific for the nAChR subtype (e.g., [³H]epibatidine).

    • Varying concentrations of the unlabeled test compound (9-azabicyclo[3.3.1]nonane derivative).

  • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

5. Data Analysis:

  • The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • The binding affinity of the test compound (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to Antagonist 9-Azabicyclo[3.3.1]nonane Derivative (Antagonist) Antagonist->nAChR Blocks Ion_Channel Ion Channel (Closed) No_Ion_Influx No Na+/Ca²⁺ Influx No_Depolarization No Membrane Depolarization Blocked_Signaling Blocked Downstream Signaling

nAChR Antagonism by 9-Azabicyclo[3.3.1]nonane Derivatives.

Monoamine Reuptake Inhibition: A Target for CNS Disorders

The 9-azabicyclo[3.3.1]nonane scaffold has been explored for its ability to inhibit the reuptake of monoamine neurotransmitters, including dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Such inhibitors are the mainstay for the treatment of depression, anxiety, and other mood disorders.

Table 2: Comparative Inhibitory Activities of Azabicyclo[3.3.1]nonane Derivatives on Monoamine Transporters

Compound IDTransporterInhibitory Potency (IC₅₀, nM)SelectivityReference
(-)-S,S-10c (a 1,4-diazabicyclo[3.3.1]nonane derivative)DAT22.5SERT/DAT = 384; NET/DAT > 444[2]

Note: Data for a broader range of 9-azabicyclo[3.3.1]nonane derivatives is still emerging.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of monoamine uptake by test compounds.

1. Cell Culture:

  • Use cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

  • Plate the cells in 96-well plates and grow to confluence.

2. Assay Procedure:

  • On the day of the assay, wash the cells with an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.

  • Initiate the uptake by adding a solution containing a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.

3. Termination of Uptake:

  • Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

4. Cell Lysis and Scintillation Counting:

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the concentration of the test compound.

  • Use non-linear regression to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle->Monoamines Release MAT Monoamine Transporter (DAT, SERT, NET) Reuptake_Inhibitor 9-Azabicyclo[3.3.1]nonane Derivative Reuptake_Inhibitor->MAT Inhibits Monoamines->MAT Receptor Postsynaptic Receptor Monoamines->Receptor Binds Signal Signal Transduction Receptor->Signal

Mechanism of Monoamine Reuptake Inhibition.

Sigma-2 Receptor Ligands: A Novel Approach in Oncology

N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs have emerged as highly potent and selective ligands for the sigma-2 (σ₂) receptor, a protein overexpressed in various tumor cells. These ligands are being investigated for their potential in cancer imaging and as chemosensitizing agents.

Table 3: Comparative Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma-2 Receptors

Compound IDSigma-2 (σ₂) Kᵢ (nM)Sigma-1 (σ₁) Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
WC-262.581436557[3]
WC-590.8217122087[3]
Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay

The protocol is similar to the nAChR binding assay, with the following key differences:

  • Cell Membranes: Use membranes from cells or tissues known to have a high density of sigma-2 receptors (e.g., certain tumor cell lines).

  • Radioligand: A sigma-2 selective radioligand such as [³H]DTG (1,3-di-o-tolylguanidine) is used. To measure binding specifically to sigma-2 receptors, a high concentration of an unlabeled sigma-1 selective ligand (e.g., (+)-pentazocine) is included to block binding to sigma-1 sites.

Sigma2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 9-Azabicyclo[3.3.1]nonane Derivative Sigma2 Sigma-2 Receptor Ligand->Sigma2 EGFR EGFR Sigma2->EGFR interacts with Calcium Ca²⁺ Signaling Sigma2->Calcium modulates PKC PKC EGFR->PKC Raf Raf PKC->Raf Proliferation Cell Proliferation Raf->Proliferation

Simplified Sigma-2 Receptor Signaling Pathway.

Anticancer Activity: Inducing Apoptosis in Tumor Cells

Certain derivatives, particularly 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis.

Table 4: Comparative Anticancer Activity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives

Compound ClassCancer Cell LineCytotoxicity (IC₅₀)Reference
Fluoro-substituted thienoyl hydrazone derivativeHepG2 (Liver Cancer)3.76 µg/mL[4]
Hydrazone derivatives with electron-withdrawing groupsHeLa (Cervical Cancer), A549 (Lung Cancer)4.43 - 6.61 µM
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Plating:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the 9-azabicyclo[3.3.1]nonane derivative and incubate for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anticancer_Apoptosis_Pathway Drug 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivative Cell_Stress Cellular Stress Drug->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Anticancer Derivatives.

Conclusion and Future Directions

The 9-azabicyclo[3.3.1]nonane scaffold is a highly promising platform for the development of novel therapeutics. The data presented in this guide highlights its versatility in targeting a range of important biological molecules. Future research should focus on expanding the structure-activity relationship studies to design even more potent and selective derivatives. Furthermore, in vivo efficacy and safety studies are crucial next steps to translate the therapeutic potential of these compounds from the laboratory to the clinic. The continued exploration of this scaffold is poised to yield new and effective treatments for a variety of challenging diseases.

References

Safety Operating Guide

Personal protective equipment for handling 9-Azabicyclo[3.3.1]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 9-Azabicyclo[3.3.1]nonane hydrochloride. The following procedures are designed to ensure the safe handling of this compound and to provide clear, step-by-step guidance for laboratory operations.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritationSkin Irritation (Category 2)Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with laboratory practices.[3]
H319: Causes serious eye irritationEye Irritation (Category 2A)Eye Protection: Safety glasses with side-shields or goggles are required. A face shield may be necessary for operations with a higher risk of splashing.[3]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemRespiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][2] If dust formation is likely, a NIOSH-approved respirator may be necessary.
General Protective Clothing: A standard laboratory coat must be worn. Ensure it is buttoned and fits properly.

Operational Plan: From Receipt to Disposal

The following workflow outlines the key steps for safely handling this compound within a laboratory setting.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE C->D Prepare for Experiment E Work in a Fume Hood D->E F Weigh and Handle Solid E->F G Perform Experiment F->G H Decontaminate Work Area G->H Post-Experiment I Segregate Chemical Waste H->I K Dispose of Chemical Waste via Licensed Service I->K J Dispose of Contaminated PPE J->K

Figure 1. Procedural workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a tightly closed state in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

Handling and Use:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Location: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Weighing: When weighing the solid compound, take care to avoid creating dust. Use a spatula and a weigh boat.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as contaminated waste.

Disposal Procedure:

  • All chemical waste must be disposed of through a licensed professional waste disposal service.[3]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[3]

By adhering to these safety protocols and operational plans, you can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.